molecular formula C9H7IN2 B2650010 5-Iodo-1-phenyl-1H-pyrazole CAS No. 141998-92-7

5-Iodo-1-phenyl-1H-pyrazole

Cat. No.: B2650010
CAS No.: 141998-92-7
M. Wt: 270.073
InChI Key: IGQRKPVUDNAYDD-UHFFFAOYSA-N
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Description

5-Iodo-1-phenyl-1H-pyrazole (CAS 141998-92-7) is a halogenated heterocyclic compound with the molecular formula C 9 H 7 IN 2 and a molecular weight of 270.07 g/mol [ 1 ]. This compound serves as a versatile and crucial synthetic intermediate in organic and medicinal chemistry research, particularly in metal-catalyzed cross-coupling reactions. The iodine atom at the 5-position of the pyrazole ring makes this molecule an excellent electrophile for constructing complex molecular architectures. Research on analogous 4-iodo-1-phenyl-1H-pyrazole derivatives demonstrates their significant utility in palladium-catalyzed reactions , such as Sonogashira and Suzuki-Miyaura couplings [ 3 ]. These reactions allow researchers to efficiently introduce alkynyl or aryl groups at the halogenated position, enabling the synthesis of a diverse library of 4,5-disubstituted pyrazole derivatives for screening and development [ 3 ]. The 5-iodo substituent thus acts as a reactive handle for the rapid exploration of structure-activity relationships (SAR). Handling of this reagent requires appropriate safety precautions. It is advised to be stored under an inert gas (nitrogen or argon) at 2–8 °C [ 1 . The compound may cause skin irritation, serious eye irritation, and respiratory irritation [ 1 ]. Researchers should consult the relevant Safety Data Sheet (SDS) and employ standard personal protective equipment (PPE). Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQRKPVUDNAYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Iodo-1-phenyl-1H-pyrazole (CAS: 141998-92-7) for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-1-phenyl-1H-pyrazole, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into its chemical properties, a detailed and field-proven method for its regioselective synthesis, and its versatile applications, particularly in the construction of complex molecular architectures through cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical, actionable protocols.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The introduction of a halogen, specifically iodine, at the C5 position of the 1-phenylpyrazole core, creates a versatile intermediate, this compound. The carbon-iodine bond serves as a reactive handle for the facile introduction of various functional groups through well-established cross-coupling methodologies, making this compound a valuable precursor for the synthesis of novel drug candidates and molecular probes.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory.

PropertyValue
CAS Number 141998-92-7
Molecular Formula C₉H₇IN₂
Molecular Weight 270.07 g/mol [1]
Appearance White to light yellow solid
Purity Typically ≥97%
Storage Store under inert gas (nitrogen or argon) at 2–8 °C.

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, always consult the latest Material Safety Data Sheet (MSDS) from the supplier.

Regioselective Synthesis of this compound

The synthesis of this compound is achieved through a highly regioselective iodination of 1-phenyl-1H-pyrazole. The choice of iodinating agent and reaction conditions is critical to ensure the exclusive formation of the 5-iodo isomer over the 4-iodo counterpart. The most reliable and field-proven method involves the deprotonation of the C5 position with a strong base, followed by quenching with an electrophilic iodine source.[2]

Causality of the Synthetic Strategy

The regioselectivity of this reaction is driven by the enhanced acidity of the proton at the C5 position of the pyrazole ring. This increased acidity is a result of the electron-withdrawing nature of the adjacent nitrogen atom (N1) and the phenyl group. Treatment with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) selectively abstracts this acidic proton, generating a stable lithium pyrazolide intermediate. This intermediate is then trapped by an electrophilic iodine source, such as molecular iodine (I₂), to yield the desired this compound.[2]

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A 1-phenyl-1H-pyrazole in dry THF D Cool to -78 °C under inert atmosphere A->D B n-Butyllithium (n-BuLi) in hexanes E Slow addition of n-BuLi B->E C Iodine (I₂) in dry THF G Addition of Iodine solution C->G D->E Inert atmosphere (Ar/N₂) F Formation of Lithium Pyrazolide E->F Deprotonation F->G Electrophilic trapping H Warm to room temperature G->H I Quench with sat. aq. NH₄Cl H->I J Extract with organic solvent I->J K Dry organic layer J->K L Purify by column chromatography K->L M This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is adapted from a general procedure for the synthesis of 5-iodopyrazoles.[2]

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, dissolve 1-phenyl-1H-pyrazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.3 mmol, 1.3 equivalents, as a 2.5 M solution in hexanes) dropwise via a syringe. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the lithium pyrazolide.

  • Iodination: In a separate flame-dried flask, prepare a solution of iodine (1.4 mmol, 1.4 equivalents) in anhydrous THF (5 mL). Add this iodine solution dropwise to the lithium pyrazolide solution at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (20 mL) to remove any unreacted iodine, followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white to light yellow solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data based on the analysis of closely related structures.[2]

TechniqueExpected Data
¹H NMR The spectrum is expected to show multiplets in the aromatic region (δ 7.2-7.8 ppm) corresponding to the protons of the phenyl ring. A key feature will be the presence of two doublets in the pyrazole ring region, one for the proton at the C3 position and one for the proton at the C4 position.
¹³C NMR The spectrum will show signals for the carbons of the phenyl ring and the pyrazole ring. The carbon bearing the iodine (C5) is expected to have a characteristic upfield shift compared to the unsubstituted pyrazole.
IR (Infrared Spectroscopy) Characteristic peaks for C-H stretching of the aromatic rings, C=C and C=N stretching of the pyrazole and phenyl rings, and the C-I stretching frequency are expected.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 270.07 g/mol . The isotopic pattern of iodine will be observable.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The C-I bond is highly reactive and allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the 5-position of the pyrazole ring and a variety of aryl or heteroaryl boronic acids or esters. This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in many biologically active molecules.[3][4]

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the 5-position of the pyrazole and a terminal alkyne.[5][6] This reaction is instrumental in the synthesis of arylalkynes, which are precursors to a wide range of functional groups and heterocyclic systems.

Role in Protein Degradation (PROTACs)
Logical Relationship Diagram for Applications

G A This compound B Suzuki-Miyaura Coupling A->B C Sonogashira Coupling A->C D Other Cross-Coupling Reactions (e.g., Heck, Buchwald-Hartwig) A->D G 5-Aryl/Heteroaryl-1-phenyl-1H-pyrazoles B->G H 5-Alkynyl-1-phenyl-1H-pyrazoles C->H I Complex Bioactive Molecules D->I E Aryl/Heteroaryl Boronic Acids/Esters E->B F Terminal Alkynes F->C G->I J PROTACs G->J H->I H->J K Drug Discovery Leads I->K

Caption: Applications of this compound in chemical synthesis.

Conclusion

This compound is a strategically important synthetic intermediate with broad applications in medicinal chemistry and drug discovery. Its regioselective synthesis is well-established, and its reactivity in cross-coupling reactions provides a facile entry into a diverse range of complex, biologically relevant molecules. This guide has provided a detailed overview of its synthesis, characterization, and applications, intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • ChemInform. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ChemInform, 42(15). [Link]
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
  • ResearchGate. (2025). NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (2025). Sonogashira-Type Reactions with 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes: A Straightforward Approach to Pyrazolo[4,3-c]pyridines.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Iodo-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Halogenated Pyrazole Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole nucleus is recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active molecules.[1][2] Its metabolic stability and versatile synthetic handles make it a cornerstone for developing novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[2][3][4]

This guide focuses on 5-Iodo-1-phenyl-1H-pyrazole , a key heterocyclic intermediate. The introduction of an iodine atom at the 5-position is not a trivial modification; it fundamentally alters the molecule's electronic properties and, most importantly, provides a reactive center for advanced synthetic transformations such as palladium-catalyzed cross-coupling reactions. Understanding the core physicochemical properties of this molecule is therefore paramount for any researcher aiming to leverage it as a building block. These properties govern its behavior in both chemical reactions and biological systems, dictating everything from reaction kinetics and purification strategies to solubility, membrane permeability, and ultimate drug-likeness. This document provides a comprehensive analysis of these critical parameters, grounded in experimental data and established scientific principles.

Molecular and Structural Characteristics

This compound is an aromatic heterocyclic compound. The structure consists of a five-membered pyrazole ring substituted with a phenyl group at the N1 position and an iodine atom at the C5 position.

  • Molecular Formula: C₉H₇IN₂[5][6]

  • Molecular Weight: 270.07 g/mol [5][6]

  • CAS Number: 141998-92-7[5][6][7]

The presence of the bulky, electron-rich iodine atom and the aromatic phenyl group significantly influences the molecule's steric and electronic profile, which in turn dictates its reactivity and intermolecular interactions.

Core Physicochemical Data

The quantitative physicochemical properties of a compound are the foundational data points for its application in synthesis and drug design. The key parameters for this compound are summarized below.

PropertyValueSignificance in Research & Development
Melting Point (°C) 82 - 88[6]Indicates purity and defines solid-state handling and storage conditions.
Boiling Point (°C) 320.5 ± 15.0 (Predicted)[6]Useful for purification by distillation under vacuum and assessing thermal stability.
Lipophilicity (XLogP3) ~2.9 (Estimated)A critical determinant of membrane permeability and solubility. This value suggests good potential for crossing biological membranes.
Topological Polar Surface Area (TPSA) ~17.8 Ų (Estimated)Correlates with passive molecular transport through membranes. A low TPSA (<140 Ų) is associated with good cell permeability.
Solubility Moderately soluble in organic solvents.Governs choice of solvents for chemical reactions, purification (e.g., crystallization), and formulation.
Storage Conditions 2-8°C, under inert gas[8]Indicates potential sensitivity to air, moisture, or temperature, requiring controlled storage to maintain purity.[8]

Note: Estimated values for XLogP3 and TPSA are based on the closely related isomer, 4-Iodo-5-methyl-1-phenyl-1H-pyrazole, and serve as a strong proxy for discussing molecular behavior.[9]

Spectroscopic Profile for Structural Elucidation

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to show distinct signals for the protons on the phenyl ring (typically in the δ 7.2-7.8 ppm region) and the two protons on the pyrazole ring. The pyrazole protons will appear as doublets, with their chemical shifts influenced by the anisotropic effects of the phenyl ring and the electronic effect of the iodine atom.

    • ¹³C NMR : The spectrum will show nine distinct carbon signals. The carbon atom bonded to iodine (C5) will be significantly shifted upfield due to the "heavy atom effect," a characteristic feature that aids in structural assignment.

  • Mass Spectrometry (MS) : Mass spectrometry is essential for confirming the molecular weight. The high-resolution mass spectrum will show a distinct isotopic pattern for the molecular ion [M]+ at m/z 270.07, confirming the presence of one iodine atom.

  • Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for aromatic C-H stretching (around 3050-3150 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (typically 1450-1600 cm⁻¹), and C-I stretching (in the far-IR region, <600 cm⁻¹).

Synthesis and Chemical Reactivity

The synthesis of substituted pyrazoles is well-established, often involving the condensation of a hydrazine derivative (in this case, phenylhydrazine) with a 1,3-dicarbonyl compound or its equivalent.[10] Subsequent iodination yields the final product.

The most significant aspect of this molecule's reactivity lies in the carbon-iodine bond at the 5-position. This bond makes the compound an exceptionally valuable substrate for a variety of transition-metal-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds.

This reactivity is the primary reason for its utility in constructing complex molecular libraries for drug screening, allowing for the systematic and efficient diversification of the pyrazole scaffold.

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions (Pd-Catalyzed) cluster_products Diversified Products start This compound suzuki Suzuki (R-B(OH)2) start->suzuki sonogashira Sonogashira (R-C≡CH) start->sonogashira heck Heck (Alkene) start->heck buchwald Buchwald-Hartwig (R2NH) start->buchwald prod_aryl 5-Aryl-1-phenyl-1H-pyrazole suzuki->prod_aryl prod_alkynyl 5-Alkynyl-1-phenyl-1H-pyrazole sonogashira->prod_alkynyl prod_alkenyl 5-Alkenyl-1-phenyl-1H-pyrazole heck->prod_alkenyl prod_amino 5-Amino-1-phenyl-1H-pyrazole buchwald->prod_amino

Caption: Synthetic utility of this compound.

Experimental Protocols: A Practical Guide

The following protocols are standardized methodologies for determining key physicochemical properties. They are designed to be self-validating and ensure data integrity.

Protocol 1: Melting Point Determination (Thomas-Hoover Apparatus)
  • Rationale: The melting point range provides a rapid assessment of purity. A sharp melting range (e.g., < 2°C) is indicative of high purity, while a broad range suggests the presence of impurities.

  • Methodology:

    • Calibration: Before analysis, confirm the apparatus's accuracy using a certified standard with a known melting point close to the expected value (e.g., benzoic acid, m.p. 122°C).

    • Sample Preparation: Finely powder a small amount (2-3 mg) of dry this compound.

    • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Measurement: Place the capillary in the apparatus. Heat rapidly to ~10°C below the expected melting point (82°C). Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁ - T₂.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR provides unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

    • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble.

    • Internal Standard: The solvent typically contains a reference standard, tetramethylsilane (TMS), at 0 ppm.

    • Data Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient, but may be optimized to improve signal-to-noise.

    • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and reference the chemical shifts to TMS.

G start Start: 5-10 mg Sample step1 Add 0.6 mL Deuterated Solvent (e.g., CDCl3) start->step1 step2 Vortex to Dissolve Fully step1->step2 step3 Transfer to NMR Tube step2->step3 step4 Acquire Spectra (¹H, ¹³C) step3->step4 end End: Processed Spectra step4->end

Caption: Workflow for NMR sample preparation and analysis.

Applications in Drug Discovery and Development

The physicochemical properties of this compound directly inform its strategic use in drug discovery.

  • Fragment-Based Drug Design (FBDD): With a molecular weight of 270.07 g/mol , it serves as an excellent starting point or "fragment" for building more complex molecules. Its defined structure and reactive handle allow for systematic exploration of the chemical space around the pyrazole core.

  • Structure-Activity Relationship (SAR) Studies: The C-I bond is a gateway for SAR studies. By performing various cross-coupling reactions, researchers can rapidly generate a library of analogues where the 5-position is decorated with different functional groups. Screening this library against a biological target (e.g., a protein kinase or receptor) allows for the identification of key structural features required for potency and selectivity.

  • Optimization of "Drug-Like" Properties: The favorable estimated logP and TPSA values suggest that derivatives of this compound have a high probability of possessing good ADME (Absorption, Distribution, Metabolism, Excretion) properties. During lead optimization, chemists can modulate these properties by introducing polar or nonpolar groups at the 5-position to fine-tune solubility, permeability, and metabolic stability.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties—a moderate melting point for easy handling, reactivity tailored for diversification, and a "drug-like" structural profile—make it an ideal scaffold for the synthesis of novel compounds with therapeutic potential. A thorough understanding of the data and protocols presented in this guide enables researchers to fully exploit its chemical versatility, accelerating the journey from initial concept to the discovery of new and effective medicines.

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A Technical Guide to 5-Iodo-1-phenyl-1H-pyrazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-1-phenyl-1H-pyrazole, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, including its precise molecular weight and formula, and explore established synthetic routes and characterization protocols. Furthermore, this guide will illuminate the compound's significance by highlighting its applications in the development of novel therapeutic agents and functional materials, supported by authoritative references from the scientific literature.

Core Physicochemical Properties

This compound is a substituted aromatic heterocycle. The presence of a phenyl group at the N1 position and an iodine atom at the C5 position of the pyrazole ring bestows upon it unique reactivity, making it a valuable intermediate for cross-coupling reactions and further functionalization.

Molecular Structure and Data

The core identity of any chemical compound lies in its molecular formula and weight. These fundamental parameters are crucial for stoichiometric calculations in synthesis, as well as for analytical characterization.

PropertyValueSource
Chemical Formula C₉H₇IN₂[1][2]
Molecular Weight 270.07 g/mol [1][2]
CAS Number 141998-92-7[1][2]
Appearance Solid (Typical)
Melting Point 82-88°C[2]
Boiling Point 320.5 ± 15.0°C[2]
Storage Temperature 2-8°C[2]

Synthesis and Characterization Workflow

The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[3][4] this compound is typically synthesized through methods that first construct the 1-phenylpyrazole core, followed by a regioselective iodination step. A common precursor is 1-phenyl-1H-pyrazole, which can be synthesized via the Knorr pyrazole synthesis or related condensation reactions between a hydrazine derivative (phenylhydrazine) and a 1,3-dicarbonyl compound.

Generalized Synthetic Workflow

The logical flow for the preparation and validation of this compound involves several key stages, from the initial condensation reaction to final purification and characterization.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_characterization Analytical Characterization A Reactants (e.g., Phenylhydrazine, 1,3-Dicarbonyl) B Condensation Reaction (Formation of Pyrazole Ring) A->B C 1-Phenyl-1H-pyrazole (Intermediate) B->C D Iodination Reaction (e.g., with NIS or I₂) C->D E Crude Product (this compound) D->E F Work-up (Quenching, Extraction) E->F G Chromatography (e.g., Column Chromatography) F->G H Recrystallization G->H I Pure Product H->I J Spectroscopy (¹H NMR, ¹³C NMR) I->J K Mass Spectrometry (Confirm MW: 270.07) I->K L Purity Analysis (HPLC, GC-MS) I->L

Caption: Generalized workflow for the synthesis and quality control of this compound.

Step-by-Step Protocol: Iodination (Conceptual)
  • Objective: To introduce an iodine atom at the C5 position of the 1-phenyl-1H-pyrazole core.

  • Materials: 1-phenyl-1H-pyrazole (1.0 eq), N-Iodosuccinimide (NIS) or Iodine (I₂), a suitable solvent (e.g., Acetonitrile, DMF), and potentially a catalyst.

  • Procedure:

    • Dissolve 1-phenyl-1H-pyrazole in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the reaction mixture in an ice bath to 0°C.

    • Add the iodinating agent (e.g., NIS) portion-wise to the stirred solution. The regioselectivity of iodination is directed by the phenyl group.

    • Allow the reaction to stir at room temperature for a specified time, monitoring its progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine.

    • Perform an aqueous work-up by extracting the product into an organic solvent (e.g., Ethyl Acetate).

    • Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Self-Validation: The success of the reaction is validated at each step. TLC monitoring confirms the consumption of starting material and the formation of a new, less polar product spot. The color change during the quench indicates the neutralization of excess iodine.

Applications in Research and Drug Development

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] The iodo-substituent on this compound serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse molecular fragments.

  • Protein Degrader Building Blocks: This compound is classified as a building block for protein degraders, indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.[1]

  • Scaffold for Bioactive Molecules: The 1-phenyl-pyrazole core is found in anti-inflammatory drugs (e.g., Celecoxib), anti-obesity agents, and antipsychotics.[3] The ability to functionalize the 5-position via the iodo group allows researchers to create libraries of novel compounds for screening against various biological targets.

  • Synthesis of Fused Heterocycles: It can be used as a starting material for creating more complex, fused heterocyclic systems, which are of great interest in both pharmaceutical and materials science research.[5]

Conclusion

This compound is a chemical intermediate of significant value. Its well-defined molecular properties, accessible synthesis, and, most importantly, its utility as a reactive building block make it a cornerstone for innovation in drug discovery and advanced materials. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage the unique chemical potential of this versatile compound.

References

  • Thoreauchem. (n.d.). This compound-4-carboxylic acid.
  • Seedion. (n.d.). This compound.
  • PubChem. (n.d.). 4-Iodo-5-methyl-1-phenyl-1H-pyrazole.
  • Barros, F. W. A., et al. (2020). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. National Institutes of Health (NIH).
  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(9), 2098.
  • Bansal, R. K. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Sciences.
  • CAS Common Chemistry. (n.d.). 2,4,6-Tris[(dimethylamino)methyl]phenol.
  • CAS Common Chemistry. (n.d.). 1,4-Dimethyl 2-ethylbutanedioate.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

Sources

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Iodo-1-phenyl-1H-pyrazole

This guide provides a comprehensive exploration of the essential spectroscopic techniques required for the structural elucidation and verification of this compound. For professionals in pharmaceutical research, medicinal chemistry, and materials science, precise analytical characterization is the bedrock of discovery and development. Pyrazole derivatives, in particular, are foundational scaffolds in numerous active compounds, making a thorough understanding of their structural properties paramount.[1][2]

This document moves beyond a simple recitation of data. It is designed to provide a practical, field-proven perspective on not just the data itself, but the causality behind the experimental choices and the logic of spectral interpretation. Every protocol herein is presented as a self-validating system, ensuring that researchers can confidently reproduce and verify their findings.

The molecular structure of interest, this compound (CAS No. 141998-92-7), possesses a unique electronic and steric profile due to the interplay between the phenyl ring, the pyrazole core, and the heavy iodine substituent.[3] These features give rise to a distinct spectroscopic fingerprint that we will dissect using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules.[4] By probing the magnetic environments of ¹H and ¹³C nuclei, we can assemble a detailed map of the molecular skeleton and the connectivity of its atoms.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is directly dependent on a meticulous experimental setup. The following protocol is designed for robustness and reproducibility on a standard 400 or 500 MHz spectrometer.[5]

1. Sample Preparation:

  • Weigh 5-10 mg of high-purity this compound. The use of a high-purity sample is critical to avoid signals from residual solvents or synthetic precursors which can complicate spectral interpretation.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C), which minimizes spectral overlap.[5]
  • Transfer the solution to a 5 mm NMR tube. Ensure the tube is clean and dry to prevent contamination.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). TMS provides a sharp, inert reference point for calibrating the chemical shift axis, which is crucial for ensuring data comparability across different experiments and instruments.

2. Data Acquisition Parameters:

  • ¹H NMR:
  • Frequency: 400 or 500 MHz.
  • Spectral Width: 0-12 ppm. This range comfortably encompasses the expected chemical shifts for both aromatic and pyrazole protons.
  • Pulse Angle: 30-45°. A smaller pulse angle allows for faster repetition rates without saturating the signals, improving the signal-to-noise ratio over a given time.
  • Relaxation Delay: 2 seconds. This delay allows most protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration.
  • Scans: 16-32. This number of scans typically provides an excellent signal-to-noise ratio for a sample of this concentration.
  • ¹³C NMR:
  • Frequency: 100 or 125 MHz (corresponding to the ¹H frequency).
  • Spectral Width: 0-160 ppm. This range covers the expected chemical shifts for both sp² carbons of the aromatic rings and the C-I bond.
  • Pulse Program: Proton-decoupled. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.
  • Relaxation Delay: 5 seconds. Quaternary carbons and carbons bonded to iodine often have longer relaxation times; a longer delay is necessary to ensure their quantitative detection.
  • Scans: 1024 or more. The low natural abundance of ¹³C necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.
¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrazole ring protons and the phenyl group protons. The iodine at the C5 position will sterically and electronically influence the adjacent H4 proton.

  • Pyrazole Protons (H3 & H4): The pyrazole ring gives rise to two doublets. The proton at the C3 position (H3) is coupled to the proton at the C4 position (H4). Due to the electron-withdrawing nature of the adjacent nitrogen, H3 is expected to appear further downfield than H4.

  • Phenyl Protons: The five protons on the N-phenyl ring will appear in the aromatic region (typically 7.2-7.8 ppm). They will likely present as a complex multiplet due to overlapping signals from the ortho, meta, and para protons.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3 (pyrazole)7.6 - 7.8d (doublet)~2.0 - 3.0
H4 (pyrazole)6.4 - 6.6d (doublet)~2.0 - 3.0
H-ortho (phenyl)7.5 - 7.7m (multiplet)-
H-meta/para (phenyl)7.3 - 7.5m (multiplet)-
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The most significant feature will be the signal for the carbon atom bonded to iodine (C5), which is expected to be shifted significantly upfield due to the "heavy atom effect."

  • Pyrazole Carbons: Three distinct signals are expected. C3 and C4 will be in the typical aromatic/heteroaromatic region. C5, directly attached to iodine, will be at a much lower chemical shift.

  • Phenyl Carbons: Four signals are expected for the phenyl ring: one for the ipso-carbon (attached to the pyrazole nitrogen), one each for the ortho, meta, and para carbons.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3 (pyrazole)140 - 142
C4 (pyrazole)110 - 112
C5 (pyrazole, C-I)85 - 95
C-ipso (phenyl)138 - 140
C-ortho (phenyl)125 - 127
C-meta (phenyl)129 - 130
C-para (phenyl)128 - 129

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[6] For this compound, IR is excellent for confirming the presence of the aromatic C-H and C=C/C=N bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern FTIR spectroscopy using an ATR accessory is a rapid and reliable method that requires minimal sample preparation.[5]

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the instrument or atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum is interpreted by assigning absorption bands to specific vibrational modes within the molecule.

Table 3: Key Predicted IR Absorption Bands for this compound

Wavenumber (ν, cm⁻¹)Vibration TypeDescription
3100 - 3000Aromatic C-H StretchConfirms the presence of sp² C-H bonds in both the phenyl and pyrazole rings.
1600 - 1450C=C and C=N Ring StretchA series of sharp bands characteristic of the aromatic and heteroaromatic ring systems.[6]
770 - 730 & 710 - 690C-H Out-of-Plane BendStrong absorptions indicative of a monosubstituted benzene ring.
~550 - 500C-I StretchA weak to medium absorption in the far-IR region, confirming the presence of the carbon-iodine bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.[7] For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental formula with high precision.

Experimental Protocol: Electron Ionization (EI) and Electrospray Ionization (ESI)
  • Gas Chromatography-Mass Spectrometry (GC-MS with EI source):

    • Dissolve a small sample (<1 mg) in a volatile solvent like dichloromethane or ethyl acetate.

    • Inject the solution into the GC, which separates the compound from any impurities.

    • The purified compound enters the MS source, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

  • High-Resolution Mass Spectrometry (HRMS with ESI source):

    • Dissolve the sample in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the ESI source, which generates protonated molecular ions, [M+H]⁺, under softer conditions than EI.

    • Analyze the ions using a high-resolution analyzer (e.g., TOF or Orbitrap) to determine the mass-to-charge ratio (m/z) to at least four decimal places. This allows for the unambiguous determination of the molecular formula.

MS Spectral Interpretation
  • Molecular Ion (M⁺): The molecular formula is C₉H₇IN₂.[3] The exact monoisotopic mass is 270.9654 g/mol . In an EI spectrum, the molecular ion peak (M⁺) should be observed at m/z ≈ 270. The presence of iodine (¹²⁷I) will give a very characteristic isotopic pattern.

  • Key Fragments: The fragmentation of pyrazoles often involves the loss of stable neutral molecules or characteristic radicals.[7]

    • [M - I]⁺: Loss of an iodine radical (127 u) would result in a fragment at m/z ≈ 143. This corresponds to the 1-phenylpyrazole cation.

    • [C₆H₅]⁺: The phenyl cation at m/z = 77 is a very common fragment for phenyl-substituted compounds.

    • [M - N₂]⁺: Rearrangement and loss of a neutral nitrogen molecule (28 u) is a known fragmentation pathway for some pyrazoles.[7]

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Ion FormulaInterpretation
270[C₉H₇IN₂]⁺Molecular Ion (M⁺)
143[C₉H₇N₂]⁺Loss of iodine radical (•I)
115[C₈H₅N]⁺Further fragmentation, e.g., loss of HCN from 143
77[C₆H₅]⁺Phenyl cation

Visualization of Spectroscopic Correlations

The following diagram illustrates the structure of this compound and highlights the key proton and carbon atoms that give rise to the characteristic NMR signals discussed.

Sources

An In-depth Technical Guide to the Crystal Structure of 5-Iodo-1-phenyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive exploration of the synthesis, crystal structure, and intermolecular interactions of 5-iodo-1-phenyl-1H-pyrazole derivatives. By delving into the solid-state architecture of these molecules, we aim to provide valuable insights for the rational design of novel therapeutic agents and functional materials.

The Significance of Pyrazole Scaffolds and Halogen Bonding in Drug Design

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The precise three-dimensional arrangement of atoms within a crystal lattice dictates the physicochemical properties of a compound, such as solubility and stability, and governs its interaction with biological targets. Understanding the crystal structure is therefore paramount in drug development.

The introduction of an iodine atom at the 5-position of the 1-phenyl-1H-pyrazole scaffold is of particular interest due to its ability to form halogen bonds. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. These interactions are increasingly recognized as powerful tools in crystal engineering, enabling the predictable assembly of molecules in the solid state and influencing protein-ligand binding. This guide will place a special emphasis on the role of halogen bonding in the crystal packing of this compound derivatives.

Synthesis of this compound Derivatives

A robust method for the synthesis of 5-iodo-1-arylpyrazoles involves the 1,3-dipolar cycloaddition of corresponding 4-iodosydnones with dimethyl acetylenedicarboxylate.[1]

Experimental Protocol: General Procedure for the Synthesis of 5-Iodo-1-arylpyrazoles[2]
  • A mixture of the appropriate 4-iodosydnone (10 mmol) and dimethyl acetylenedicarboxylate (12 mmol) is prepared in 15 mL of toluene.

  • The reaction mixture is refluxed for 10 hours.

  • Following the reflux period, the toluene is evaporated under reduced pressure.

  • The crude product is then purified by crystallization from a suitable solvent (e.g., 2-propanol) to yield the 1-aryl-5-iodopyrazole derivative.

This synthetic route provides a reliable means of accessing a variety of this compound derivatives with different substituents on the phenyl ring, allowing for a systematic study of their structural properties.

In-depth Crystal Structure Analysis

The solid-state architecture of this compound derivatives is characterized by a rich variety of intermolecular interactions, with halogen bonding playing a pivotal role. Single-crystal X-ray diffraction is the definitive technique for elucidating these structures.[2]

Crystallographic Data Summary

The following table summarizes key crystallographic parameters for a selection of 5-iodo-1-arylpyrazole derivatives, providing a basis for structural comparison.[1]

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
1 C₁₆H₁₇IN₂O₄MonoclinicP2₁/c13.1317(4)10.4566(3)13.0454(4)105.513(3)
2 C₁₅H₁₅IN₂O₅MonoclinicP2₁/n7.6253(2)18.2392(4)11.8344(3)99.888(2)
3 C₁₅H₁₄BrIN₂O₄TriclinicP-18.1634(2)10.6033(3)11.5308(3)90.435(2)
4 C₁₅H₁₄ClIN₂O₄MonoclinicP2₁/c13.2081(5)10.2227(4)13.1611(5)104.918(4)
Molecular Geometry

In the solid state, 5-iodo-1-arylpyrazole derivatives often exhibit a non-planar conformation. The steric hindrance introduced by substituents on the ortho position of the phenyl ring can cause a significant twist between the pyrazole and phenyl rings.[2] The dihedral angles between these two rings can range from approximately 76° to 95°.[2]

The Central Role of Intermolecular Interactions

The crystal packing of these derivatives is stabilized by a network of non-covalent interactions. While conventional hydrogen bonds, such as C-H···O, are present, the most influential interactions often involve the iodine atom.[2]

The iodine atom at the 5-position of the pyrazole ring acts as a potent halogen bond donor. A variety of halogen bond motifs have been observed in the crystal structures of these compounds, including:

  • C–I···O: This is a common and relatively strong halogen bond, where the iodine interacts with the oxygen atom of a carbonyl group from an adjacent molecule.[2]

  • C–I···N: The nitrogen atoms of the pyrazole ring can also act as halogen bond acceptors.[2]

  • C–I···π: In some cases, the iodine atom can interact with the π-electron system of an aromatic ring of a neighboring molecule.[2]

  • C–I···Br/Cl: When other halogens are present as substituents on the phenyl ring, C–I···Br or C–I···Cl interactions can also be observed.[2]

The presence and nature of these halogen bonds are influenced by the other substituents on the molecule, demonstrating the tunability of these interactions in crystal engineering.

Visualizing the Supramolecular Architecture

Diagrams generated using Graphviz (DOT language) can effectively illustrate the key intermolecular interactions that govern the crystal packing of this compound derivatives.

G cluster_0 Molecule A cluster_1 Molecule B Py-A Pyrazole Ring Ph-A Phenyl Ring Py-A->Ph-A I-A I Py-A->I-A O-B O I-A->O-B C-I···O Halogen Bond O-A O Py-B Pyrazole Ring Ph-B Phenyl Ring Py-B->Ph-B I-B I Py-B->I-B

Caption: C-I···O halogen bond between two pyrazole molecules.

G cluster_0 Molecule A cluster_1 Molecule B Py-A Pyrazole Ring Ph-A Phenyl Ring Py-A->Ph-A I-A I Py-A->I-A Ph-B Phenyl Ring I-A->Ph-B C-I···π Interaction Py-B Pyrazole Ring Py-B->Ph-B I-B I Py-B->I-B

Caption: C-I···π interaction between pyrazole molecules.

Conclusion: Implications for Crystal Engineering and Drug Discovery

The study of the crystal structure of this compound derivatives reveals a fascinating interplay of intermolecular forces, with halogen bonding emerging as a key determinant of the supramolecular architecture. The directionality and tunability of these interactions make them a powerful tool for crystal engineering, allowing for the design of solid-state materials with desired properties. For drug development professionals, a thorough understanding of the solid-state structure of these pyrazole derivatives is crucial for controlling polymorphism, improving bioavailability, and designing next-generation therapeutics with enhanced efficacy and specificity. The insights gained from these structural studies can guide the rational design of new drug candidates that can effectively engage in halogen bonding with their biological targets.

References

  • Popa, M. M., et al. (n.d.). Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state and predicted by solution C-NMR spectroscopy.
  • Popa, M. M., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Crystals, 10(12), 1123.
  • Popa, M. M., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. OpenUCT.
  • Popa, M. M., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. ResearchGate.
  • Popa, M. M., et al. (2020). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. ResearchGate.

Sources

Halogen Bonding in 5-Iodo-1-Arylpyrazoles: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of halogen bonding in 5-iodo-1-arylpyrazoles, a class of molecules demonstrating significant potential in crystal engineering and medicinal chemistry. We will delve into the fundamental principles of halogen bonding, focusing on the unique role of the iodine substituent at the C5 position of the pyrazole ring. This document will detail the synthesis and structural characterization of these compounds, offering field-proven insights into experimental design and data interpretation. Furthermore, we will explore the applications of these halogen-bonded systems in drug discovery, highlighting their ability to form specific and directional interactions with biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of halogen bonding in their work.

Introduction: The Nature of the Halogen Bond

The halogen bond (XB) is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., an atom with lone pair electrons like O, N, S, or a π-system).[1][2] This interaction arises from the anisotropic distribution of electron density around the halogen atom, resulting in a region of positive electrostatic potential, known as the σ-hole , located on the outermost portion of the halogen atom, opposite to the covalent bond.[1][3] The strength of the halogen bond generally increases with the polarizability and decreases with the electronegativity of the halogen atom, following the trend I > Br > Cl > F.[4][5]

5-Iodo-1-arylpyrazoles have emerged as exceptional scaffolds for investigating and utilizing halogen bonds.[1][2] The iodine atom at the C5 position of the pyrazole ring exhibits a pronounced σ-hole, making it a potent halogen bond donor. The tunability of the aryl substituent at the N1 position allows for the modulation of the electronic properties of the pyrazole ring and, consequently, the strength and nature of the halogen bond.

HalogenBond

Synthesis of 5-Iodo-1-Arylpyrazoles

The synthesis of 5-iodo-1-arylpyrazoles can be achieved through several reliable methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

1,3-Dipolar Cycloaddition

A common and effective method involves the 1,3-dipolar cycloaddition of a 4-iodosydnone with an alkyne, such as dimethyl acetylenedicarboxylate.[1][6] This reaction proceeds via a concerted mechanism, leading to the formation of the pyrazole ring with the iodine atom regioselectively placed at the C5 position.

Experimental Protocol: Synthesis of Dimethyl 1-(2-isopropylphenyl)-5-iodopyrazole-3,4-dicarboxylate [6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-iodo-3-(2-isopropylphenyl)sydnone (10 mmol) and dimethyl acetylenedicarboxylate (12 mmol) in toluene (15 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure.

  • Purification: The crude product is purified by crystallization from a suitable solvent (e.g., 2-propanol) to yield colorless crystals of the desired 5-iodo-1-arylpyrazole.

Regioselective Iodination of 1-Arylpyrazoles

An alternative approach involves the direct iodination of a pre-synthesized 1-arylpyrazole. The regioselectivity of the iodination is highly dependent on the reaction conditions.[7][8]

  • Iodination at C5: Treatment of a 1-aryl-3-CF₃-1H-pyrazole with n-butyllithium (n-BuLi) at low temperature (-78 °C) generates a lithium pyrazolide intermediate. Subsequent trapping with elemental iodine (I₂) exclusively yields the 5-iodo derivative.[7][8]

  • Iodination at C4: In contrast, employing ceric ammonium nitrate (CAN) as a mediator with elemental iodine in a suitable solvent like acetonitrile directs the iodination to the C4 position with high regioselectivity.[7][9]

SynthesisWorkflow

Structural Characterization and Evidence of Halogen Bonding

The definitive confirmation and detailed analysis of halogen bonding in 5-iodo-1-arylpyrazoles are primarily achieved through single-crystal X-ray diffraction.[1][3][10] Spectroscopic techniques, particularly ¹³C NMR, provide valuable insights into halogen bonding in solution.[10][11]

Single-Crystal X-ray Diffraction

X-ray crystallography provides precise information about the solid-state arrangement of molecules, including bond lengths, bond angles, and intermolecular distances.[6][10] In the context of halogen bonding, the key parameters to analyze are:

  • The I···A distance (A = acceptor atom): This distance should be shorter than the sum of the van der Waals radii of the iodine and acceptor atoms.

  • The C-I···A angle: This angle is typically close to linear (approaching 180°), reflecting the directional nature of the σ-hole interaction.

Studies have revealed a variety of halogen bonding motifs in the crystal structures of 5-iodo-1-arylpyrazoles, including:

  • C–I···N: Interactions with the nitrogen atom of a neighboring pyrazole or another nitrogen-containing molecule.[1][10]

  • C–I···O: Interactions with oxygen atoms from carbonyl groups, nitro groups, or solvent molecules.[1][10][11]

  • C–I···π: Interactions with the electron-rich π-system of an aromatic ring.[1][10]

  • C–I···Br/Cl: Interactions with other halogen atoms.[1][2]

Table 1: Representative Halogen Bond Parameters in 5-Iodo-1-Arylpyrazoles

Compound ClassHalogen Bond TypeI···A Distance (Å)C–I···A Angle (°)Reference
1-Aryl-5-iodopyrazolesC–I···N3.2803(2)162.2[11]
1-Aryl-5-iodopyrazolesC–I···O3.230(5)146.1(2)[11]
1-Aryl-5-iodopyrazolesC–Br···O3.048(5)172.4(3)[11]
¹³C NMR Spectroscopy in Solution

While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy can be used to probe halogen bonding in solution.[10][11] The formation of a halogen bond between a 5-iodo-1-arylpyrazole and a Lewis base in solution leads to a downfield shift (deshielding) of the ¹³C NMR signal of the C5 carbon, the carbon atom directly attached to the iodine.[10][11] This deshielding, which can be as large as 6-7 ppm, is a direct consequence of the electron donation from the Lewis base to the σ-hole of the iodine atom.[10][11]

Experimental Protocol: ¹³C NMR Titration for Halogen Bond Detection [10]

  • Sample Preparation: Prepare a solution of the 5-iodo-1-arylpyrazole in a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Record the ¹³C NMR spectrum of the pyrazole solution.

  • Titration: Add incremental amounts of a Lewis base (e.g., pyridine, DMSO) to the NMR tube.

  • Spectral Acquisition: Record a ¹³C NMR spectrum after each addition of the Lewis base.

  • Data Analysis: Monitor the chemical shift of the C5 carbon signal. A significant downfield shift upon addition of the Lewis base is indicative of halogen bond formation.

CharacterizationWorkflow

Applications in Drug Discovery and Crystal Engineering

The directional and specific nature of halogen bonds makes them a powerful tool in both drug discovery and crystal engineering.[5][11]

Drug Discovery

The incorporation of iodine atoms into drug candidates is an increasingly utilized strategy to enhance binding affinity and selectivity for a target protein.[4][5][12] Halogen bonds can mediate crucial interactions within the ligand-binding pocket of a protein, often targeting the backbone carbonyl oxygens or the side chains of amino acids such as serine, threonine, aspartate, and glutamate.[13] The pyrazole scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs.[14][15] The combination of the pyrazole core with a halogen bond donor at the C5 position offers a compelling strategy for the rational design of potent and selective inhibitors.

DrugDiscovery

Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties.[1][16] Halogen bonds, due to their strength and directionality, are valuable tools for controlling the supramolecular assembly of molecules in the solid state.[1][17][18] By carefully selecting the substitution pattern on the 1-arylpyrazole scaffold, it is possible to program the formation of specific and predictable supramolecular architectures, such as chains, layers, and three-dimensional networks.[1][11][17] This control over the solid-state packing is crucial for tuning the physical properties of materials, including their melting point, solubility, and optical properties.

Conclusion

5-Iodo-1-arylpyrazoles are a versatile and highly informative class of compounds for the study and application of halogen bonding. Their synthesis is well-established, and their structural and electronic properties can be readily tuned. The strong halogen bonding capabilities of the C5-iodine atom, coupled with the privileged nature of the pyrazole scaffold, make these molecules promising candidates for the development of new therapeutics and functional materials. A thorough understanding of the principles of halogen bonding, along with the application of appropriate synthetic and analytical techniques, will undoubtedly continue to drive innovation in this exciting field.

References

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  • Popa, M. M., Man, I. C., Draghici, C., Shova, S., Caira, M. R., Dumitrascu, F., & Dumitrescu, D. (2019). Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state and predicted by solution 13 C-NMR spectroscopy. CrystEngComm, 21(45), 7085–7093. [Link]
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  • Martins, M. A. P., Meyer, A. R., Salbego, P. R. S., dos Santos, D. M., & Hörner, M. (2017). Halogenation of the pyrazole scaffold.
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The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary: The Enduring Significance of the Pyrazole Scaffold

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[3][4] This versatility has led to the development of numerous successful drugs across diverse therapeutic areas, from inflammation and cancer to infectious diseases and neurological disorders.[1][5] Marketed drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and a host of targeted cancer therapies like Ruxolitinib and Crizotinib all feature the pyrazole core, underscoring its profound impact on modern pharmacology.[1][3][4]

This guide provides an in-depth exploration of the biological potential of the pyrazole nucleus. As a senior application scientist, the objective is not merely to list activities but to dissect the underlying mechanisms, explore the structure-activity relationships (SAR), and provide actionable, field-proven experimental protocols. We will delve into the synthetic strategies that grant access to this versatile core, examine its role in key therapeutic areas, and present the data-driven rationale behind the design of potent and selective pyrazole-based agents.

Foundational Synthesis and Screening Workflow

The accessibility of the pyrazole core through robust and versatile synthetic methods is a primary reason for its prevalence in drug discovery.[6] The most common and historically significant method is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[5] Modern advancements, including multicomponent reactions and microwave-assisted synthesis, have further streamlined the production of diverse pyrazole libraries.[2]

A typical discovery workflow involves the synthesis of a focused library of pyrazole analogs followed by a cascade of biological screening to identify lead compounds.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase S1 Selection of Building Blocks (e.g., Hydrazines, Dicarbonyls) S2 Cyclocondensation Reaction (Thermal or Microwave-Assisted) S1->S2 S3 Purification & Characterization (Chromatography, NMR, MS) S2->S3 B1 Primary Screening (High-Throughput Assay) S3->B1 Compound Library B2 Secondary Screening (Dose-Response, Selectivity) B1->B2 B3 In Vitro ADMET Profiling (Solubility, Stability) B2->B3 L1 Lead Compound Identification B3->L1 Hit-to-Lead Optimization

Caption: High-level workflow for pyrazole-based drug discovery.

Experimental Protocol: Knorr-Type Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a standard laboratory procedure for synthesizing a pyrazole derivative, a foundational step for any screening campaign. The choice of a 1,3-dicarbonyl compound and a substituted hydrazine allows for systematic variation of substituents to explore the structure-activity relationship (SAR).

Objective: To synthesize 1-phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole.

Materials:

  • 1-(4-chlorophenyl)-3-butane-1,3-dione (1.0 eq)

  • Phenylhydrazine hydrochloride (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Ethanol (recrystallization solvent)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-chlorophenyl)-3-butane-1,3-dione (e.g., 5.0 mmol, 1.0 eq) in 20 mL of glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add phenylhydrazine hydrochloride (5.5 mmol, 1.1 eq) in a single portion.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118°C) using a heating mantle. Maintain reflux for 4 hours. Causality Note: The acidic medium facilitates the initial condensation to form a hydrazone intermediate, and subsequent heating drives the intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

  • Work-up: Allow the reaction to cool to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration, washing the filter cake with cold water (3 x 20 mL) to remove residual acetic acid and salts.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product. Dry the crystals under vacuum.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product is a white or off-white solid.

Anti-Inflammatory Potential: Selective COX-2 Inhibition

Chronic inflammation is a key driver of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment modality.[7][8] Traditional NSAIDs inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[9] While COX-2 inhibition mediates the desired anti-inflammatory effects, COX-1 inhibition is linked to gastrointestinal side effects.[10][11] The development of pyrazole-based selective COX-2 inhibitors, such as Celecoxib, was a landmark achievement in creating safer anti-inflammatory agents.[7][12]

Mechanism of Action: Celecoxib and related pyrazoles selectively inhibit COX-2, which is responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[13][14] The selectivity arises from the specific structure of the pyrazole derivative. For instance, Celecoxib's trifluoromethyl group and benzenesulfonamide side chain bind to a hydrophilic side pocket near the active site of COX-2, an interaction that is sterically hindered in the narrower active site of COX-1.[9][12]

AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) 'Housekeeping' AA->COX1 COX2 COX-2 (Inducible) At site of inflammation AA->COX2 PGs_const Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_const PGs_inflam Prostaglandins (Pain, Fever, Inflammation) COX2->PGs_inflam Celecoxib Celecoxib (Pyrazole Core) Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by pyrazole drugs.

Structure-Activity Relationship (SAR): For diaryl-substituted pyrazoles like Celecoxib, SAR studies have shown that:

  • A p-sulfonamide or a similar acidic group on one of the phenyl rings is crucial for COX-2 inhibitory activity and selectivity.[9]

  • The presence of a trifluoromethyl group at the 3-position of the pyrazole ring enhances potency.[13]

  • Substitutions on the second phenyl ring influence potency and pharmacokinetic properties.[15]

Table 1: Anti-inflammatory Activity of Representative Pyrazole Derivatives

Compound Target In Vitro Activity (IC₅₀) In Vivo Model (Edema Inhibition) Reference
Celecoxib COX-2 0.005 µM High [15][16]
Deracoxib COX-2 - High [17]
Lonazolac COX-1/COX-2 - Moderate [7]
Compound 132b COX-2 3.5 nM Not Reported [15]

| Compound N5 | COX-2 | (Selectivity Ratio: 47.9) | High (1.17 vs Celecoxib) |[11] |

Anticancer Applications: Targeting Dysregulated Kinases

Cancer is characterized by uncontrolled cell growth, often driven by the aberrant activity of protein kinases.[3] The pyrazole scaffold is a key privileged structure in the design of small-molecule protein kinase inhibitors (PKIs).[3][18] Of the 74 FDA-approved small-molecule PKIs, 8 contain a pyrazole ring, including Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor).[3]

Mechanism of Action: Pyrazole-based PKIs typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby halting the pro-proliferative signaling cascade. The specific substitutions on the pyrazole ring are engineered to create interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the kinase's active site, conferring both potency and selectivity.[3][19]

cluster_pathway Kinase Signaling Pathway Kinase Active Protein Kinase Substrate Substrate Protein Kinase->Substrate Blocked Inactive Kinase-Inhibitor Complex ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate (Leads to Cell Proliferation) Substrate->pSubstrate Phosphorylation Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->Kinase Competitive Binding

Caption: ATP-competitive inhibition of protein kinases by pyrazole agents.

Table 2: Selected Pyrazole-Based Kinase Inhibitors and Their Targets

Compound Class/Name Target Kinase(s) IC₅₀ Values Cancer Cell Line(s) Reference
Crizotinib ALK, c-Met 24 nM (ALK) Various (e.g., Lung) [3]
Ruxolitinib JAK1, JAK2 3.3 nM (JAK1), 2.8 nM (JAK2) Hematological Malignancies [1][3]
Compound 29 CDK2 10.05 µM HepG2 (Liver) [19]
Compound 43 PI3K 0.25 µM MCF7 (Breast) [19]
Compound 46 PIM-1 0.60 µM HCT116 (Colon) [19]

| Compound 48 | Haspin | 1.7 µM | HCT116 (Colon) |[19] |

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

This protocol is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines, providing an initial measure of its anticancer potential (e.g., GI₅₀ or IC₅₀ value).

Objective: To determine the concentration-dependent cytotoxicity of a pyrazole derivative against the A549 human lung carcinoma cell line.

Materials:

  • A549 cells, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Test pyrazole compound, dissolved in DMSO (stock solution).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well microtiter plates, multichannel pipette, CO₂ incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (typically in triplicate). Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity: A Scaffold to Combat Resistance

The rise of drug-resistant pathogens presents a critical global health challenge. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[20][21] Some derivatives have shown potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4][22]

Mechanism of Action: The mechanisms of antimicrobial action are diverse. Some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[22] Others may disrupt cell wall synthesis or interfere with key metabolic pathways. The specific mechanism is highly dependent on the substitution pattern of the pyrazole ring.

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound Class Target Organism Activity Metric (MIC) Reference
Thiazolo-pyrazole (17) MRSA 4 µg/mL [22]
Imidazo-pyridine pyrazole (18) E. coli, K. pneumoniae, P. aeruginosa <1 µg/mL (MBC) [22]
Pyrazole-thiadiazine (21a) S. aureus, B. subtilis 62.5-125 µg/mL [23]
Pyrazole-thiadiazine (21a) C. albicans, A. flavus 2.9-7.8 µg/mL [23]

| Trifluoromethyl pyrazole (46) | S. aureus (biofilm) | Effective at 2x MIC |[4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a pyrazole derivative against Staphylococcus aureus.

Materials:

  • S. aureus strain (e.g., ATCC 29213).

  • Mueller-Hinton Broth (MHB).

  • Test pyrazole compound in DMSO.

  • Standard antibiotic (e.g., Ciprofloxacin or Vancomycin).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Procedure:

  • Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL in MHB) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Controls: Prepare wells for a sterility control (MHB only) and a growth control (MHB + bacteria, no compound). Also, run a serial dilution of a standard antibiotic as a quality control.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension so that when 50 µL is added to each well, the final concentration is approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or with a plate reader.

Neuroprotective and CNS-Active Properties

The pyrazole scaffold has also been successfully employed to target the central nervous system (CNS).[24] The most well-known example is Rimonabant, a selective cannabinoid CB1 receptor antagonist/inverse agonist developed for obesity, though later withdrawn due to psychiatric side effects.[25][26] Beyond cannabinoid receptors, newer pyrazole derivatives are being investigated for neuroprotective effects in conditions like spinal cord injury and Parkinson's disease, often by leveraging their anti-inflammatory and antioxidant properties.[27][28][29]

Mechanism of Action (CB1 Antagonism): The endocannabinoid system, particularly the CB1 receptor, is involved in regulating appetite and energy metabolism.[26] Rimonabant, a diaryl-pyrazole, binds to and blocks the CB1 receptor, preventing its activation by endogenous cannabinoids like anandamide.[25] This blockade in the hypothalamus and other brain regions reduces appetite-stimulating pathways.[25][30]

CB1 CB1 Receptor G_protein Gαi/o Protein CB1->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Appetite ↑ Appetite & Lipogenesis cAMP->Appetite Endocannabinoid Endocannabinoids (e.g., Anandamide) Endocannabinoid->CB1 Activation Rimonabant Rimonabant (Pyrazole Antagonist) Rimonabant->CB1 Blockade

Caption: Mechanism of CB1 receptor antagonism by Rimonabant.

Neuroprotection via Anti-inflammation: In models of neurodegenerative diseases, inflammation is a key component of secondary injury.[27] Pyrazole derivatives have shown neuroprotective effects by suppressing the production of pro-inflammatory cytokines like IL-6 and TNF-α in microglial cells.[27][29] For example, compound 6g was found to inhibit IL-6 expression with an IC₅₀ of 9.562 µM, demonstrating more potent anti-inflammatory effects than Celecoxib in that specific assay.[27][29] This highlights a promising avenue for developing pyrazole-based drugs for neurological disorders.[24][31]

Conclusion and Future Perspectives

The pyrazole core is unequivocally a privileged scaffold in drug discovery, with a proven track record of producing potent, selective, and clinically successful therapeutic agents.[4][17] Its synthetic tractability allows for extensive structural diversification, enabling medicinal chemists to fine-tune pharmacological properties to meet specific therapeutic goals. The activities discussed in this guide—anti-inflammatory, anticancer, antimicrobial, and neuroprotective—represent only a fraction of its total potential.[2][32]

Future research will likely focus on developing novel pyrazole hybrids that combine the core with other pharmacophores to achieve multi-target activity or improved drug-like properties.[33] As our understanding of disease biology deepens, the rational design of next-generation pyrazole derivatives, guided by computational modeling and a deep knowledge of structure-activity relationships, will continue to yield innovative medicines for the most challenging diseases.[17]

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  • Mini review on anticancer activities of Pyrazole Derivatives. (2023, June 6). IJNRD.
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  • Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. (2018, August 27). PubMed.
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022, May 13). ResearchGate.
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (n.d.). PubMed.
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  • Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Taylor & Francis Online.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH.
  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (n.d.). PubMed.
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  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry. (n.d.). ACS Publications.
  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. (n.d.). PubMed.
  • Full article: Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (n.d.).
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  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES | Frontier in Medical and Health Research. (2025, December 31).
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014, July 22). PMC - NIH.
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Solubility of 5-Iodo-1-phenyl-1H-pyrazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Iodo-1-phenyl-1H-pyrazole in Organic Solvents

Abstract

Introduction: The Significance of Solubility for Pyrazole Derivatives

Pyrazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2] this compound, a halogenated arylpyrazole, represents a key synthetic intermediate. The phenyl group at the N1 position and the iodo-substituent at C5 create a unique electronic and steric profile, making its solubility behavior a critical parameter for:

  • Reaction Chemistry: Ensuring the compound remains in solution is essential for homogeneous reaction conditions, influencing yield and purity.

  • Purification: Crystallization, a primary purification technique, is entirely dependent on differential solubility in various solvent systems.

  • Drug Development: For pharmaceutical applications, solubility is a primary determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability and unpredictable in-vitro results.[1][3]

This guide provides the necessary tools to systematically characterize the solubility of this compound.

Theoretical Considerations: Predicting Solubility

The fundamental principle of "like dissolves like" governs solubility, where substances with similar polarities tend to be miscible.[4]

Molecular Structure Analysis of this compound:

  • Pyrazole Core: The pyrazole ring itself is aromatic and contains two nitrogen atoms, contributing to its polarity.

  • Phenyl Group: The phenyl ring is non-polar and hydrophobic.

  • Iodo Group: The iodine atom is large and polarizable, contributing to van der Waals forces and potentially weak hydrogen bonding.

Based on this structure, we can predict:

  • High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar pyrazole core.[5]

  • Moderate Solubility: In polar protic solvents like ethanol and methanol. While the pyrazole nitrogens can act as hydrogen bond acceptors, the bulky phenyl and iodo groups may hinder solvation.[5] It is also possible that protic solvents could facilitate de-iodination, impacting stability.[5]

  • Low Solubility: In non-polar solvents such as hexane and toluene, due to the overall polarity of the molecule.

Methodologies for Solubility Determination

The choice of method depends on the desired accuracy, throughput, and available quantity of the compound.[6]

The Shake-Flask Method: The Gold Standard

The equilibrium shake-flask method is considered the most reliable technique for determining thermodynamic solubility.[6][7] It involves agitating an excess of the solid compound in the solvent for an extended period until equilibrium is reached.

Causality: The extended incubation (typically 24 hours or more) is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solute.[3] Using an excess of the solid ensures that the solution becomes saturated.[7]

Dynamic Methods: Clear Point Determination

For higher throughput, such as during solvent screening, dynamic methods that rely on "clear point" detection are highly efficient.[8] These methods involve monitoring a suspension of the compound under changing conditions.

  • Temperature Variation Method: A suspension of known concentration is slowly heated until all solid dissolves. The temperature at which the last crystals disappear is the "clear point," representing the solubility at that concentration.[9]

  • Solvent Addition Method: A solvent is slowly added to a suspension of known mass at a constant temperature until the solution becomes clear.[9][10] This is particularly useful for generating isothermal phase diagrams.[9]

Causality: These methods are faster because they actively force the dissolution rather than waiting for passive equilibrium. The accuracy is highly dependent on the rate of temperature change or solvent addition; slower rates yield more accurate results that closely approximate thermodynamic solubility.[9]

Experimental Protocols

Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents used. If a specific SDS is unavailable, use data from structurally similar compounds like 1-phenylpyrazole or other iodinated heterocycles as a preliminary guide.[11] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, and work in a well-ventilated fume hood.[11]

Protocol 4.1: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is adapted from standard pharmaceutical industry practices.[7]

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, Ethanol, Acetonitrile, Toluene)

  • 2 mL glass vials with screw caps

  • Orbital shaker or thermomixer

  • Analytical balance

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed 2 mL vial. An amount that is visibly in excess after dissolution (e.g., 5-10 mg) is sufficient.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or in a thermomixer. Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours.[3]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean vial for analysis. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the same solvent.

    • Analyze the filtered saturated solution and the calibration standards using a validated analytical method (e.g., HPLC-UV or UV-Vis).

    • Determine the concentration of the saturated solution by comparing its response to the calibration curve.

Protocol 4.2: High-Throughput Solubility Screening via Clear Point (Temperature Variation)

This protocol is based on modern, automated crystallization systems.[8][12]

Materials:

  • This compound (solid)

  • Selected organic solvents

  • Small-volume vials (e.g., 1 mL) with stir bars

  • Automated crystallization platform with turbidity or imaging probes (e.g., Crystal16 or Crystalline)[8][12]

Procedure:

  • Suspension Preparation: Prepare a suspension of a known concentration (e.g., 10 mg/mL) of this compound in the chosen solvent in a vial.

  • Instrument Setup: Place the vial in the instrument and set the initial temperature low enough to ensure the compound is in suspension.

  • Heating Ramp: Program a slow, linear heating ramp (e.g., 0.5 °C/min). Faster ramps can overestimate the solubility temperature.[10]

  • Clear Point Detection: The instrument's turbidity sensors or cameras will monitor the suspension. The "clear point" is the temperature at which the transmissivity sharply increases to maximum, or the last crystal is visibly dissolved.[12]

  • Data Collection: The instrument records the clear point temperature for the given concentration. By repeating this with different concentrations, a solubility curve can be generated.

Data Presentation and Visualization

Quantitative solubility data should be summarized in a clear, tabular format.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventClassificationMethodSolubility (mg/mL)Solubility (mol/L)Observations
e.g., Dimethyl Sulfoxide (DMSO)Polar AproticShake-Flask[Experimental Value][Calculated Value]e.g., Freely Soluble
e.g., EthanolPolar ProticShake-Flask[Experimental Value][Calculated Value]e.g., Soluble
e.g., AcetonitrilePolar AproticShake-Flask[Experimental Value][Calculated Value]e.g., Sparingly Soluble
e.g., TolueneNon-PolarShake-Flask[Experimental Value][Calculated Value]e.g., Insoluble
e.g., DichloromethaneNon-PolarShake-Flask[Experimental Value][Calculated Value]e.g., Slightly Soluble
Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

G cluster_prep Phase 1: Preparation cluster_method Phase 2: Method Selection & Execution cluster_analysis Phase 3: Analysis & Quantification Compound Weigh Compound Vial Combine in Vial Compound->Vial Solvent Measure Solvent Solvent->Vial Decision Choose Method Vial->Decision ShakeFlask Shake-Flask Method (24h Equilibration) Decision->ShakeFlask  Thermodynamic  Data Needed ClearPoint Clear-Point Method (Heating Ramp) Decision->ClearPoint  High-Throughput  Screening Filter Filter Supernatant (0.45 µm) ShakeFlask->Filter Calc Calculate Concentration (mg/mL or mol/L) ClearPoint->Calc Direct Readout Analyze Analyze via HPLC / UV-Vis Filter->Analyze Analyze->Calc Report Tabulate Results Calc->Report Final Data

Caption: Workflow for Solubility Determination.

G Start Goal of Study? HighAccuracy Need Precise Thermodynamic Data? Start->HighAccuracy HighThroughput Need Rapid Solvent Screening? Start->HighThroughput ShakeFlask Use Shake-Flask Method HighAccuracy->ShakeFlask Yes ClearPoint Use Clear-Point Method (Automated) HighThroughput->ClearPoint Yes WhyShake Why? Considered the 'gold standard' for equilibrium solubility. Provides the most accurate and defensible data. ShakeFlask->WhyShake WhyClear Why? Allows for rapid screening of many solvents with minimal compound. Ideal for early-stage development. ClearPoint->WhyClear

Caption: Decision Matrix for Method Selection.

Conclusion

Characterizing the solubility of this compound is a critical step for its effective use in synthesis, purification, and potential pharmaceutical applications. While direct literature values are scarce, this guide provides the theoretical foundation and practical, step-by-step protocols for researchers to generate this vital data independently. By employing the gold-standard shake-flask method for thermodynamic accuracy or dynamic clear-point methods for high-throughput screening, scientists can build a comprehensive solubility profile of this compound, enabling more efficient and predictable experimental outcomes.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
  • ScienceDirect. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization.
  • University Handout. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Course Hero. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Technobis Crystallization Systems. (2018). Modeling approaches to increase the efficiency of Clear-Point-Based solubility characterization.
  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
  • ACS Publications. (n.d.). Solubility Determination from Clear Points upon Solvent Addition.
  • JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods.
  • ResearchGate. (2020). Solubility Determination from Clear Points upon Solvent Addition.
  • YouTube. (2024). How to measure solubility with Crystalline.
  • Safety Data Sheet. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone).
  • National Institutes of Health (NIH). (n.d.). 5-Iodo-1-methyl-3-phenylthieno[3,2-d]pyrazole.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole, 5-methyl-1-phenyl- (CAS 6831-91-0).
  • National Institutes of Health (NIH). (n.d.). 1-Phenylpyrazole.

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An In-Depth Technical Guide to the Thermal Stability and Melting Point of 5-Iodo-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermal Properties in Halogenated Pyrazoles

The pyrazole moiety is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a wide array of pharmaceuticals, agrochemicals, and functional organic materials. The introduction of halogen substituents onto the pyrazole ring provides a powerful tool for fine-tuning the steric and electronic properties of these molecules, thereby modulating their biological activity and material characteristics. This guide focuses on a specific, yet important, member of this class: 5-Iodo-1-phenyl-1H-pyrazole .

The presence of an iodine atom at the 5-position of the 1-phenyl-1H-pyrazole scaffold introduces a unique set of properties. The carbon-iodine bond, being the most labile among the carbon-halogen bonds, serves as a versatile synthetic handle for further functionalization through cross-coupling reactions. However, this reactivity also has direct implications for the compound's thermal stability. For scientists in the pharmaceutical industry, a comprehensive understanding of a compound's melting point and thermal decomposition profile is a non-negotiable aspect of drug development. These parameters are critical for determining appropriate storage conditions, guiding the design of stable formulations, and defining the processing limits during manufacturing.

This technical guide offers a detailed examination of the thermal properties of this compound. While specific experimental data such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this exact molecule are not extensively reported in public literature, this document synthesizes available data from closely related analogs, leverages fundamental principles of chemical stability, and provides detailed, field-proven protocols for empirical determination. This approach is designed to equip researchers with the necessary knowledge and methodologies to confidently handle, characterize, and utilize this compound in their work.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physicochemical properties is essential before undertaking any experimental work. The table below summarizes the key identifiers and properties for this compound. It is crucial to recognize that while properties like molecular weight are absolute, the melting point is an experimental value that can be influenced by factors such as crystalline polymorphism and the presence of impurities.

PropertyValueSource(s)
Chemical Name This compound-
CAS Number 141998-92-7[1]
Molecular Formula C₉H₇IN₂[2]
Molecular Weight 270.07 g/mol [2]
Appearance Expected to be a crystalline solid at room temperature.
Melting Point Specific experimental data is not widely published. However, based on analogous compounds such as 4-Iodo-5-methyl-1-phenyl-1H-pyrazole (m.p. 65-68 °C), a similar melting range can be anticipated. Empirical verification is strongly recommended.[3]

Melting Point Determination: A Standard Laboratory Protocol

The melting point of a crystalline solid is a fundamental thermophysical property that provides a reliable indication of its identity and purity. A narrow melting range (typically less than 2 °C) is characteristic of a pure compound, whereas a broad and depressed melting range often signifies the presence of impurities. The following is a self-validating, standard operating procedure for determining the melting point of a compound like this compound using the capillary melting point method.

Instrumentation and Materials:

  • Digital melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt, or equivalent)

  • Melting point capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for sample grinding)

  • Dry, crystalline sample of this compound

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point.

    • If the crystals are large, gently grind a small amount into a fine powder using a mortar and pestle. This ensures uniform heat transfer within the sample.

  • Capillary Tube Loading:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube.

    • To pack the sample, invert the tube and gently tap the sealed end on a hard surface.

    • Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the tube. A densely packed, uniform sample is key to an accurate reading.

  • Melting Point Analysis:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

    • For an unknown compound, a rapid preliminary heating run can be performed to estimate the approximate melting range.

    • For an accurate measurement, set the heating rate to a slow 1-2 °C per minute, starting from a temperature approximately 20 °C below the anticipated melting point.

    • Carefully observe the sample through the magnified viewing port.

    • Record the temperature at which the first sign of melting (the appearance of liquid) is observed. This is the lower limit of the melting range.

    • Continue heating and record the temperature at which the last solid crystal melts. This is the upper limit of the melting range.

  • Data Reporting:

    • The melting point should always be reported as a range, for example, "66-68 °C".

Thermal Stability and Predicted Decomposition Pathways

The thermal stability of an organic molecule is intrinsically linked to the bond dissociation energies of its constituent covalent bonds. The pyrazole ring is an aromatic heterocycle and, as such, generally possesses considerable thermal stability.[4] However, the introduction of an iodine atom creates a potential locus of thermal instability.

The Carbon-Iodine (C-I) bond is significantly weaker than other carbon-halogen bonds and also weaker than the C-N and C-C bonds within the pyrazole ring. Consequently, the most probable pathway for the thermal decomposition of this compound is the homolytic cleavage of the C-I bond.[2] This decomposition can be initiated by thermal energy or, in some cases, by exposure to high-energy light. The process would likely generate a 1-phenyl-pyrazol-5-yl radical and an iodine radical. The formation of elemental iodine (I₂) from the recombination of iodine radicals would be visually indicated by the appearance of a purple vapor or a brown to black discoloration of the solid residue.

Key factors influencing the observed thermal stability include:

  • Purity: The presence of impurities can catalyze decomposition reactions, leading to a lower observed decomposition temperature.

  • Atmosphere: Thermal analysis should be conducted under an inert atmosphere (e.g., nitrogen or argon) to preclude oxidative decomposition pathways, which can complicate the interpretation of the results.

  • Heating Rate: In dynamic thermal analysis techniques like TGA, a faster heating rate will typically result in a higher apparent decomposition temperature. For comparative studies, a consistent heating rate is essential.

Protocols for Advanced Thermal Analysis: TGA and DSC

For a quantitative assessment of thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.

  • Thermogravimetric Analysis (TGA): Measures the change in a sample's mass as a function of temperature. It is used to determine the onset temperature of decomposition and to quantify mass loss events.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow to or from a sample as a function of temperature. It is used to determine the melting point (an endothermic event) and to characterize any exothermic decomposition events.

Experimental Workflow for Comprehensive Thermal Characterization:

ThermalAnalysisWorkflow cluster_setup 1. Instrument & Sample Setup cluster_execution 2. Experimental Execution (under N2 Atmosphere) cluster_data_analysis 3. Data Analysis & Interpretation Calibrate Calibrate TGA & DSC for Temperature and Heat Flow Prepare Accurately weigh 5-10 mg of This compound into an inert pan (e.g., Al) TGA_Run TGA: Heat from ambient to 600 °C at a controlled rate (e.g., 10 °C/min) Prepare->TGA_Run DSC_Run DSC: Heat from ambient through melting to onset of decomposition (e.g., 250 °C at 10 °C/min) Prepare->DSC_Run Analyze_TGA From TGA: Determine T_onset (onset temperature of mass loss) TGA_Run->Analyze_TGA Analyze_DSC From DSC: Determine T_m (melting point) and any exothermic decomposition events DSC_Run->Analyze_DSC Synthesize Synthesize Data: Correlate melting behavior with decomposition onset Analyze_TGA->Synthesize Analyze_DSC->Synthesize

Caption: A logical workflow for the comprehensive thermal analysis of this compound using TGA and DSC.

Detailed Experimental Protocol:

  • Instrument Calibration: Begin by ensuring that the TGA and DSC instruments are calibrated for both temperature and heat flow using certified reference materials (e.g., indium for melting point).

  • Sample Preparation:

    • In a controlled environment, accurately weigh approximately 5-10 mg of the high-purity sample into an appropriate TGA or DSC pan (aluminum pans are generally suitable for temperatures up to 600 °C).

    • For air-sensitive samples, this step should be performed within an inert atmosphere glovebox.

  • TGA Analysis:

    • Place the sample pan within the TGA furnace.

    • Establish an inert atmosphere by purging with high-purity nitrogen or argon at a consistent flow rate (e.g., 20-50 mL/min) for a sufficient duration to displace all oxygen.

    • Execute a temperature program, typically heating from ambient temperature to around 600 °C at a linear heating rate of 10 °C/min.

    • Continuously record the sample's mass as a function of temperature.

  • DSC Analysis:

    • Place the sample pan and a matched, empty reference pan into the DSC cell.

    • Purge the cell with an inert gas.

    • Execute a temperature program designed to observe the melting transition and any subsequent thermal events. A typical program would heat from ambient temperature to a temperature safely above the expected melting point but below the major decomposition temperature (e.g., 250 °C) at a rate of 10 °C/min.

    • Record the differential heat flow between the sample and reference pans.

  • Data Interpretation:

    • From the resulting TGA curve, the onset temperature of decomposition is determined as the point where significant mass loss begins.

    • From the DSC thermogram, the melting point is identified as the peak of the endothermic melting transition. Any sharp, exothermic peaks following the melt are indicative of decomposition.

The Impact of Synthesis and Purity on Thermal Properties

The thermal data obtained for this compound is only as reliable as the purity of the sample. The synthesis of iodinated pyrazoles can be achieved through various methods, often involving the electrophilic iodination of a 1-phenylpyrazole precursor using reagents like molecular iodine or N-iodosuccinimide.[5] The presence of unreacted starting materials, regioisomeric byproducts, or residual solvents from the purification process can all lead to inaccuracies in thermal analysis. Specifically, such impurities can cause a broadening of the melting range and a lowering of the decomposition temperature. Therefore, rigorous purification, typically through recrystallization or column chromatography, followed by characterization (e.g., by NMR and mass spectrometry) to confirm purity, is a mandatory prerequisite for any meaningful thermal analysis.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability and melting point of this compound. While a definitive, published melting point and detailed thermal analysis data are not widely available, we have bridged this gap by providing predictive insights based on the behavior of structurally similar compounds and by outlining detailed, robust protocols for their empirical determination. The provided methodologies for melting point analysis, TGA, and DSC are designed to be directly implemented in a research or industrial laboratory setting. A thorough characterization of these thermal properties is not merely an academic exercise; it is a critical component of risk assessment, process development, and formulation design, ensuring the safe and effective application of this versatile chemical building block.

References

  • MDPI. 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. [Link]
  • National Center for Biotechnology Information. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. [Link]
  • National Center for Biotechnology Information. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
  • ACS Publications.
  • PubChem. 4-Iodo-5-methyl-1-phenyl-1H-pyrazole. [Link]
  • HDH Advancement. This compound, min 97%, 100 mg. [Link]
  • Wiley Online Library. Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)

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A Technical Guide to Sourcing and Utilizing 5-Iodo-1-phenyl-1H-pyrazole for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-Iodo-1-phenyl-1H-pyrazole (CAS No. 141998-92-7), a key building block for researchers, medicinal chemists, and drug development professionals. We will explore the landscape of commercial suppliers, critical quality assessment parameters, and field-proven experimental protocols to empower scientists in leveraging this versatile molecule.

Introduction: The Strategic Importance of the Pyrazole Moiety

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation in a wide range of therapeutics, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs. The introduction of an iodine atom at the 5-position of the 1-phenyl-1H-pyrazole core, as in our compound of interest, provides a crucial handle for synthetic diversification. This iodo-substituent is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, enabling the facile introduction of a wide array of molecular fragments. This strategic functionalization is paramount in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery.

The Commercial Supplier Landscape for this compound

Sourcing high-quality starting materials is a critical, yet often overlooked, aspect of successful research and development. The purity and consistency of this compound directly impact the yield, reproducibility, and impurity profile of subsequent synthetic steps. Below is a comparative analysis of some commercial suppliers offering this key intermediate.

SupplierCAS NumberStated PurityAdditional Information
Allschoolabs 141998-92-797%Offers worldwide delivery and a broad range of other laboratory supplies.[1]
Amadis Chemical 141998-92-7Not specifiedListed in chemical buyers' guides, suggesting a focus on B2B supply.
AbacipharmTech 141998-92-7Not specifiedA global chemical supplier.
Seedion 141998-92-797%Provides some physical properties like melting point (82-88°C) and boiling point (320.5±15.0°C).[2]
Unnamed Supplier 141998-92-7min 97%Marketed as a "Protein Degrader Building Block," indicating a focus on cutting-edge research areas.[3]

Note: This table is not exhaustive and is intended to provide a starting point for supplier evaluation. Availability and specifications are subject to change.

Quality Assessment and the Self-Validating Protocol

The stated purity on a supplier's website is only the beginning of the quality assessment process. A robust internal validation of each new batch of starting material is essential for ensuring experimental reproducibility. This concept of a "self-validating system" means that the quality of the input directly governs the quality of the output, and thus, rigorous upfront analysis is non-negotiable.

Interpreting the Certificate of Analysis (CoA)

Upon receiving a shipment, the Certificate of Analysis (CoA) is the primary document for initial quality assessment. While a specific CoA for this compound was not publicly available at the time of this writing, a representative CoA for a research-grade chemical intermediate would typically include the following:

  • Identifier Information: Compound Name, CAS Number, Lot Number.

  • Physical Properties: Appearance (e.g., off-white to pale yellow solid), Melting Point.

  • Purity Determination: The method used (e.g., HPLC, GC) and the resulting purity value (typically ≥97%).

  • Spectroscopic Data: Confirmation of the chemical structure via methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The data should be consistent with the expected structure of this compound.

  • Residual Solvents: If applicable, the amount of any residual solvents from the synthesis and purification process.

  • Date of Analysis and Expiration Date.

In-House Quality Control Workflow

It is best practice to perform in-house verification of the CoA data. A typical workflow is as follows:

QC_Workflow cluster_0 Step 1: Initial Checks cluster_1 Step 2: Analytical Verification cluster_2 Step 3: Decision cluster_3 Step 4: Final Action A Receive Compound B Review Supplier CoA A->B C Visual Inspection (Color, Form) B->C D ¹H NMR Spectroscopy (Structural Confirmation) C->D E LC-MS Analysis (Purity & Mass Confirmation) D->E F Melting Point (Purity Indication) E->F G Data Consistent? F->G H Accept Batch Proceed to Synthesis G->H Yes I Reject Batch Contact Supplier G->I No

Caption: In-house quality control workflow for incoming starting materials.

Expected ¹H NMR Data (Predicted): The proton NMR spectrum is a powerful tool for structural confirmation. For this compound, one would expect to see signals corresponding to the protons on the phenyl ring (typically in the 7.2-7.8 ppm range) and the two protons on the pyrazole ring. The electronic environment of the pyrazole protons will be influenced by the adjacent phenyl and iodo substituents.

Experimental Protocols: Unleashing the Synthetic Potential

The true value of this compound lies in its utility in carbon-carbon bond-forming reactions. Below are detailed, step-by-step protocols for two of the most common and powerful applications: the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These protocols are based on established methodologies for similar iodo-pyrazole substrates and serve as a robust starting point for your own investigations.[4][5]

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This reaction is a cornerstone for creating biaryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.

Suzuki_Workflow A 1. Reagent Setup B Add this compound (1.0 equiv), Arylboronic Acid (1.2 equiv), Base (e.g., K₂CO₃, 2.0 equiv), and Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to a reaction flask. A->B C 2. Solvent Addition & Degassing D Add degassed solvent (e.g., Dioxane/Water 4:1). Purge the flask with an inert gas (e.g., Argon) for 10-15 minutes. C->D E 3. Reaction F Heat the mixture (e.g., 90-100 °C) and monitor by TLC or LC-MS. E->F G 4. Work-up H Cool to room temperature. Dilute with ethyl acetate, wash with water and brine. G->H I 5. Purification J Dry the organic layer (e.g., over Na₂SO₄), concentrate, and purify by silica gel column chromatography. I->J

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heating: Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

This reaction is highly efficient for the synthesis of aryl alkynes, which are valuable intermediates and structural components in various bioactive molecules.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and Copper(I) iodide (0.04 mmol).

  • Solvent and Base Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol).

  • Alkyne Addition: Stir the mixture at room temperature for 5 minutes, then add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heating: Heat the reaction mixture to 50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion: A Foundation for Innovation

This compound is more than just a chemical; it is a versatile tool that unlocks a vast chemical space for exploration. By understanding the supplier landscape, implementing rigorous quality control, and employing robust and validated synthetic protocols, researchers can confidently and efficiently advance their drug discovery programs. The insights and methodologies presented in this guide are intended to provide a solid foundation for the successful application of this important building block, ultimately accelerating the path toward novel therapeutic discoveries.

References

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  • Machiraju, V. S. P., et al. Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents.
  • Allschoolabs. This compound - 97%, high purity , CAS No.141998-92-7.
  • Seedion. This compound.

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A Technical Guide to 5-Iodo-1-phenyl-1H-pyrazole: A Cornerstone Intermediate for Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-iodo-1-phenyl-1H-pyrazole, a versatile synthetic intermediate. We will delve into its synthesis, core reactivity, and pivotal role in constructing complex molecular architectures, particularly within the pharmaceutical and drug development landscapes. The focus is not merely on procedural steps but on the underlying chemical principles and strategic considerations that empower researchers to leverage this building block to its fullest potential.

Introduction: The Pyrazole Scaffold and the Strategic Importance of Iodination

The pyrazole nucleus is a well-established pharmacophore present in a multitude of FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The functionalization of the pyrazole ring is a key strategy in medicinal chemistry for fine-tuning the pharmacological profiles of lead compounds.

This compound emerges as a particularly valuable intermediate due to the unique properties of the carbon-iodine bond at the C5 position. This bond is sufficiently labile to participate in a variety of powerful cross-coupling reactions, providing a reliable handle for introducing molecular diversity. Its stability under common synthetic manipulations allows it to be carried through multi-step sequences, making it an ideal linchpin in complex total synthesis and library generation for drug discovery.[1][3]

Physicochemical Properties and Synthesis

A foundational understanding of the intermediate's properties is critical for its effective use.

PropertyValueSource
Molecular Formula C₉H₇IN₂[4]
Molecular Weight 270.07 g/mol [4]
Appearance Solid[5]
Melting Point 76-81 °C[5]
Solubility Soluble in organic solvents like DMF, DMSO, and chlorinated solvents.[1] (est.)
CAS Number 141998-92-7[4]
Synthesis Pathway: Regioselective Iodination

The synthesis of this compound is achieved through a highly regioselective process involving metallation followed by quenching with an iodine source. This approach circumvents the formation of the isomeric 4-iodo product, which can be favored under different conditions (e.g., CAN-mediated iodination).[3]

The choice of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is causal to the reaction's success. At low temperatures, n-BuLi selectively deprotonates the C5 position of the 1-phenyl-1H-pyrazole ring, which is the most acidic proton, to form a lithium pyrazolide intermediate. This intermediate is then trapped by elemental iodine (I₂) to yield the desired 5-iodo product with high exclusivity.[3]

cluster_synthesis Synthesis Workflow start 1-Phenyl-1H-pyrazole step1 Deprotonation at C5 (n-BuLi, THF, -78 °C) start->step1 intermediate Lithium 5-Pyrazolide Intermediate step1->intermediate step2 Iodine Quench (I₂, -78 °C to RT) intermediate->step2 product This compound step2->product

Synthesis workflow for this compound.

The Locus of Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is overwhelmingly derived from its participation in palladium-catalyzed cross-coupling reactions. The C-I bond is the weakest among the carbon-halogen bonds, facilitating oxidative addition to a Pd(0) catalyst, which is the crucial first step in these catalytic cycles.[6] This high reactivity allows for milder reaction conditions compared to the corresponding bromo- or chloro-pyrazoles.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl and heteroaryl structures.[7] For this compound, this reaction provides a robust method to introduce diverse aryl or heteroaryl substituents at the C5 position.

Mechanistic Insight: The reaction is initiated by the oxidative addition of the iodo-pyrazole to the active Pd(0) catalyst. This is followed by transmetalation with a boronic acid (or ester) in the presence of a base. The base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center. The cycle concludes with reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[6]

cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-I pd_complex R¹-Pd(II)L₂(I) (R¹ = 1-phenyl-pyrazol-5-yl) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂(R²) transmetalation->pd_r1_r2 boronate R²-B(OR)₃⁻ (from R²-B(OH)₂ + Base) boronate->transmetalation reductive_elim Reductive Elimination pd_r1_r2->reductive_elim reductive_elim->pd0 product R¹-R² (Coupled Product) reductive_elim->product

Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an exceptionally efficient method for forming C(sp²)-C(sp) bonds, linking the iodo-pyrazole to a terminal alkyne.[8] This reaction is instrumental in creating rigid scaffolds and precursors for more complex heterocyclic systems.

Mechanistic Insight: The reaction operates through a synergistic dual-catalytic cycle involving both palladium and copper.[8] The palladium cycle mirrors that of the Suzuki coupling. Concurrently, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This species is highly reactive and undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination yields the alkynylated pyrazole. The use of a copper co-catalyst accelerates the transmetalation step, allowing the reaction to proceed under mild conditions.[8]

cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(I) pd0->pd_complex R¹-I (Oxidative Addition) pd_alkyne R¹-Pd(II)L₂(C≡CR²) pd_alkyne->pd0 Reductive Elimination product R¹-C≡CR² pd_alkyne->product cu_halide Cu(I)I cu_acetylide Cu(I)-C≡CR² cu_halide->cu_acetylide R²-C≡CH, Base cu_acetylide->pd_complex Transmetalation

Dual catalytic cycle of the Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[9][10] This reaction is critical for installing nitrogen-containing functional groups, which are ubiquitous in pharmaceuticals.

Mechanistic Insight: The catalytic cycle is similar to other cross-couplings, involving oxidative addition, but the subsequent step involves coordination of the amine to the palladium center.[11] A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium amide complex. Reductive elimination from this complex forges the C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is paramount in this reaction; bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition.[9][11]

Application in Drug Discovery: From Building Block to Bioactive Molecule

The true power of this compound lies in its application as a scaffold for generating libraries of compounds for biological screening. For example, in the development of kinase inhibitors, which often feature a substituted pyrazole core, this intermediate is invaluable.[1][12]

cluster_workflow Drug Discovery Workflow cluster_reactions Parallel Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig (Primary/Secondary Amines) start->buchwald library Diverse Library of 5-Substituted Pyrazoles suzuki->library sonogashira->library buchwald->library screening High-Throughput Biological Screening (e.g., Kinase Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Workflow for generating compound libraries for drug discovery.

By employing Suzuki, Sonogashira, and Buchwald-Hartwig reactions, a single intermediate can be rapidly elaborated into a diverse library of molecules with aryl, alkynyl, or amino substituents at the C5 position. This parallel synthesis approach allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrazole core, accelerating the identification of potent and selective drug candidates, such as VEGFR-2 inhibitors for cancer therapy.[12]

Experimental Protocols

The following protocols are provided as robust starting points, adapted from established procedures for analogous pyrazole substrates.[3][7][8] Optimization may be necessary for specific substrates.

Protocol 1: Synthesis of this compound[3]
  • To a flame-dried round-bottom flask under an argon atmosphere, add 1-phenyl-1H-pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the title compound.

Protocol 2: Suzuki-Miyaura Coupling[7]
  • To a Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.

  • Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 3: Sonogashira Coupling[8]
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine, 3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature or slightly elevated temperature (40-50 °C) for 8-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion

This compound is more than a simple halogenated heterocycle; it is a strategic tool for molecular construction. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions provides chemists with reliable and versatile methods to access a vast chemical space. For professionals in drug discovery, this intermediate serves as a powerful scaffold for building libraries of novel compounds, significantly streamlining the path from initial hit identification to lead optimization. A thorough understanding of its synthesis and reactivity is essential for any research program focused on pyrazole-based bioactive molecules.

References

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A Technical Guide to the Preclinical Anticancer Screening of 5-Iodo-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals investigating the anticancer potential of the novel compound, 5-Iodo-1-phenyl-1H-pyrazole. It outlines a scientifically rigorous, multi-stage screening cascade, from initial in vitro cytotoxicity assessments to mechanistic elucidation and a framework for subsequent in vivo validation. The methodologies described herein are designed to be self-validating, providing clear causality behind experimental choices to ensure robust and interpretable data.

Introduction: The Rationale for Investigating Pyrazole Scaffolds in Oncology

The search for novel anticancer agents with high efficacy and low toxicity remains a critical imperative in medicinal chemistry.[1] Heterocyclic compounds are a cornerstone of this research, and among them, the pyrazole nucleus is recognized as a "privileged scaffold."[2][3] Pyrazole derivatives possess a wide spectrum of pharmacological activities, including well-documented anticancer properties.[1][3][4][5][6]

Numerous studies have demonstrated that appropriate substitutions on the pyrazole ring can significantly enhance anticancer efficacy.[1][4] Compounds incorporating this scaffold have been shown to interact with a variety of oncologically relevant targets, including crucial kinases like EGFR and VEGFR, as well as components of the cell division machinery such as tubulin and cyclin-dependent kinases (CDKs).[1][4][7]

The subject of this guide, this compound, has been selected for screening based on these principles. The presence of a phenyl group at the N1 position and an iodo-substituent at the C5 position presents a unique chemical architecture. Halogenation, particularly with iodine, can modulate a compound's lipophilicity, membrane permeability, and potential for halogen bonding, which may enhance its binding affinity to protein targets. This guide provides the strategic workflow to systematically evaluate its potential as a novel therapeutic candidate.

Hypothesized Mechanism of Action & Initial Target Pathways

Based on extensive literature on functionally similar pyrazole derivatives, the primary anticancer activity of this compound is hypothesized to stem from the inhibition of key protein kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of such pathways typically leads to downstream effects including the induction of apoptosis (programmed cell death) and cell cycle arrest .

The following diagram illustrates a plausible signaling pathway that could be targeted by the compound.

Hypothesized_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 PLC PLCγ VEGFR->PLC Activates PI3K PI3K VEGFR->PI3K Activates RAS Ras VEGFR->RAS Activates Compound This compound Compound->VEGFR Inhibits AKT Akt PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Proliferation Promotes RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes VEGF VEGF VEGF->VEGFR Binds In_Vitro_Screening_Workflow start Start: this compound phase1 Phase 1: Cytotoxicity Screening (MTT Assay) start->phase1 data1 Data: Calculate IC50 Values phase1->data1 decision1 Potent Cytotoxicity? (Low µM IC50) data1->decision1 phase2 Phase 2: Mechanistic Assays decision1->phase2 Yes end_discard Low Priority / Discard decision1->end_discard No apoptosis Apoptosis Assay (Annexin V/PI) phase2->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) phase2->cell_cycle target_val Target Validation (e.g., Kinase Assay) phase2->target_val end_promising Promising Candidate (Proceed to In Vivo) apoptosis->end_promising cell_cycle->end_promising target_val->end_promising

Caption: Tiered workflow for in vitro anticancer screening.

Phase 1: Cytotoxicity Screening

The initial step is to determine the compound's concentration-dependent effect on the viability and proliferation of various cancer cell lines.

Recommended Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This reliable colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. [8]In living cells, mitochondrial dehydrogenase enzymes convert the yellow MTT tetrazolium salt into a dark blue formazan product, the quantity of which is directly proportional to the number of viable cells. [8] Step-by-Step Methodology:

  • Cell Culture: Select a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous control line like HEK293) and culture them in their recommended media until they reach ~80% confluency.

  • Cell Seeding: Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Add 100 µL of each concentration to the designated wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Cytotoxicity Profile

Cell LineCancer TypeIC₅₀ (µM) after 48hSelectivity Index (SI)
MCF-7Breast Adenocarcinoma[Insert Value][Insert Value]
A549Lung Carcinoma[Insert Value][Insert Value]
HCT116Colorectal Carcinoma[Insert Value][Insert Value]
HEK293Normal Kidney[Insert Value]N/A
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater cancer cell-specific toxicity.
Phase 2: Mechanistic Assays

If the compound demonstrates potent cytotoxicity (typically an IC₅₀ in the low micromolar or nanomolar range), the next step is to investigate how it kills cancer cells.

A. Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

Rationale: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and, when fluorescently labeled, can identify these cells. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will quadrant the cell population:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

B. Cell Cycle Analysis (Propidium Iodide Staining)

Rationale: Many anticancer drugs exert their effect by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing. PI staining of DNA allows for the quantification of cells in each phase of the cell cycle based on DNA content.

Step-by-Step Methodology:

  • Treatment: Treat cells as described for the apoptosis assay.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and treat with RNase A to prevent staining of RNA. Stain the cells with a PI solution.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular peak indicates cell cycle arrest.

Framework for In Vivo Efficacy Evaluation

Promising in vitro results must be validated in a living organism to assess the compound's therapeutic efficacy and potential toxicity. [8][9]The human tumor xenograft model in immunodeficient mice is a standard preclinical model. [10]

In_Vivo_Workflow start Candidate from In Vitro step1 Select Animal Model (e.g., Nude Mice) start->step1 step2 Implant Tumor Cells (Subcutaneous Injection) step1->step2 step3 Tumor Growth (to ~100-150 mm³) step2->step3 step4 Randomize & Begin Treatment (Compound vs. Vehicle) step3->step4 step5 Monitor (Tumor Volume, Body Weight) step4->step5 step6 Endpoint Analysis step5->step6 analysis1 Tumor Weight & Volume step6->analysis1 analysis2 Histology (IHC) step6->analysis2 analysis3 Toxicity Assessment step6->analysis3 end Evaluate In Vivo Efficacy analysis1->end analysis2->end analysis3->end

Caption: General workflow for a tumor xenograft study.

General Protocol Outline:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Inoculation: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., 2-5 million A549 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, positive control drug, and different doses of this compound).

  • Drug Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice weekly. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tissues can be collected for histological and immunohistochemical analysis (e.g., staining for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).

Conclusion and Future Directions

This guide presents a logical and robust pathway for the preclinical evaluation of this compound. If the compound demonstrates significant in vitro cytotoxicity, induces apoptosis or cell cycle arrest, and shows efficacy in an in vivo model with an acceptable toxicity profile, it would be considered a strong candidate for further development.

Future work would involve:

  • Lead Optimization: Synthesizing analogs to improve potency and drug-like properties (Structure-Activity Relationship studies).

  • Target Deconvolution: Identifying the precise molecular target(s) through techniques like kinome screening or thermal shift assays.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Advanced In Vivo Models: Testing in patient-derived xenograft (PDX) or orthotopic models for greater clinical relevance.

By following this structured approach, researchers can efficiently and effectively investigate the therapeutic potential of this compound, contributing valuable data to the field of oncology drug discovery.

References

  • Zhang, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
  • Naureen, H., et al. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Journal of Biomolecular Structure and Dynamics, 41(1), 1-22. [Link]
  • International Journal of Creative Research Thoughts (IJCRT). (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. [Link]
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  • Mishra, R., et al. (2022). In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. Current Drug Discovery Technologies, 19(3). [Link]
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  • Jayanthan, A., et al. (2022). In vitro and in vivo drug screens of tumor cells identify novel therapies for high-risk child cancer. EMBO Molecular Medicine, 14(5), e14909. [Link]
  • Din, H. U., et al. (2020). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 25(22), 5438. [Link]
  • Fassihi, A., et al. (2017). Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole.
  • Gomaa, A. M., et al. (2021). One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ChemistrySelect, 6(28), 7306-7316. [Link]
  • Yadav, A., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(4). [Link]
  • Yadav, A., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry. [Link]
  • Al-Ghorbani, M., et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 14(1), 1-18. [Link]
  • Rapetti, F., et al. (2024).
  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Kumar, D., & Singh, A. (2024). Design, Synthesis and Pharmacological Evaluation of 1- Phenyl-4,5-Dihydro-1H-Pyrazoles Derivative by in- Vitro and in-Silico Methods: A Combined Approach.
  • Mondal, T., & Adhikari, A. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2321-9653. [Link]

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Methodological & Application

Application Note & Protocol: A Researcher's Guide to the Regioselective Synthesis of 5-Iodo-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of 5-iodo-1-phenyl-1H-pyrazole, a critical building block for pharmaceutical and materials science research. Iodinated pyrazoles are highly valued as versatile intermediates, particularly for their utility in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira, which enable the construction of complex molecular architectures.[1][2] This guide details a reliable two-step synthetic pathway commencing from phenylhydrazine. The methodology is designed to ensure high regioselectivity for the C5-iodinated isomer, a common challenge in pyrazole functionalization. We will elucidate the mechanistic rationale behind each step, provide detailed, field-tested protocols, and address critical safety and handling considerations.

Introduction: The Strategic Value of Iodinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.[3] The functionalization of the pyrazole ring is therefore of paramount importance to drug discovery programs. Introducing an iodine atom onto the pyrazole core transforms it into a powerful synthetic handle. The carbon-iodine bond is sufficiently reactive to participate in a wide array of cross-coupling reactions, allowing for the late-stage introduction of diverse substituents and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1][4]

The synthesis of this compound from phenylhydrazine proceeds via two distinct stages:

  • Formation of the Pyrazole Core: A classic Knorr pyrazole synthesis involving the cyclocondensation of phenylhydrazine with a 1,3-dicarbonyl equivalent.[5][6]

  • Regioselective Iodination: A directed lithiation at the C5 position of the pyrazole ring, followed by quenching with elemental iodine.

This guide is structured to provide researchers with not just a recipe, but a deep understanding of the process, enabling effective troubleshooting and adaptation.

Overall Synthetic Scheme

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Regioselective C5-Iodination Phenylhydrazine Phenylhydrazine Pyrazole 1-Phenyl-1H-pyrazole Phenylhydrazine->Pyrazole Dicarbonyl 1,1,3,3-Tetraethoxypropane Dicarbonyl->Pyrazole Acid HCl (cat.) Acid->Pyrazole FinalProduct This compound Pyrazole->FinalProduct Precursor nBuLi 1. n-BuLi, THF, -78 °C nBuLi->FinalProduct Iodine 2. Iodine (I₂) Iodine->FinalProduct

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 1-Phenyl-1H-pyrazole Precursor

The foundational step is the construction of the 1-phenyl-1H-pyrazole ring system. This is reliably achieved through the Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[7][8]

Mechanistic Insight: The Knorr Cyclocondensation

The reaction is typically acid-catalyzed and proceeds via a well-established mechanism.[6][9]

  • Initial Condensation: The more nucleophilic terminal nitrogen of phenylhydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound (or its acetal precursor, which hydrolyzes in situ).

  • Imine/Enamine Formation: A molecule of water is eliminated to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.

For this synthesis, 1,1,3,3-tetraethoxypropane is used as a stable and easy-to-handle synthetic equivalent of the less stable malondialdehyde.[10]

Experimental Protocol: 1-Phenyl-1H-pyrazole

Materials & Reagents:

  • Phenylhydrazine

  • 1,1,3,3-Tetraethoxypropane

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (1.0 eq) and ethanol (100 mL).

  • Add 1,1,3,3-tetraethoxypropane (1.05 eq) to the solution.

  • Add concentrated HCl (0.2 eq) dropwise to the stirred solution. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenyl-1H-pyrazole.

  • The product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Part 2: Regioselective Synthesis of this compound

This step is the most critical for achieving the desired product. Direct electrophilic iodination of 1-phenyl-1H-pyrazole using reagents like I₂/CAN or NIS typically results in substitution at the C4 position, which is electronically favored for electrophilic attack.[2][11][12] To override this electronic preference and achieve exclusive C5 iodination, a directed ortho-metalation strategy is employed.

Mechanistic Insight: Directed ortho-Metalation

The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) allows for the deprotonation of the pyrazole ring. The proton at the C5 position is the most acidic due to its proximity to the inductive effect of the N1-phenyl group's nitrogen atom. At low temperatures (-78 °C), n-BuLi selectively removes this C5 proton, generating a highly nucleophilic lithium pyrazolide intermediate.[2][4] This intermediate is then "trapped" by the addition of an electrophile, in this case, elemental iodine (I₂). This two-stage process ensures that iodination occurs exclusively at the C5 position, providing excellent regiocontrol.[12][13]

G cluster_0 Regioselective Lithiation and Iodination start 1-Phenyl-1H-pyrazole lithiated C5-Lithiated Intermediate (Nucleophilic) start->lithiated  n-BuLi -78 °C product This compound lithiated->product Trapping iodine Iodine (I₂) (Electrophile) iodine->product

Caption: Directed C5-iodination via a lithiated intermediate.

Experimental Protocol: this compound

Materials & Reagents:

  • 1-Phenyl-1H-pyrazole (from Part 1)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Iodine (I₂)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas throughout the reaction.

  • Initial Solution: Dissolve 1-phenyl-1H-pyrazole (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.3 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.[12]

  • Iodination: In a separate flask, dissolve iodine (1.4 eq) in a minimal amount of anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours at this temperature.[1]

  • Quenching: Slowly warm the reaction to room temperature. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel. Add saturated aqueous sodium thiosulfate solution to quench any excess iodine (the organic layer will turn from dark brown/purple to pale yellow).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Quantitative Data Summary

StepReagentMW ( g/mol )Molar Eq.Example Mass/Vol
1 Phenylhydrazine108.141.05.41 g
1,1,3,3-Tetraethoxypropane220.311.0511.57 g
Product: 1-Phenyl-1H-pyrazole 144.17 Expected Yield: 75-85%
2 1-Phenyl-1H-pyrazole144.171.01.44 g
n-Butyllithium (2.5 M)64.061.35.2 mL
Iodine (I₂)253.811.43.55 g
Product: this compound 270.07 Expected Yield: 65-85%

Safety, Handling, and Waste Disposal

Researcher safety is paramount. Adherence to strict safety protocols is mandatory.

  • Phenylhydrazine: This compound is highly toxic if swallowed, inhaled, or in contact with skin.[14][15] It is a suspected carcinogen and mutagen.[16][17] Always handle phenylhydrazine in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air or moisture. All transfers must be performed under an inert atmosphere (argon or nitrogen) using syringe techniques. Ensure a compatible fire extinguisher (e.g., Class D for combustible metals) is nearby. Any residual n-BuLi must be quenched carefully (e.g., with isopropanol at low temperature) before disposal.

  • Iodine and Iodinated Waste: Elemental iodine is corrosive and can cause burns.[18] Iodine-containing waste should not be disposed of in standard waste streams. Neutralize iodine-containing solutions with a reducing agent like sodium thiosulfate until the characteristic color disappears before disposal as aqueous waste, in accordance with institutional guidelines.[19][20][21] Do not mix iodine waste with bleach, as this can generate toxic fumes.[20]

References

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride.
  • Thermo Fisher Scientific. (2010). Phenylhydrazine - SAFETY DATA SHEET.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Aggarwal, N., et al. (2014).
  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine.
  • Ricca Chemical Company. (2025). Safety Data Sheet - Phenylhydrazine Hydrochloride.
  • CDH Fine Chemical. (n.d.). Phenyl Hydrazine CAS No 100-63-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ChemicalBook. (2025). Phenylhydrazine - Safety Data Sheet.
  • Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • Google Patents. (n.d.). CA1141390A - Preparation of pyrazoles.
  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • BenchChem. (2025). Identifying side reactions in the synthesis of iodinated pyrazoles.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • BenchChem. (2025). The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery.
  • Reddit. (2021). How to store / dispose of Iodine crystals?.
  • BenchChem. (2025). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH.
  • Kabalka, G. W., et al. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC - PubMed Central.
  • ResearchGate. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • Wiley Online Library. (2025). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate.
  • ResearchGate. (n.d.). Iodination of Pyrazoles via I2/NaI or I2/CAN.
  • Royal Society of Chemistry. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • BenchChem. (n.d.). A Comparative Guide to the NMR Spectral Analysis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide.
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Application Notes and Protocols for the Regioselective Iodination of 1-Phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Iodinated Pyrazoles in Drug Discovery

The 1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of an iodine atom onto this heterocyclic system is a pivotal transformation, unlocking a gateway for extensive molecular elaboration. The carbon-iodine bond serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[1][2] This enables the construction of complex molecular architectures, facilitating the exploration of novel chemical space in the development of kinase inhibitors and other targeted therapeutics.[2] This guide provides a detailed exploration of the regioselective iodination of 1-phenyl-1H-pyrazole, offering insights into the underlying chemical principles and providing robust, field-proven protocols for researchers, scientists, and drug development professionals.

Theoretical Background: Understanding Regioselectivity in the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system. The regioselectivity of electrophilic substitution is governed by the electronic properties of the ring, which are influenced by the substituents. In 1-phenyl-1H-pyrazole, the C4 position is the most electron-rich and, consequently, the most nucleophilic.[1] This inherent electronic preference makes it the primary site for electrophilic attack.

Electrophilic iodination of 1-phenyl-1H-pyrazole proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The reaction is initiated by the generation of a potent electrophilic iodine species (I⁺) from a suitable iodine source.[1] The electron-rich C4 position of the pyrazole ring then attacks this electrophile, leading to the formation of a sigma complex, which subsequently rearomatizes by loss of a proton to yield the 4-iodo product. While the C4 position is electronically favored, the choice of iodinating agent and reaction conditions can be modulated to achieve high selectivity and yield, and in some cases, to direct the iodination to other positions.

Strategic Approaches to the Iodination of 1-Phenyl-1H-pyrazole

The regioselective iodination of 1-phenyl-1H-pyrazole can be achieved through several reliable methods. The choice of method often depends on the desired regioselectivity (C4 vs. C5), the scale of the reaction, and the functional group tolerance of the substrate.

Method 1: Electrophilic Iodination at the C4 Position

The C4 position is the most common and electronically favored site for iodination. Several reagent systems are effective for this transformation.

  • N-Iodosuccinimide (NIS) in Acidic Media : For substrates that may be sensitive to the oxidative conditions of the CAN/I₂ system, NIS in the presence of an acid like trifluoroacetic acid (TFA) offers a potent alternative.[2][6] The acid activates the NIS, enhancing its electrophilicity. This method is particularly effective for less reactive pyrazole systems.[6]

  • Iodine Monochloride (ICl) : ICl is a reactive electrophilic iodine source that can be used for the C4-iodination. To prevent potential side reactions caused by the generation of HCl, a non-nucleophilic base such as lithium carbonate (Li₂CO₃) is often added.[7][8]

  • "Green" Iodination with Iodine and Hydrogen Peroxide : An environmentally benign approach utilizes hydrogen peroxide as the oxidant for iodine in an aqueous medium.[4][6] This method is advantageous as the only byproduct is water.[4][8]

Method 2: Directed Iodination at the C5 Position

While the C4 position is electronically favored for electrophilic attack, the C5 position can be selectively iodinated by leveraging the acidity of the C5-H bond.

  • n-Butyllithium and Iodine : This method involves the deprotonation of the C5 position with a strong base like n-butyllithium (n-BuLi) at low temperatures to form a lithium pyrazolide intermediate. This intermediate is then quenched with molecular iodine to exclusively yield the 5-iodo derivative.[3][4][7] This approach offers excellent regiocontrol for accessing the less electronically favored isomer.[8][9]

Experimental Protocols

Protocol 1: Regioselective C4-Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This protocol is adapted from established procedures for the C4-iodination of aryl pyrazoles.[2]

Materials:

  • 1-Phenyl-1H-pyrazole

  • Iodine (I₂)

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-phenyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (1.3 mmol).

  • Add ceric ammonium nitrate (1.1 mmol) to the solution.[2]

  • Reflux the reaction mixture overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (15 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (5 mL) to quench any remaining iodine, followed by water (10 mL) and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-iodo-1-phenyl-1H-pyrazole.[2]

Visualization of the C4-Iodination Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 1-phenyl-1H-pyrazole in Acetonitrile B Add Iodine (I₂) A->B C Add Ceric Ammonium Nitrate (CAN) B->C D Reflux Overnight C->D E Solvent Removal D->E F Dissolve in DCM E->F G Aqueous Wash (Na₂S₂O₃, H₂O, Brine) F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Column Chromatography H->I J 4-Iodo-1-phenyl-1H-pyrazole I->J

Caption: Workflow for the C4-iodination of 1-phenyl-1H-pyrazole.

Protocol 2: Regioselective C5-Iodination using n-Butyllithium and Iodine

This protocol is based on the selective deprotonation-iodination of aryl pyrazoles.[2]

Materials:

  • 1-Phenyl-1H-pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-phenyl-1H-pyrazole (1.0 mmol) in dry tetrahydrofuran (5 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.3 mmol) dropwise with vigorous stirring.

  • Stir the mixture at -78 °C for 10 minutes to ensure complete deprotonation.[2]

  • Add a solution of iodine (1.4 mmol) in dry THF (3 mL) to the reaction mixture.

  • Allow the reaction to gradually warm to room temperature over 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane (30 mL).

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ (10 mL) and then with water (5 mL).[2]

  • Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-iodo-1-phenyl-1H-pyrazole.[2]

Comparative Data Summary

MethodReagentsPositionYieldConditionsReference
Electrophilic IodinationI₂ / CANC4Good to ExcellentMeCN, Reflux[2][3][4]
Electrophilic IodinationNIS / TFAC4GoodAcetic Acid/TFA, 80 °C[2][9]
Electrophilic IodinationICl / Li₂CO₃C4Moderate to ExcellentCH₂Cl₂, Room Temp.[7][10]
"Green" IodinationI₂ / H₂O₂C4Good to ExcellentWater, Room Temp.[4][6]
Directed Iodinationn-BuLi, then I₂C565-89%THF, -78 °C to RT[7][9]

Mechanism and Regioselectivity Insights

The regioselectivity of the iodination of 1-phenyl-1H-pyrazole is a direct consequence of the chosen reaction pathway.

cluster_electrophilic Electrophilic Pathway (C4-Iodination) cluster_directed Directed Pathway (C5-Iodination) A 1-Phenyl-1H-pyrazole C Nucleophilic Attack from C4 A->C B Generation of Electrophilic Iodine (I⁺) (e.g., from I₂/CAN or NIS/H⁺) B->C D Sigma Complex Intermediate C->D E Deprotonation & Rearomatization D->E F 4-Iodo-1-phenyl-1H-pyrazole E->F G 1-Phenyl-1H-pyrazole H Deprotonation at C5 with n-BuLi G->H I 5-Lithio-1-phenyl-1H-pyrazole H->I J Quenching with I₂ I->J K This compound J->K

Caption: Mechanistic pathways for regioselective iodination.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield of Iodinated Product Incomplete conversion.[8]Increase reaction time, temperature, or adjust reagent stoichiometry.[8]
Deacylation of N-acylpyrazole starting material (if applicable).[8]Add a non-nucleophilic base like lithium carbonate (Li₂CO₃) if acidic conditions are generated.[8]
Over-iodination (di- or tri-iodinated products) The pyrazole ring is highly activated.[8]Use a less reactive iodinating agent or milder reaction conditions (e.g., lower temperature, shorter reaction time). Carefully control the stoichiometry of the iodinating agent.[8]
Iodination at an unintended position on a substituent An electron-rich aromatic substituent is also susceptible to electrophilic iodination.[8]Employ a more regioselective iodination method or consider using a protecting group on the susceptible aromatic ring.[8]
Formation of unexpected azo-linked pyrazole dimer Use of nitrogen triiodide in higher concentrations.[8]Reduce the concentration of nitrogen triiodide or switch to a different iodinating reagent system.[8]

Conclusion

The regioselective iodination of 1-phenyl-1H-pyrazole is a well-established and versatile transformation in synthetic organic chemistry. By understanding the underlying electronic and mechanistic principles, researchers can effectively choose the appropriate reagents and conditions to selectively introduce an iodine atom at either the C4 or C5 position. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and development to efficiently synthesize novel pyrazole-based compounds for the advancement of therapeutic research.

References

  • An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole - Benchchem.
  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem.
  • identifying side reactions in the synthesis of iodin
  • The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery - Benchchem.
  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water - ResearchG
  • A novel method of iodination and azo bond form
  • Selective C–H Iodin
  • Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem.
  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal.
  • Aromatic Iodides: Synthesis and Conversion to Heterocycles - MDPI.
  • Electrophilic iodination: a gateway to high iodine compounds and energetic materials - Dalton Transactions (RSC Publishing).
  • Electrooxidation Is a Promising Approach to Functionaliz
  • On Direct Iodination of Thiophene and Furan Deriv
  • Synthesis of 4-iodopyrazoles: A Brief Review - ResearchG
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - Beilstein Journals.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH.
  • Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E.
  • Iodination of Pyrazoles via I2/NaI or I2/CAN[11] | Download Table - ResearchG
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH.
  • (PDF) Selective C–H Iodination of (Hetero)
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - ark
  • Selective C–H Iodination of (Hetero)
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC - PubMed Central.
  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
  • CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof - Google P
  • Regioselective synthesis and antitumor screening of some novel N-phenylpyrazole deriv
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - ResearchG

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Iodo-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3][4][5] Its metabolic stability and versatile substitution patterns have led to its incorporation in blockbuster drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2] The ability to functionalize the pyrazole ring at specific positions is therefore of paramount importance in the design and synthesis of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the construction of carbon-carbon bonds, offering a robust strategy for the arylation and heteroarylation of pyrazole cores.[6][7]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 5-Iodo-1-phenyl-1H-pyrazole, a key building block for the synthesis of 5-aryl-1-phenyl-1H-pyrazole derivatives. These derivatives are of significant interest due to their potential as bioactive molecules.[6][8] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into troubleshooting and optimization, ensuring a high rate of success for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10][11][12] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This step involves the insertion of the palladium into the carbon-iodine bond, forming a Pd(II) intermediate. The reactivity of the halide is crucial, with iodides being the most reactive, followed by bromides and chlorides.[10][13]

  • Transmetalation: In this step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[14][15] The choice of base is critical and can significantly influence the reaction rate and yield.[15]

  • Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product from the palladium complex. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][13]

The choice of ligands, typically phosphines or N-heterocyclic carbenes (NHCs), is also critical as they stabilize the palladium catalyst and modulate its reactivity.[9][13][16]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0:e->PdII_Aryl:w Ar-I OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)-Ar'(L₂) PdII_Aryl:e->PdII_Biaryl:w Ar'-B(OR)₂ Base Transmetalation Transmetalation PdII_Biaryl:n->Pd0:s Product Ar-Ar' PdII_Biaryl:s->Product:n RedElim Reductive Elimination ArylHalide Ar-I (this compound) Organoboron Ar'-B(OR)₂ (Boronic Acid/Ester) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Condenser (for conventional heating)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or microwave reactor

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Microwave-Assisted Heating: If using a microwave reactor, seal the vial and irradiate at a constant temperature of 100-140 °C for 10-30 minutes.[17]

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1-phenyl-1H-pyrazole.

Data Summary and Optimization

The following table provides a summary of key reaction parameters and expected outcomes. These are starting points and may require optimization depending on the specific arylboronic acid used.

ParameterRecommended ConditionRationale & Optimization Notes
Palladium Catalyst Pd(OAc)₂ with PPh₃A common and effective catalyst system. Other catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ can also be screened.[11][18]
Ligand Triphenylphosphine (PPh₃)Provides good stability and reactivity. For challenging couplings, more electron-rich and bulky ligands like SPhos or XPhos may improve yields.[13][16]
Base Potassium Carbonate (K₂CO₃)A versatile and effective base. For less reactive boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed.[15]
Solvent System 1,4-Dioxane/Water (4:1)A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. Other solvent systems like Toluene/Water or DME/Water can also be effective.[9][19]
Temperature 80-100 °C (Conventional)Higher temperatures can accelerate the reaction but may also lead to decomposition.
100-140 °C (Microwave)Microwave heating can significantly reduce reaction times.[17]
Reaction Time 4-12 hours (Conventional)Monitor by TLC to determine completion.
10-30 minutes (Microwave)Rapid screening of conditions is possible.

Troubleshooting and Self-Validation

A successful protocol is one that is reproducible. Here are some common issues and their solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is not old or degraded. The reaction mixture turning black is often normal.[20]

    • Ineffective Base: The base may not be strong enough or sufficiently soluble. Consider switching to K₃PO₄ or Cs₂CO₃.[15] Ensure the base is finely powdered.

    • Poorly Soluble Boronic Acid: Modify the solvent system or use a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[21]

    • Decomposition of Boronic Acid: Protodeborylation (loss of the boronic acid group) can occur. Using boronic esters (e.g., pinacol esters) can improve stability.[9]

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur if the reaction mixture is not properly degassed, as oxygen can promote this side reaction.[9]

    • Dehalogenation of the Starting Material: This can be a result of side reactions with the palladium hydride species. Optimizing the ligand and base can sometimes mitigate this.[9]

Analytical Validation:

  • Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the product.

  • Product Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: A logical workflow for troubleshooting common Suzuki-Miyaura coupling issues.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse range of 5-aryl-1-phenyl-1H-pyrazole derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. This protocol, along with the provided troubleshooting guide, serves as a valuable resource for scientists engaged in the synthesis of novel pyrazole-based compounds for drug discovery and development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura. [Link]
  • PMC - PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
  • MDPI.
  • ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]
  • PMC - PubMed Central. Current status of pyrazole and its biological activities. [Link]
  • MDPI.
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • NIH. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
  • PubMed. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. [Link]
  • MDPI. Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. [Link]
  • Catalysis Consulting. Case Study: Knowledge Based Problem Solving. [Link]
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • NIH. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
  • RSC Publishing. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]
  • NIH. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
  • NIH.
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  • PMC - NIH.
  • Semantic Scholar.

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Application Notes & Protocols: Optimizing the Heck Reaction for 5-Iodo-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has profound implications in medicinal chemistry and materials science, enabling the construction of complex molecular architectures from readily available precursors.[3][4] The pyrazole scaffold, in particular, is a privileged heterocycle found in numerous pharmacologically active compounds. The ability to functionalize specific positions on the pyrazole ring, such as the C-5 position, opens avenues for the development of novel therapeutics and functional materials.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Heck reaction to 5-iodo-1-phenyl-1H-pyrazole. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings of the reaction, the critical role of each component, and a field-proven protocol to ensure reproducible and high-yielding results.

Mechanistic Insight: The Palladium Catalytic Cycle

Understanding the "why" behind the protocol is paramount for troubleshooting and optimization. The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3][5] The efficiency of this cycle is highly dependent on the careful selection of catalyst, ligand, base, and solvent.

The catalytic cycle consists of four key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the this compound. This is often the rate-determining step, and its facility follows the trend I > Br > Cl for the halide.[5] This step forms a square planar Pd(II) complex.

  • Coordination and Migratory Insertion (Carbopalladation): The alkene substrate coordinates to the palladium center. Subsequently, the pyrazole group migrates from the palladium to one of the carbons of the double bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[5]

  • Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated and transferred to the palladium atom. This step is stereospecific and forms the desired substituted alkene product, typically with a trans (E) configuration due to greater thermodynamic stability.[5]

  • Reductive Elimination & Catalyst Regeneration: The base present in the reaction mixture removes the hydrogen halide (HI) from the hydrido-palladium(II) complex. This crucial step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Heck reaction catalytic cycle.

Heck_Reaction_Cycle cluster_main Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_aryl L₂Pd(II)(Aryl)(I) oxidative_addition->pd2_aryl migratory_insertion Migratory Insertion pd2_aryl->migratory_insertion pd2_alkyl L₂Pd(II)(Alkyl)(I) migratory_insertion->pd2_alkyl beta_elimination β-Hydride Elimination pd2_alkyl->beta_elimination pd2_hydride [L₂Pd(II)(H)(I)] beta_elimination->pd2_hydride product Substituted Alkene beta_elimination->product reductive_elimination Reductive Elimination pd2_hydride->reductive_elimination reductive_elimination->pd0  Regeneration base_out [Base-H]⁺ I⁻ reductive_elimination->base_out aryl_iodide This compound aryl_iodide->oxidative_addition alkene Alkene (R-CH=CH₂) alkene->migratory_insertion base_in Base base_in->reductive_elimination

Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

Critical Reaction Parameters: A Deeper Dive

Success in the Heck reaction hinges on the judicious selection of its core components. For the coupling of this compound, the following considerations are key.

Palladium Source (Pre-catalyst)
  • Palladium(II) Acetate (Pd(OAc)₂): Highly common, efficient, and cost-effective. It is readily reduced to Pd(0) in the reaction mixture.[1][7]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A Pd(0) source that can be used directly, but can be sensitive to air.[3]

Recommendation: For general applications, Pd(OAc)₂ is the preferred pre-catalyst due to its stability and reliability.

Ligands: The Key to Catalyst Performance

Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[5][8] The electronic and steric properties of the ligand profoundly impact the reaction outcome.[9]

  • Electron-rich and Bulky Ligands: These ligands, such as trialkylphosphines (e.g., P(t-Bu)₃) or biarylphosphines (e.g., XPhos), generally accelerate the rate-limiting oxidative addition step and promote reductive elimination.

  • Tri(o-tolyl)phosphine (P(o-tol)₃): A bulky and electron-rich ligand that has shown efficacy in Heck reactions.[10]

  • Triethyl phosphite (P(OEt)₃): In a study on 4-iodo-1H-pyrazoles, triethyl phosphite was identified as a highly suitable ligand, leading to excellent yields.[11] This is a less common but evidently effective choice for this specific substrate class.

Recommendation: While standard phosphines like PPh₃ or P(o-tol)₃ are viable starting points, the literature suggests that P(OEt)₃ is a particularly effective ligand for iodo-pyrazole substrates.[11]

The Base: More Than a Scavenger

The base is essential for neutralizing the hydrogen iodide (HI) generated during the final step of the catalytic cycle, which regenerates the Pd(0) catalyst.[3][6] Without a base, the catalyst would complete only one cycle.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and acetates (NaOAc) are commonly used.[1]

  • Organic Bases: Hindered amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are also frequently employed.[1][12]

Recommendation: Triethylamine (Et₃N) is a robust and common choice that functions effectively in a variety of Heck reaction systems.[1] Inorganic bases like K₂CO₃ can also be highly effective.

Solvent Selection: Influencing Rate and Solubility

The solvent must solubilize all reaction components and is known to significantly influence the reaction rate and catalyst stability.[13]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents for the Heck reaction.[13] They effectively dissolve the substrates and inorganic salts.

  • Solvent Quality: It is critical to use high-quality, dry solvents. The presence of hydroperoxides, which can form in solvents like NMP upon exposure to air, can oxidize the phosphine ligand, thereby inhibiting the reaction.[10]

Recommendation: Anhydrous DMF is an excellent first choice for this reaction, providing good solubility for the pyrazole substrate and promoting the catalytic process.[13]

Comparative Data: Conditions for Heck Reaction of Aryl Halides

The following table summarizes typical conditions and outcomes for Heck reactions involving various aryl halides, providing a comparative context for the specific protocol for this compound.

Aryl Halide SubstrateAlkene PartnerCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Yield (%)Reference
4-Iodo-1-trityl-1H-pyrazoleMethyl AcrylatePd(OAc)₂ / P(OEt)₃Et₃NDMF8095[11]
1-Bromo-4-nitrobenzeneStyrenePd-Hydrazone ComplexNa₂CO₃DMA50~100
IodobenzeneStyrenePdCl₂KOAcMethanol120-[1]
Aryl IodideEnonePd(OAc)₂DIPEANMP-Moderate[12]

Experimental Protocol: Heck Coupling of this compound with an Alkene

This protocol is adapted from established procedures for similar iodo-pyrazole substrates and general Heck reaction best practices.[11] It describes the coupling of this compound with a generic terminal alkene (e.g., styrene or an acrylate).

Materials and Reagents:
  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.5 - 2 mol%)

  • Triethyl phosphite (P(OEt)₃) (2 - 8 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard workup and purification reagents (Ethyl acetate, water, brine, MgSO₄, silica gel)

Step-by-Step Methodology:
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv) and Palladium(II) Acetate (e.g., 1 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the mixture to dissolve the solids.

  • Ligand and Base Addition: Add triethyl phosphite (P(OEt)₃) (e.g., 4 mol%), triethylamine (2.0 equiv), and the alkene (1.2 equiv) sequentially via syringe.

  • Reaction Execution: Immerse the sealed reaction vessel in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-pyrazole is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 5-alkenyl-1-phenyl-1H-pyrazole product.

Workflow Visualization

Caption: Experimental workflow for the Heck reaction.

Conclusion and Future Perspectives

The Heck reaction of this compound is a highly efficient transformation for C-C bond formation, providing access to a diverse range of substituted pyrazole derivatives. By understanding the underlying mechanism and the critical function of each reaction component—from the palladium catalyst and phosphine ligand to the base and solvent—researchers can confidently apply and optimize this protocol. The conditions outlined herein, particularly the use of triethyl phosphite as a ligand, offer a robust starting point for exploration in drug discovery and materials science, paving the way for the synthesis of novel and functional molecules.

References

  • Chemistry Notes. (2022, August 7). Heck Reaction: easy Mechanism, applications.
  • Chemistry LibreTexts. (2023, January 22). Heck reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • Zhang, Y., et al. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). Organic Process Research & Development.
  • Lin, Y., et al. (2005). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
  • AIP Publishing. (2021, February 26). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
  • Sathee Jee. (n.d.). Chemistry Heck Reaction.
  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran....
  • ResearchGate. (n.d.). Pyrazoles and Heck Reaction.
  • RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
  • Journal of the American Chemical Society. (n.d.). Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates.
  • National Institutes of Health. (n.d.). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes.
  • National Institutes of Health. (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives.
  • HETEROCYCLES. (2011, March 2). heck-mizoroki reaction of 4-iodo-1h-pyrazoles.
  • VUT DigiResearch. (n.d.). Screening of substituted pyrazolone and pyrazole as ligands with palladium precursors in the Heck reaction.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides.
  • Wikipedia. (n.d.). Intramolecular Heck reaction.
  • MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.

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Sonogashira cross-coupling of 5-Iodo-1-phenyl-1H-pyrazole with terminal alkynes.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Efficient Synthesis of 5-Alkynyl-1-phenyl-1H-pyrazoles via Sonogashira Cross-Coupling

Introduction: The Significance of Alkynyl-Pyrazoles

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of approved therapeutic agents.[1][2][3] Its metabolic stability and versatile binding capabilities have led to its incorporation in drugs for treating cancer, inflammation, and infectious diseases.[4][5] The strategic functionalization of the pyrazole ring is paramount for modulating pharmacological activity. The introduction of an alkynyl group, in particular, provides a rigid, linear linker that can be used to probe protein binding pockets or serve as a synthetic handle for further transformations, such as "click" chemistry.

The Sonogashira cross-coupling reaction stands as one of the most powerful and reliable methods for forming sp²-sp carbon-carbon bonds.[6][7] This palladium- and copper-cocatalyzed reaction enables the direct coupling of aryl halides with terminal alkynes under remarkably mild conditions, tolerating a broad spectrum of functional groups.[8][9] This application note provides a comprehensive guide for researchers, detailing the mechanistic underpinnings and a field-proven protocol for the Sonogashira coupling of 5-iodo-1-phenyl-1H-pyrazole with various terminal alkynes, a key transformation for generating diverse libraries of potential drug candidates.

Reaction Principle and Catalytic Mechanism

The Sonogashira reaction's efficiency stems from a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10][11][12] This dual-catalyst system allows the reaction to proceed at or near room temperature, a significant advantage over earlier, harsher methods.[8]

  • The Palladium Cycle: The primary cross-coupling machinery.

    • Reductive Process & Catalyst Activation: The reaction is initiated by a Pd(0) species, often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂.[10]

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of this compound, forming a square planar Pd(II) complex.[10][13] This is typically the rate-determining step for aryl iodides.

    • Transmetalation: The key step where the two cycles intersect. A copper(I) acetylide species, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing the iodide and forming a diorganopalladium(II) intermediate.[8][11]

    • Reductive Elimination: This final step sees the cis-isomers of the diorganopalladium(II) complex collapse, forming the C(sp²)-C(sp) bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12][13]

  • The Copper Cycle: The alkyne activation pathway.

    • π-Alkyne Complex Formation: The terminal alkyne coordinates with the copper(I) salt (typically CuI).[14]

    • Deprotonation: In the presence of an amine base (e.g., Et₃N), the acidity of the terminal alkyne is enhanced, facilitating deprotonation to form a highly reactive copper(I) acetylide intermediate.[14] This species is the crucial nucleophile for the transmetalation step in the palladium cycle.

The base serves a dual role: it facilitates the deprotonation of the alkyne and neutralizes the hydrogen iodide (HI) generated during the reaction, preventing side reactions.[9][14]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Intermediate pd0->pd_complex Ar-I (this compound) product_complex Diorganopalladium(II) Complex pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product Ar-C≡C-R (Coupled Product) product_complex->product alkyne R-C≡C-H (Terminal Alkyne) cu_acetylide Cu(I)-C≡C-R (Copper Acetylide) alkyne->cu_acetylide [Cu(I)], Base cu_acetylide->pd_complex Enters Pd Cycle reagents Reagents: Ar-I = this compound R-C≡C-H = Terminal Alkyne Pd(0)L₂ = Palladium Catalyst Cu(I) = Copper(I) Iodide Base = Amine (e.g., Et₃N)

Caption: The Sonogashira Dual Catalytic Cycle.

Detailed Experimental Protocol

This protocol provides a robust method for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound>97%VariousStarting material.
Terminal Alkyne>97%VariousCoupling partner. Must be dry. Liquid alkynes should be distilled.
Dichlorobis(triphenylphosphine)palladium(II)Catalyst GradeVariousPdCl₂(PPh₃)₂. A common, air-stable Pd(II) precatalyst.
Copper(I) Iodide (CuI)>98%, anhydrousVariousCo-catalyst. Should be a fine, off-white to light tan powder.
Triethylamine (Et₃N) or DIPEAAnhydrous, >99.5%VariousBase and solvent. Should be freshly distilled over CaH₂.
Tetrahydrofuran (THF) or DMFAnhydrous, >99.8%VariousReaction solvent.
Equipment
Schlenk flask or oven-dried round-bottom flask--For maintaining an inert atmosphere.
Magnetic stirrer and stir bar--For agitation.
Inert gas line (Nitrogen or Argon)--To prevent catalyst oxidation and alkyne homocoupling.
Syringes and needles--For anaerobic transfer of liquids.
TLC plates (Silica gel 60 F₂₅₄)--For reaction monitoring.
Celite®--Filtration aid.
Step-by-Step Methodology

Workflow Figure 2: General Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification a Oven-dry glassware and cool under inert gas b Add solids: This compound, PdCl₂(PPh₃)₂, CuI a->b c Evacuate and backfill with inert gas (3x) b->c d Add anhydrous solvent (e.g., THF) via syringe c->d e Add anhydrous base (e.g., Et₃N) via syringe d->e f Add terminal alkyne dropwise via syringe e->f g Stir at specified temperature (RT to 60 °C) f->g h Monitor progress by TLC g->h i Cool to RT, dilute with Ethyl Acetate h->i j Filter through Celite® to remove catalysts i->j k Wash filtrate with aq. NH₄Cl and brine j->k l Dry organic layer (Na₂SO₄), filter, and concentrate k->l m Purify by column chromatography l->m n Characterize pure product m->n

Caption: Step-by-step workflow for the Sonogashira coupling.

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[12]

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent and Base Addition: Add anhydrous solvent (e.g., THF or DMF, 5 mL) followed by the anhydrous amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) via syringe. Stir the resulting suspension at room temperature for 10 minutes.[12]

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe. A slight exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature is often sufficient for aryl iodides, but gentle heating to 50-60 °C may be required for less reactive alkynes).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the this compound spot indicates completion.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove the insoluble catalysts and salts. Rinse the pad with additional ethyl acetate.[12]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL).[12] The NH₄Cl wash is crucial for removing the amine base and complexing any residual copper salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 5-alkynyl-1-phenyl-1H-pyrazole product.

Safety and Handling Precautions
  • Catalysts: Palladium and copper compounds are toxic. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous organic solvents are flammable and should be handled with care away from ignition sources.[12]

  • Inert Atmosphere: Always work under a positive pressure of inert gas to prevent exposure to air-sensitive reagents and to ensure reaction efficiency.

  • Reagent SDS: Always consult the Safety Data Sheet (SDS) for each reagent before use.

Reaction Scope and Optimization

The Sonogashira coupling is highly versatile. The following table illustrates the expected outcomes with different classes of terminal alkynes, based on established literature for similar heteroaryl iodides.[15]

EntryTerminal Alkyne (R-C≡C-H)R GroupTypical ConditionsIsolated Yield (%)Notes
1PhenylacetylenePhenylPdCl₂(PPh₃)₂ (2%), CuI (4%), Et₃N, THF, RT, 4h85-95%Aromatic alkynes are generally very reactive. Reaction is often complete at room temperature.
21-OctyneHexylPdCl₂(PPh₃)₂ (2%), CuI (4%), Et₃N, THF, 50 °C, 6h80-90%Aliphatic alkynes may require gentle heating to achieve a reasonable reaction rate.
3Propargyl alcohol-CH₂OHPdCl₂(PPh₃)₂ (2%), CuI (4%), DIPEA, DMF, RT, 5h75-85%The free hydroxyl group is well-tolerated. A bulkier base like DIPEA can be beneficial.
4Trimethylsilylacetylene-Si(CH₃)₃PdCl₂(PPh₃)₂ (2%), CuI (4%), Et₃N, THF, RT, 2h>90%Highly reactive. The TMS group can be easily removed later with TBAF or K₂CO₃/MeOH.

Scientist's Note (Troubleshooting):

  • Low Yield: If the reaction stalls, ensure your solvents and base are rigorously anhydrous. Degassing the solvent via a "freeze-pump-thaw" cycle (3x) can improve results. An alternative palladium source, such as Pd(PPh₃)₄, may also be effective.

  • Alkyne Homocoupling (Glaser Coupling): The formation of a R-C≡C-C≡C-R byproduct indicates the presence of oxygen. Improve your inert gas technique. Running the reaction under more dilute conditions or reducing the copper catalyst loading to 1-2 mol% can also suppress this side reaction.[8]

Conclusion

The Sonogashira cross-coupling reaction is an indispensable tool for the synthesis of 5-alkynyl-1-phenyl-1H-pyrazoles. The protocol detailed herein is robust, versatile, and scalable, providing reliable access to a wide range of derivatives for applications in drug discovery and materials science. By understanding the underlying mechanism and the critical role of each component, researchers can effectively troubleshoot and adapt this methodology to synthesize novel compounds with significant potential.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Source: Chemistry LibreTexts, URL: [Link]
  • Sonogashira coupling - Wikipedia. (2024). Source: Wikipedia, URL: [Link]
  • Sonogashira Coupling - Organic Chemistry Portal. (2023). Source: Organic Chemistry Portal, URL: [Link]
  • Sonogashira Coupling - YouTube. (2020). Source: The Organic Chemistry Tutor, URL: [Link]
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Source: RSC Publishing, URL: [Link]
  • Sonogashira-Type Reactions with 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes: A Straightforward Approach to Pyrazolo[4,3-c]pyridines. (2010).
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Source: MDPI, URL: [Link]
  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017).
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2021).
  • Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. (2011).
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2014). Source: MDPI, URL: [Link]
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023).
  • Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. (2019).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Source: MDPI, URL: [Link]
  • Sonogashira cross-coupling reaction. (2020). Source: YouTube, URL: [Link]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Source: MDPI, URL: [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Source: MDPI, URL: [Link]
  • Sonogashira reaction of heteroaryl halides with alkynes catalysed by a palladium-tetraphosphine complex. (2006).
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024).
  • Transition Metal Control in the Reaction of Alkyne-Substituted Phenyl Iodides with Terminal Alkynes: Sonogashira Coupling vs Cyclic Carbopalladation. (2008).
  • A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. (2023). Source: Organic Chemistry Portal, URL: [Link]
  • ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2010).

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Precision Synthesis: A Guide to Palladium Catalyst Selection for the Cross-Coupling of 5-Iodo-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole nucleus is a cornerstone pharmacophore, integral to a multitude of biologically active molecules and approved therapeutics. Its strategic functionalization is a critical endeavor in medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile. Among the various positions on the pyrazole ring, C5-functionalization offers a key vector for structural diversification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of palladium catalysts for the cross-coupling of 5-iodo-1-phenyl-1H-pyrazole with a range of coupling partners.

The carbon-iodine bond at the C5 position of the pyrazole ring is particularly amenable to palladium-catalyzed cross-coupling reactions due to its relatively low bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle.[1] This high reactivity makes this compound an excellent substrate for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of complex organic molecules.[1][2]

This guide will delve into the mechanistic rationale behind catalyst and ligand selection for three indispensable palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. We will provide detailed, field-proven protocols, data-driven insights, and visual aids to empower you to navigate the nuances of these powerful synthetic methodologies.

Pillar 1: The Logic of Catalyst and Ligand Selection

The success of a palladium-catalyzed cross-coupling reaction is intrinsically linked to the judicious choice of the palladium source (precatalyst) and, most critically, the ancillary ligand. The ligand modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition, transmetalation, and reductive elimination—the three key steps of the catalytic cycle.[3][4][5]

For the coupling of heteroaryl halides like this compound, the coordination of the pyrazole's nitrogen atoms to the palladium center can sometimes lead to catalyst inhibition.[6] Therefore, the use of bulky, electron-rich ligands is often essential to promote the desired coupling reaction and prevent catalyst deactivation.[6][7]

Ligand Archetypes for Pyrazole Coupling:
  • Bulky Monophosphines: Ligands such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are exceptionally effective.[7][8][9] Their steric bulk promotes the formation of monoligated palladium(0) species, which are highly active in oxidative addition, while their electron-donating nature facilitates this step and the final reductive elimination.[8][9]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with palladium, leading to highly stable and active catalysts.[10] They are particularly useful for challenging couplings, including those involving less reactive aryl chlorides.

  • Chelating Diphosphines: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can be effective in certain contexts, but care must be taken as their bite angle and flexibility can influence catalyst activity.

The choice between a preformed palladium(II) precatalyst (e.g., XPhos Pd G2) and generating the active palladium(0) species in situ from a palladium(II) source like Pd(OAc)₂ and a separate ligand is often a matter of experimental convenience and reproducibility.[2] Precatalysts can offer greater consistency and air stability.

Pillar 2: Application Notes & Experimental Protocols

The following protocols are designed to be robust starting points for the cross-coupling of this compound. Optimization of temperature, base, solvent, and catalyst loading may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming biaryl and heteroaryl-aryl structures.[2][11] The reaction of this compound with an arylboronic acid is a prime example of its utility.

Reaction Scheme:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst. For a robust starting point, use Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd(OAc)₂ (0.02 mmol, 2 mol%) and a ligand like SPhos (0.04 mmol, 4 mol%).[2]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL) is commonly effective.[11]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

For accelerated synthesis, microwave irradiation can be employed.[12]

  • In a microwave reaction vial, combine this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.6 mmol, 1.2 equiv.), a base such as Cs₂CO₃ (1.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).[2]

  • Add a suitable solvent system like 1,2-dimethoxyethane (DME) and water (3:1, 4 mL).[13]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a constant temperature of 100-140 °C for 10-30 minutes.

  • Work-up and purify as described in the conventional protocol.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-90[2][11]
Pd(OAc)₂ / SPhosK₃PO₄Toluene10080-95[2][3]
XPhos Pd G2Cs₂CO₃THF/H₂O8085-98[2]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[14] The selection of a bulky, electron-rich phosphine ligand is crucial for the successful coupling of amines with heteroaryl halides.[7][15]

Reaction Scheme:

  • To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Add the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a suitable solvent (e.g., toluene, 5 mL).

  • Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

LigandPalladium SourceBaseSolventTemperature (°C)Typical Yield Range (%)Reference
XPhosPd₂(dba)₃NaOt-BuToluene10080-95[7]
BrettPhosPd(OAc)₂K₃PO₄Dioxane11075-90[16]
tBuDavePhosPd(dba)₂LiHMDSXylene12070-88[17]
Protocol 3: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a bond between an aryl halide and a terminal alkyne, a valuable transformation for introducing linear fragments into molecules.[18] Both traditional copper-cocatalyzed and copper-free conditions can be effective.[19][20]

Reaction Scheme:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[18]

  • Add an anhydrous solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.

  • Heat the reaction to 50-80 °C and monitor its progress.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and then brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

To avoid potential issues with copper, such as alkyne homocoupling (Glaser coupling), copper-free conditions can be employed.[21][22]

  • In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%).

  • Add a base (e.g., Cs₂CO₃, 2.0 equiv.) and the terminal alkyne (1.5 equiv.).

  • Add a degassed solvent such as acetonitrile.

  • Heat the mixture at 70-95 °C until the starting material is consumed.

  • Work-up and purify as described above.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NDMF6080-95[18][19]
Pd(OAc)₂ / PPh₃i-Pr₂NHToluene8075-90[21]
Pd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃AcetonitrileRoom Temp - 7070-92[22]

Pillar 3: Visualizing the Catalytic Pathways

Understanding the catalytic cycles is fundamental to troubleshooting and optimizing these reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArylHalide 5-Iodo-1-phenyl-pyrazole ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base Borate [Ar'-B(OH)₃]⁻ BoronicAcid->Borate Borate->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4][23]

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)(I)L Pd0->OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)(HNR¹R²)L]⁺I⁻ OxAdd->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)(NR¹R²)L AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR¹R² AmidoComplex->Product ArylHalide 5-Iodo-1-phenyl-pyrazole ArylHalide->OxAdd Amine R¹R²NH Amine->AmineComplex Base Base Base->AmineComplex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[5][14]

Sonogashira Coupling Catalytic Cycle (with Copper)

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition AlkynylPd Ar-Pd(II)(C≡CR)L₂ OxAdd->AlkynylPd Transmetalation AlkynylPd->Pd0 Reductive Elimination Product Ar-C≡CR AlkynylPd->Product ArylHalide 5-Iodo-1-phenyl-pyrazole ArylHalide->OxAdd CuI CuI CuAcetylide Cu-C≡CR CuI->CuAcetylide CuAcetylide->OxAdd CuAcetylide->CuI Transmetalation Alkyne R-C≡CH + Base Alkyne->CuI

Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.[18][24]

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of diverse chemical libraries. The selection of an appropriate catalyst system, particularly the ligand, is paramount to achieving high efficiency and broad substrate scope. Bulky, electron-rich monophosphine ligands have proven to be exceptionally effective for Suzuki-Miyaura and Buchwald-Hartwig reactions, while both traditional and copper-free Sonogashira protocols offer reliable access to alkynylated pyrazoles.

As the field of catalysis continues to evolve, the development of even more active, stable, and environmentally benign catalyst systems will further expand the synthetic chemist's toolkit. Future research will likely focus on couplings at even lower catalyst loadings, reactions in greener solvents, and the activation of more challenging C-H bonds to streamline synthetic routes to novel pyrazole-containing compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH.
  • Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
  • Eller, G. A., et al. Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Hartwig, J. F., et al.
  • Dreher, S. D., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides.
  • Urgaonkar, S., & Verkade, J. G. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • El-Sheref, Y. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
  • Catellani, M., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction.
  • Mak, A., et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.
  • Shen, L., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Nolan, S. P., et al. Selected ligands and catalysts for Buchwald‐Hartwig amination.
  • Wikipedia. (2023).
  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • The Organic Chemistry Tutor. (2025).
  • Sigismondi, S., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.

Sources

Synthesis of Biaryl Pyrazoles: A Comprehensive Guide to Cross-Coupling Strategies with 5-Iodo-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Biaryl Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique photophysical properties.[1] When incorporated into a biaryl scaffold, the resulting structures often exhibit enhanced biological potency and desirable pharmacokinetic profiles, making them highly sought-after motifs in drug discovery. This guide provides an in-depth exploration of the synthesis of biaryl pyrazoles, focusing on the versatile and readily accessible building block, 5-iodo-1-phenyl-1H-pyrazole.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep understanding of the underlying principles and practical considerations for three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Stille coupling, and the Buchwald-Hartwig amination. By understanding the "why" behind each step, researchers can troubleshoot effectively and adapt these protocols to a wide range of substrates.

The Strategic Advantage of this compound

The choice of this compound as a starting material is strategic. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, readily undergoing oxidative addition to the palladium(0) catalyst.[2] This high reactivity allows for milder reaction conditions and broader substrate scope compared to the corresponding bromo or chloro derivatives. The phenyl group at the N1 position provides stability and influences the electronic properties of the pyrazole ring.

Part 1: Suzuki-Miyaura Coupling: A Robust C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step.[2]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a phenylboronic acid) forms a borate species, which then transfers its organic group to the palladium(II) complex, displacing the iodide.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl pyrazole product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(I)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (+ Ar-I) Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation (+ Ar'-B(OH)2, Base) Product Ar-Ar' Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle
Detailed Experimental Protocol: Synthesis of 1,5-Diphenyl-1H-pyrazole

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of analogous iodopyrazoles.[4][5]

Materials:

  • This compound (1.0 mmol, 296 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1,5-diphenyl-1H-pyrazole.

Part 2: Stille Coupling: An Alternative for C-C Bond Construction

The Stille coupling offers a valuable alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acid is unstable or difficult to access. This reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane.[1][6]

Reaction Principle and Mechanism

Similar to the Suzuki-Miyaura coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The this compound oxidatively adds to the palladium(0) catalyst.

  • Transmetalation: The organostannane transfers its organic group to the palladium(II) center. This step is often accelerated by the presence of additives like copper(I) iodide (CuI).[8]

  • Reductive Elimination: The desired biaryl pyrazole is formed, and the palladium(0) catalyst is regenerated.

A significant advantage of the Stille coupling is the stability of organostannanes to air and moisture. However, a major drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[1]

Stille_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(I)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition (+ Ar-I) Transmetalation Ar-Pd(II)(Ar')L2 Oxidative_Addition->Transmetalation Transmetalation (+ Ar'-SnBu3) Product Ar-Ar' Transmetalation->Product Reductive Elimination Product->Pd(0)L2 caption Stille Coupling Catalytic Cycle Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(I)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition (+ Ar-I) Amido_Complex Ar-Pd(II)(NR'R'')L2 Oxidative_Addition->Amido_Complex Amine Coordination & Deprotonation (+ HNR'R'', Base) Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Product->Pd(0)L2 caption Buchwald-Hartwig Amination Cycle Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants, Catalyst, Ligand, & Base B Inert Atmosphere (Evacuate/Backfill) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F G Quench/Dilute F->G H Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J

Sources

Application Notes & Protocols: A Strategic Guide to Building Kinase Inhibitor Libraries from 5-Iodo-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making the development of potent and selective kinase inhibitors a paramount objective for pharmaceutical research.[1][2] Within the vast chemical space of potential inhibitors, the pyrazole ring has emerged as a "privileged scaffold".[3][4][5] Its unique electronic properties, synthetic accessibility, and ability to form key interactions within the ATP-binding site of kinases have cemented its importance.[3][6] In fact, eight FDA-approved small molecule kinase inhibitors, including Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its clinical significance.[3][6]

This guide focuses on the strategic use of 5-Iodo-1-phenyl-1H-pyrazole , a versatile and powerful building block for the rapid construction of diverse kinase inhibitor libraries. The carbon-iodine bond at the 5-position serves as a highly efficient synthetic handle, enabling extensive diversification through robust and well-established palladium-catalyzed cross-coupling reactions.[7][8] By leveraging this scaffold, researchers can systematically explore the chemical space around the pyrazole core to identify novel inhibitors with desired potency and selectivity profiles.

This document provides a comprehensive framework, from the underlying chemical strategy and detailed synthetic protocols to methodologies for biological screening. It is designed for researchers, medicinal chemists, and drug development professionals seeking to accelerate their kinase inhibitor discovery programs.

Section 1: The Core Strategy - Diversity-Oriented Synthesis

The fundamental approach is to utilize a common core, this compound, and append a wide array of chemical fragments at the C5-position. This strategy, known as diversity-oriented synthesis, allows for the efficient generation of a large library of distinct molecules from a single, readily accessible starting material. The primary tools for this diversification are two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination .

  • Suzuki-Miyaura Coupling: This reaction enables the introduction of a vast range of aryl and heteroaryl moieties, which are crucial for exploring hydrophobic pockets and forming pi-stacking interactions within the kinase active site.

  • Buchwald-Hartwig Amination: This reaction allows for the installation of primary and secondary amines, providing a gateway to introduce fragments that can act as hydrogen bond donors or acceptors, or serve as vectors for improving solubility and pharmacokinetic properties.[9][10][11]

The following workflow illustrates this diversification strategy.

G cluster_start Starting Material cluster_reactions Diversification Reactions cluster_reagents Building Blocks cluster_output Final Product start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Pd Cat. Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Pd Cat. Base library Diverse Kinase Inhibitor Library suzuki->library buchwald->library boronic Aryl/Heteroaryl Boronic Acids & Esters boronic->suzuki amines Primary & Secondary Amines amines->buchwald

Caption: Library synthesis workflow from a common pyrazole core.

Section 2: Detailed Experimental Protocols

These protocols provide a robust starting point for library synthesis. Optimization may be required based on the specific building blocks used.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

This protocol allows for the C5-arylation of the pyrazole core. A microwave-assisted method is presented for its significant reduction in reaction times, alongside a conventional heating approach.

Reaction Scheme:

1-phenyl-5-(aryl/heteroaryl)-1H-pyrazole Synthesis

Method A: Microwave-Assisted Synthesis [12]

  • Materials:

    • This compound

    • Aryl/Heteroaryl boronic acid or ester (1.0 - 1.2 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

    • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.5 equivalents)

    • 1,2-Dimethoxyethane (DME) and Water (or 1,4-Dioxane/Water)

    • Microwave reaction vial with a stir bar

  • Procedure:

    • To a microwave vial, add this compound (e.g., 0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (e.g., 0.5 mmol, 1.0 equiv).

    • Add the base (e.g., Cs₂CO₃, 1.25 mmol, 407 mg) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%, 11.6 mg).

    • Add the solvent system, for instance, DME (3 mL) and water (1.2 mL).[12]

    • Seal the vial tightly.

    • Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 90-120 °C) for 5-20 minutes.

    • Monitor reaction completion by Thin-Layer Chromatography (TLC) or LC-MS.

    • Once complete, cool the vial to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Method B: Conventional Heating [8][13]

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

    • Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1).

    • Heat the reaction mixture at 80-100 °C with vigorous stirring for 2-12 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction to room temperature and perform the work-up and purification as described in steps 8-10 of the microwave protocol.[13]

Arylboronic AcidCatalyst (mol%)BaseSolventTemp/TimeYield (%)
Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O90°C / 6h~62%[14]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (2%)Cs₂CO₃DME/H₂O90°C / 10min (MW)High
3-Pyridinylboronic acidXPhos Pd G2 (3%)K₃PO₄t-AmylOH100°C / 4hGood-High
2-Thiopheneboronic acidPd(PPh₃)₄ (5%)Na₂CO₃Dioxane/H₂O90°C / 6hGood
Table 1: Representative conditions for Suzuki-Miyaura coupling. Yields are estimated based on similar substrates in the literature.[12][14]
Protocol 2.2: Buchwald-Hartwig Amination

This protocol enables the formation of a C-N bond at the C5-position, coupling the pyrazole core with a diverse set of amines. The choice of ligand is critical and depends on the nature of the amine.

Reaction Scheme:

N-substituted-1-phenyl-1H-pyrazol-5-amine Synthesis

  • Materials:

    • This compound

    • Primary or secondary amine (1.2 - 2.0 equivalents)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

    • Phosphine Ligand (e.g., Xantphos, BINAP, tBuDavePhos) (2-10 mol%)

    • Base (e.g., Sodium tert-butoxide (NaOtBu), K₃PO₄) (1.4 - 3.0 equivalents)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

    • Schlenk tube or sealed vial

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to a dry Schlenk tube.

    • Add the base (e.g., NaOtBu).

    • Add this compound.

    • Add the anhydrous, degassed solvent (e.g., Toluene).

    • Finally, add the amine (if liquid) or a solution of the amine (if solid).

    • Seal the tube and heat the reaction mixture at 80-110 °C for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Why this works: The Buchwald-Hartwig amination proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9][11] The bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium intermediates and promoting the reductive elimination step.[11]

Section 3: Library Design and Kinase Interaction Rationale

The selection of building blocks (boronic acids and amines) is not arbitrary. An effective kinase inhibitor library is designed by incorporating fragments known to make favorable interactions within the highly conserved ATP-binding site of kinases.[15][16][17]

The 1-phenyl-pyrazole core itself is an excellent "hinge-binder". The pyrazole nitrogens can form critical hydrogen bonds with the backbone amide residues of the "hinge region," which connects the N- and C-lobes of the kinase domain. This interaction mimics the adenine portion of ATP and is a foundational anchor for many potent kinase inhibitors.[4][18] The diversification at the C5-position allows for the exploration of adjacent hydrophobic pockets and solvent-exposed regions.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic Hydrophobic Pocket I solvent Solvent-Exposed Region pyrazole Pyrazole Core pyrazole->hinge H-Bonds phenyl N1-Phenyl Group phenyl->gatekeeper van der Waals r_group C5-R Group (from Library Synthesis) r_group->hydrophobic Hydrophobic Int. r_group->solvent Solvent Int. (improves solubility)

Caption: Key interactions of a pyrazole inhibitor in a kinase active site.

Section 4: Biological Evaluation - High-Throughput Screening

Once the library is synthesized and purified, the next step is to screen it for biological activity. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds to identify "hits".[2][19][20] A luminescence-based kinase assay is a common, robust, and sensitive method for this purpose.[21][22]

Protocol 4.1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a general method to measure kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction. Commercial kits like ADP-Glo™ (Promega) are widely used for this application.[21]

Principle: The kinase reaction consumes ATP, producing ADP. After the reaction is stopped, a detection reagent is added to convert the newly produced ADP back into ATP. A second reagent containing luciferase/luciferin then uses this ATP to generate a luminescent signal that is directly proportional to the initial kinase activity. Inhibitors will reduce the amount of ADP produced, resulting in a lower luminescent signal.

G cluster_workflow HTS Workflow prep 1. Compound Plating (Serial Dilutions in DMSO) reagents 2. Add Kinase & Substrate/ATP Mix prep->reagents incubate 3. Incubate (Kinase Reaction) reagents->incubate detect1 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate->detect1 detect2 5. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) detect1->detect2 read 6. Read Luminescence (Plate Reader) detect2->read analyze 7. Data Analysis (Calculate IC50 Values) read->analyze hit Hit Identification analyze->hit

Caption: Workflow for a luminescence-based high-throughput kinase assay.
  • Materials:

    • Synthesized compound library in DMSO (e.g., 10 mM stock)

    • Kinase of interest and its specific substrate peptide

    • ATP

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[21]

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 384-well or 96-well assay plates

    • Plate reader with luminescence detection

  • Procedure:

    • Compound Preparation: Create a serial dilution of the library compounds in DMSO. A 10-point, 1:3 dilution series starting from 1 mM is a common approach for determining IC₅₀ values.[21] Also prepare a "no inhibitor" control (DMSO only).

    • Assay Plating: In a 384-well plate, add a small volume (e.g., 25-50 nL) of the serially diluted compounds or DMSO controls to the appropriate wells.

    • Kinase Reaction:

      • Prepare a kinase reaction mixture containing the kinase and its substrate in kinase assay buffer.

      • Add the kinase mix to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitors to bind to the kinase.

      • Initiate the reaction by adding the ATP solution to each well.

      • Incubate the plate at 30 °C for 60 minutes (or an optimized time).

    • ADP Detection:

      • Following the kinase reaction, add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[21]

      • Add the Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature.[21]

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis: The luminescent signal is proportional to kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value for each active compound.

Compound IDTarget KinaseIC₅₀ (nM)
PYR-001Kinase A75
PYR-002Kinase A>10,000
PYR-003Kinase A1,200
PYR-004Kinase A25
Table 2: Example data presentation for HTS results.

Conclusion

This compound stands out as a high-value scaffold for the construction of kinase inhibitor libraries. Its synthetic tractability, combined with the proven importance of the pyrazole core in kinase binding, provides a powerful and efficient platform for drug discovery. The palladium-catalyzed cross-coupling methodologies detailed herein offer a systematic way to explore vast and relevant chemical space. By integrating this robust synthetic strategy with high-throughput biological screening, research teams can significantly accelerate the identification and optimization of novel and selective kinase inhibitors, paving the way for the next generation of targeted therapeutics.

References

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  • Birus, R., et al. (2005). High-throughput screening for kinase inhibitors. Chembiochem.
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  • Koresawa, M., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
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  • Wesche, H., et al. (2005). High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publisher.
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  • Gobec, S., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.
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  • Josa-Prado, F., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Akritopoulou-Zanze, I., & Hajduk, P. (2009). Figure 1 from Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. Semantic Scholar.
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  • Willems, S., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.
  • OpenOChem Learn. Buchwald -Hartwig Amination. OpenOChem Learn.
  • Ghorab, M. M., et al. (2016). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PMC.
  • Reddy, G. S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • ResearchGate. (2025). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. ResearchGate.
  • Jasiński, M., et al. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • Molecules. (2021). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules.
  • Dalmás, B., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México.

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Application Notes and Protocols for the Synthesis of 5-aryl-1-phenyl-1H-pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-diarylpyrazole scaffold is a privileged core structure in medicinal chemistry and materials science, exhibiting a wide range of biological activities and valuable photophysical properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-aryl-1-phenyl-1H-pyrazoles. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offering detailed, field-proven protocols. This guide emphasizes the causality behind experimental choices to ensure technical accuracy and reproducibility.

Introduction: The Significance of the 5-aryl-1-phenyl-1H-pyrazole Moiety

The 5-aryl-1-phenyl-1H-pyrazole core is a prominent feature in a multitude of commercially available drugs and clinical candidates. Its rigid, planar structure allows for precise spatial orientation of substituents, facilitating interactions with biological targets. Notably, diarylpyrazoles have been identified as key pharmacophores in antimicrobial, analgesic, and anti-inflammatory agents.[1] For instance, Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features this core structure. The versatility of this scaffold also extends to materials science, where its derivatives are explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.

Synthetic Strategies: A Tale of Two Approaches

The synthesis of 5-aryl-1-phenyl-1H-pyrazoles can be broadly categorized into two main strategies:

  • Strategy A: Ring Formation with Pre-installed Aryl Groups. This classical approach, exemplified by the Knorr pyrazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) bearing an aryl group with phenylhydrazine.

  • Strategy B: Arylation of a Pre-formed Pyrazole Ring. This modern approach utilizes powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the C5-aryl group onto a pre-existing pyrazole scaffold.

The choice between these strategies often depends on the availability of starting materials, desired substitution patterns, and scalability.

In-Depth Analysis of Synthetic Methodologies

The Knorr Pyrazole Synthesis and its Variants

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a cornerstone for pyrazole synthesis.[2] It involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, in this case, phenylhydrazine, typically under acidic conditions.[2][3]

Mechanism of the Knorr Pyrazole Synthesis:

The reaction proceeds through a series of condensation and cyclization steps. The initial step is the formation of a hydrazone intermediate by the reaction of phenylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[4]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1_CO_CH2_CO_R2 1,3-Dicarbonyl (with C5-Aryl precursor) Hydrazone Hydrazone Intermediate R1_CO_CH2_CO_R2->Hydrazone Condensation PhNHNH2 Phenylhydrazine PhNHNH2->Hydrazone Cyclic_Hemiaminal Cyclic Hemiaminal Hydrazone->Cyclic_Hemiaminal Intramolecular Cyclization Pyrazole 5-Aryl-1-phenyl-1H-pyrazole Cyclic_Hemiaminal->Pyrazole Dehydration

Figure 1: Simplified mechanism of the Knorr pyrazole synthesis.

A common variation involves the use of β-ketoesters, which leads to the formation of pyrazolones. These can then be further functionalized to achieve the desired 5-aryl-1-phenyl-1H-pyrazole.[4]

Protocol 1: Classical Knorr Synthesis of Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from a procedure used for the synthesis of precursors for pyrazolyl-thiazole derivatives.[5][6]

Materials:

  • Ethyl 2,4-dioxo-4-arylbutanoate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2,4-dioxo-4-arylbutanoate (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol.

  • Heat the reaction mixture to reflux for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate:hexane, 2:8) to afford the desired ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate.[5]

Suzuki-Miyaura Cross-Coupling for C5-Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[7] In the context of 5-aryl-1-phenyl-1H-pyrazole synthesis, it is employed to couple a 5-halo-1-phenyl-1H-pyrazole with an arylboronic acid in the presence of a palladium catalyst and a base. This method offers excellent functional group tolerance and allows for the late-stage introduction of the C5-aryl group, which is highly advantageous in medicinal chemistry for the rapid generation of compound libraries.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the 5-halopyrazole to form a palladium(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The desired 5-aryl-1-phenyl-1H-pyrazole is formed, and the palladium(0) catalyst is regenerated.

Suzuki_Mechanism Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add 5-Halo-1-phenylpyrazole Pd_II_Intermediate Ar-Pd(II)L_n-X Ox_Add->Pd_II_Intermediate Transmetalation Transmetalation Pd_II_Intermediate->Transmetalation Arylboronic acid Base Pd_II_Aryl_Intermediate Ar-Pd(II)L_n-Ar' Transmetalation->Pd_II_Aryl_Intermediate Red_Elim Reductive Elimination Pd_II_Aryl_Intermediate->Red_Elim Red_Elim->Pd0 5-Aryl-1-phenylpyrazole

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-1-phenyl-1H-pyrazoles

This protocol is a general procedure based on established methods for the arylation of pyrazoles.[8][9][10]

Materials:

  • 5-Bromo-1-phenyl-1H-pyrazole (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.5 eq)

  • Solvent system (e.g., 1,4-dioxane:H₂O, 4:1)

Procedure:

  • To a Schlenk tube, add 5-bromo-1-phenyl-1H-pyrazole (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.5 eq).[10]

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (1,4-dioxane:H₂O, 4:1).

  • Heat the reaction mixture at 90 °C for 6 hours, or until TLC analysis indicates complete consumption of the starting material.[10]

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Knorr Synthesis Suzuki-Miyaura Coupling
Starting Materials 1,3-Dicarbonyls, Phenylhydrazine5-Halopyrazoles, Arylboronic acids
Key Transformation CyclocondensationC-C Cross-coupling
Catalyst Acid or Base (often)Palladium complex
Advantages Atom economical, direct ring formationHigh functional group tolerance, late-stage diversification
Disadvantages Limited regioselectivity, harsh conditionsRequires pre-functionalized pyrazole, catalyst cost

Table 1: Comparison of Knorr Synthesis and Suzuki-Miyaura Coupling.

Microwave-Assisted Synthesis: Accelerating the Discovery Process

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions.[1] The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles. Both Knorr-type cyclizations and palladium-catalyzed cross-coupling reactions can benefit from microwave heating.

Protocol 3: Microwave-Assisted Synthesis of 1,3,5-Substituted Pyrazoles

This is an example of a microwave-assisted cyclization.[1][11]

Materials:

  • 1-(4-phenylsulphonamidophenl)-3-aryl-2,3-dibromopropanone (1.0 eq)

  • Phenyl hydrazine (1.5 eq)

  • Ethanol (minimal amount)

Procedure:

  • In a microwave-safe vial, combine 1-(4-phenylsulphonamidophenl)-3-aryl-2,3-dibromopropanone (25 mmol) and phenyl hydrazine (37.5 mmol) in ethanol (2 mL).[1]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture for 5-6 minutes.[1]

  • After cooling, add ethanol (10 mL) and stir at room temperature for 10 minutes.

  • Pour the reaction mixture into crushed ice.

  • Filter the resulting solid, dry, and purify by crystallization or column chromatography.

One-Pot Procedures: Enhancing Synthetic Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. Several one-pot methods for the synthesis of 5-aryl-1-phenyl-1H-pyrazoles have been developed.[12][13][14][15]

One such approach involves the reaction of aryl halides, di-tert-butylazodicarboxylate (DBAD), and a 1,3-dicarbonyl compound.[16] This method allows for the synthesis of diversely functionalized N-arylpyrazoles in a single step.

Characterization and Quality Control

The structural elucidation of the synthesized 5-aryl-1-phenyl-1H-pyrazoles is crucial. The following techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

  • Melting Point: The melting point is a useful indicator of the purity of a solid compound.

Conclusion

The synthesis of 5-aryl-1-phenyl-1H-pyrazoles is a well-established field with a rich history and a vibrant present. From the classical Knorr synthesis to modern palladium-catalyzed cross-coupling reactions and microwave-assisted protocols, researchers have a diverse toolbox at their disposal. The choice of synthetic route should be guided by factors such as the availability of starting materials, desired substitution patterns, and the need for efficiency and scalability. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize these valuable compounds for their applications in drug discovery and materials science.

References

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  • MICROWAVE ASSISTED SYNTHESIS OF N- [4-(5-ARYL-1H/ PHENYL-PYRAZOL -3-YL) PHENYL]-BENZENESULFONAMIDES. (2012). RASĀYAN Journal of Chemistry, 5(2), 235-240. [Link]
  • Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. (2013). Iranian Journal of Pharmaceutical Research, 12(3), 419–427. [Link]
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  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
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  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society, 135(34), 12647–12657. [Link]
  • Knorr Pyrazole Synthesis (M. Pharm). (2018). SlideShare. [Link]
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  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
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  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. (2018). Organic Letters, 20(13), 3921–3925. [Link]
  • [Ce(L-Pro)2]2 (Oxa)
  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2021). Organic Letters, 23(13), 5134–5138. [Link]
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (2017). ARKIVOC, 2017(5), 185-197. [Link]
  • Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro. (2022). ACS Omega, 7(30), 26365–26376. [Link]
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). Molbank, 2016(2), M891. [Link]
  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2020). JoVE (Journal of Visualized Experiments). [Link]
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  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]
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  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. (2021). Molecules, 26(16), 4983. [Link]
  • Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. (2020). Proceedings, 69(1), 11. [Link]
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Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of Iodopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Power of C-N Bonds in Pyrazole Chemistry

The N-aryl pyrazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its synthesis is a critical step in the drug discovery pipeline. The Buchwald-Hartwig amination has emerged as a premier method for forging the key carbon-nitrogen (C-N) bond, offering significant advantages over classical methods like the Ullmann condensation, such as broader substrate scope, exceptional functional group tolerance, and generally milder reaction conditions.[1][3]

This guide provides a comprehensive technical overview and field-proven protocols for the successful execution of the Buchwald-Hartwig amination on iodopyrazole substrates. We will delve into the mechanistic underpinnings of the reaction to explain the rationale behind experimental choices, ensuring a robust and reproducible methodology.

The Engine of the Reaction: Mechanistic Insights

A deep understanding of the catalytic cycle is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established sequence of steps.[3][4] The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or comes pre-formed in advanced precatalyst systems.[5][6]

The core catalytic cycle involves three key transformations:

  • Oxidative Addition: The active LPd(0) catalyst reacts with the iodopyrazole (Ar-I), breaking the C-I bond and forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7] The reactivity of aryl halides follows the general trend I > Br > OTf > Cl, making iodopyrazoles highly reactive electrophiles.[6][8]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to decompose sensitive functional groups on the substrates.[6][9]

  • Reductive Elimination: This final step forms the desired C-N bond, yielding the N-arylpyrazole product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 L-Pd(0) Active Catalyst OxAdd [Ar-Pd(II)(I)-L] Oxidative Addition Complex Pd0->OxAdd Oxidative Addition (+ Ar-I) Amido [Ar-Pd(II)(NR₂)-L] Palladium Amido Complex OxAdd->Amido Amine Coordination & Deprotonation (+ R₂NH, + Base, - Base-H⁺, - I⁻) Amido->Pd0 Reductive Elimination (+ Ar-NR₂) Product N-Arylpyrazole (Ar-NR₂) Amido->Product ArI Iodopyrazole (Ar-I) ArI->OxAdd Amine Amine (R₂NH) Amine->Amido Base Base Base->Amido

Sources

Application Notes & Protocols: The Strategic Role of 5-Iodo-1-phenyl-1H-pyrazole in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Crop Protection

The pyrazole ring system is a cornerstone in the discovery and development of modern agrochemicals.[1][2] Its unique electronic properties, metabolic stability, and versatile substitution patterns allow for the fine-tuning of biological activity, leading to highly effective fungicides, insecticides, and herbicides.[3][4][5][6][7][8] Pyrazole amide derivatives, in particular, have given rise to blockbuster products, primarily due to their potent and specific modes of action, such as the inhibition of succinate dehydrogenase (SDH) in fungi or the modulation of ryanodine receptors in insects.[5][9][10]

Within this chemical space, 5-Iodo-1-phenyl-1H-pyrazole emerges as a pivotal synthetic intermediate. The presence of the iodo-substituent at the C5 position is not merely an incidental feature; it is a strategic functional handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group and an ideal partner for a vast array of transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of complex molecular fragments, providing a powerful platform for building diverse chemical libraries and optimizing lead compounds for enhanced efficacy and desirable physicochemical properties. This guide provides a detailed exploration of the synthesis of this key intermediate and its subsequent application in the construction of a representative agrochemical, underscoring the causality behind the chosen synthetic strategies.

Part 1: Synthesis of the Key Intermediate: this compound

The most logical and efficient pathway to this compound involves a two-step sequence: the initial formation of the 1-phenyl-1H-pyrazole core, followed by regioselective iodination.

Workflow for Intermediate Synthesis

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Regioselective Iodination A Malondialdehyde tetraethyl acetal C Acidic Conditions (e.g., HCl, AcOH) A->C B Phenylhydrazine B->C D 1-Phenyl-1H-pyrazole C->D Knorr Cyclocondensation E 1-Phenyl-1H-pyrazole F Iodinating Agent (e.g., I₂, NIS) E->F H This compound F->H Electrophilic Substitution G Base / Oxidant (e.g., HIO₃, NaHCO₃) G->F

Caption: Synthetic workflow for this compound.

Causality in Synthesis Design:
  • Step 1 (Knorr Pyrazole Synthesis): The cyclocondensation of a 1,3-dicarbonyl equivalent (like malondialdehyde or its acetal) with phenylhydrazine is a classic and robust method for forming the N-phenyl pyrazole core.[11][12] The use of an acid catalyst facilitates the initial condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This method provides high yields of the desired N1-phenyl isomer.

  • Step 2 (Electrophilic Iodination): The N1-phenyl group directs electrophilic substitution primarily to the C5 position. The C4 position is also activated, but iodination at C5 is often favored under specific conditions. Using molecular iodine (I₂) in the presence of an oxidizing agent (like iodic acid) or N-Iodosuccinimide (NIS) provides a source of the electrophilic iodine species (I+) required for the reaction.[13] The choice of solvent and base can be critical for achieving high regioselectivity and yield.

Detailed Experimental Protocol: Synthesis of this compound

Protocol 1.1: Synthesis of 1-Phenyl-1H-pyrazole

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add malondialdehyde tetraethyl acetal (22.0 g, 0.1 mol) and ethanol (100 mL).

  • Slowly add concentrated hydrochloric acid (5 mL) to the solution while stirring.

  • Add phenylhydrazine (10.8 g, 0.1 mol) dropwise to the mixture at room temperature. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-phenyl-1H-pyrazole as a pale yellow oil.

Protocol 1.2: Synthesis of this compound

  • In a 250 mL three-neck flask fitted with a mechanical stirrer and thermometer, dissolve 1-phenyl-1H-pyrazole (7.2 g, 0.05 mol) in acetic acid (50 mL).

  • Add molecular iodine (12.7 g, 0.05 mol) and iodic acid (HIO₃, 3.5 g, 0.02 mol) to the solution.

  • Heat the mixture to 70-80°C and stir vigorously for 6-8 hours. The color will change as iodine is consumed. Monitor by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Add a saturated solution of sodium thiosulfate dropwise until the dark color of excess iodine disappears.

  • Neutralize the solution with a 10% sodium hydroxide solution until a precipitate forms.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude solid from an ethanol/water mixture to afford this compound as a crystalline solid.

Parameter1-Phenyl-1H-pyrazoleThis compound
Molecular Formula C₉H₈N₂C₉H₇IN₂
Molecular Weight 144.17 g/mol 270.07 g/mol
Typical Yield 85-95%70-85%
Appearance Pale yellow oilOff-white to tan solid
Melting Point N/A~85-90 °C

Table 1: Physicochemical Properties and Typical Yields for the Intermediate Synthesis.

Part 2: Application in Agrochemical Synthesis - A Fungicide Case Study

The true value of this compound lies in its utility for constructing complex agrochemicals. We will illustrate this by outlining the synthesis of a representative pyrazole carboxamide fungicide, a class known to act as Succinate Dehydrogenase Inhibitors (SDHIs).[9][10] The key transformation is a palladium-catalyzed aminocarbonylation, which efficiently converts the C-I bond directly into the desired amide functionality in a single, atom-economical step.

Workflow for Agrochemical Synthesis

G cluster_0 Palladium-Catalyzed Aminocarbonylation A This compound C Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) A->C B Target Amine (e.g., 2-aminobiphenyl derivative) B->C G Target Pyrazole Carboxamide (A representative SDHI Fungicide) C->G C-N Bond Formation D Ligand (e.g., Xantphos, dppf) D->C E Carbon Monoxide (CO) E->C F Base (e.g., DBU, DIPEA) F->C

Caption: Synthesis of a pyrazole carboxamide via aminocarbonylation.

Causality in Synthesis Design:
  • Aminocarbonylation: This reaction is a highly efficient method for constructing amide bonds. It avoids the need to first prepare a carboxylic acid or acid chloride from the iodo-pyrazole. The palladium catalyst facilitates a catalytic cycle involving oxidative addition into the C-I bond, CO insertion, and finally, reductive elimination after reaction with the target amine to form the product and regenerate the catalyst.

  • Choice of Components: The selection of the palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. Bidentate phosphine ligands like Xantphos or dppf are often used to stabilize the palladium intermediates. A non-nucleophilic organic base is required to neutralize the HI generated during the reaction.

Detailed Experimental Protocol: Synthesis of a Representative Pyrazole Carboxamide

Protocol 2.1: Pd-Catalyzed Aminocarbonylation

  • To a high-pressure autoclave reactor, add this compound (2.70 g, 10 mmol), the target amine (e.g., 2-amino-3'-chlorobiphenyl, 10.5 mmol), Palladium(II) acetate (0.045 g, 0.2 mol%), and Xantphos (0.23 g, 0.4 mol%).

  • Evacuate the reactor and backfill with nitrogen three times.

  • Add anhydrous toluene (50 mL) followed by a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.28 g, 15 mmol).

  • Seal the reactor, purge with carbon monoxide (CO) gas three times, and then pressurize to 10 bar with CO.

  • Heat the reaction mixture to 110°C and stir for 12-24 hours. Monitor the consumption of starting material by HPLC or LC-MS.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) or recrystallization to obtain the final pyrazole carboxamide fungicide.

ParameterValueReference
Catalyst Loading 0.1 - 2.0 mol%General for Pd-coupling
CO Pressure 5 - 20 barDependent on equipment
Temperature 90 - 120 °CTypical for aminocarbonylation
Typical Yield 65 - 90%Varies with substrates

Table 2: General Reaction Parameters for Aminocarbonylation.

Part 3: Mechanistic Insight - The Mode of Action of SDHI Fungicides

Understanding the biological target is crucial for rational pesticide design. The pyrazole carboxamides synthesized from intermediates like this compound frequently function as Succinate Dehydrogenase Inhibitors (SDHIs).[9][10]

Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role: it is the only enzyme that participates in both the citric acid (TCA) cycle and the electron transport chain.[9]

  • TCA Cycle: It catalyzes the oxidation of succinate to fumarate.

  • Electron Transport Chain: It transfers electrons from succinate directly to the ubiquinone pool.

SDHI fungicides act by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding physically blocks the natural substrate (ubiquinone) from accessing the enzyme, leading to two catastrophic consequences for the fungal cell:

  • The TCA cycle is halted, disrupting cellular metabolism.

  • The electron transport chain is interrupted, crippling the production of ATP, the cell's primary energy currency.

This dual disruption of cellular respiration is a highly effective fungicidal mechanism.[9]

Diagram of SDHI Mode of Action

G cluster_0 Mitochondrial Inner Membrane SDH Succinate Dehydrogenase (Complex II) Fumarate Fumarate SDH->Fumarate UQH2 UQH₂ SDH->UQH2 Succinate Succinate Succinate->SDH TCA Cycle UQ Ubiquinone (UQ) UQ->SDH e⁻ transport SDHI Pyrazole Carboxamide (SDHI Fungicide) SDHI->Block Block->SDH INHIBITION

Caption: Inhibition of the mitochondrial respiratory chain by an SDHI.

References

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applic
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applic
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  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Research Square.
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  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed.
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (n.d.).
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  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
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  • 4-Iodo-5-methyl-1-phenyl-1H-pyrazole | CAS 342405-19-0 | SCBT. (n.d.). Santa Cruz Biotechnology.
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Application Notes and Protocols for the In Vitro Biological Evaluation of 5-Iodo-1-phenyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

This guide provides a comprehensive overview of the in vitro biological evaluation of 5-iodo-1-phenyl-1H-pyrazole derivatives. It is designed to equip researchers with the necessary protocols and theoretical understanding to effectively screen and characterize these compounds, paving the way for further drug development.

Part 1: Anticancer Evaluation

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and more effective anticancer drugs.[6] Pyrazole derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[6][7][8][9][10] The mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

Cytotoxicity Screening: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[11][12][13][14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12][13]

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h (cell adherence) A->B C Treat with pyrazole derivatives (various conc.) B->C D Incubate for 48-72h C->D E Add MTT solution (0.5 mg/mL) D->E F Incubate for 4h at 37°C E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A streamlined workflow for determining the cytotoxicity of pyrazole derivatives using the MTT assay.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the conversion of MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using a sigmoidal dose-response curve.

Data Presentation: IC₅₀ Values of Pyrazole Derivatives

CompoundCell LineIC₅₀ (µM)[9]
This compound-A MCF-715.2 ± 1.8
This compound-B A54922.5 ± 2.3
Doxorubicin (Control) MCF-70.8 ± 0.1
Doxorubicin (Control) A5491.2 ± 0.2
Apoptosis Detection: Annexin V-FITC/PI Staining

To determine if the observed cytotoxicity is due to apoptosis, flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining is a standard method.[16][17] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16][18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[18] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[16][18]

Protocol: Apoptosis Assay by Flow Cytometry

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the pyrazole derivatives at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[16]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[16]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[18]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]

Data Presentation: Percentage of Apoptotic Cells

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Control (Vehicle) 95.1 ± 2.52.3 ± 0.52.6 ± 0.7
Pyrazole-A (IC₅₀) 45.8 ± 3.135.2 ± 2.819.0 ± 1.9
Pyrazole-B (IC₅₀) 52.3 ± 2.930.1 ± 2.417.6 ± 2.1

Part 2: Antimicrobial Evaluation

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[19] Pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[4][20][21]

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20][22] The broth microdilution method is a widely used technique for determining MIC values.[19][23]

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of pyrazole derivatives in a 96-well plate B Inoculate with standardized bacterial/fungal suspension A->B C Incubate at 37°C for 18-24h B->C D Visually inspect for turbidity (growth) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: A schematic representation of the broth microdilution method for MIC determination.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Compounds: Prepare a stock solution of each pyrazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[24]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[24] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[19]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[19] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 16-24 hours.[19]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

Data Presentation: MIC Values of Pyrazole Derivatives

CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
This compound-A 81632
This compound-B 163264
Ciprofloxacin (Control) 10.5N/A
Fluconazole (Control) N/AN/A2

Part 3: Anti-inflammatory Evaluation

COX-2 Inhibition Assay

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory cascade by catalyzing the synthesis of prostaglandins.[5][25] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5]

COX-2 Signaling Pathway

COX2_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Catalyzes conversion PGG2 PGG2 COX-2->PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidase activity Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-2 Inhibits

Caption: The COX-2 signaling pathway leading to inflammation and its inhibition by pyrazole derivatives.

Protocol: In Vitro COX-2 Inhibitor Screening Assay

This protocol is based on a colorimetric assay that measures the peroxidase activity of COX-2.[25][26]

  • Reagent Preparation: Prepare all reagents, including the reaction buffer, heme, COX-2 enzyme, arachidonic acid (substrate), and the chromogenic substrate (e.g., TMPD), according to the assay kit manufacturer's instructions.[25][27]

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme solution to each well.[25]

  • Inhibitor Addition: Add various concentrations of the this compound derivatives to the test wells. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).[25]

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[25]

  • Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid) and the chromogenic substrate (TMPD) to all wells.[25]

  • Absorbance Measurement: Immediately measure the increase in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode.[25]

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[25]

Data Presentation: COX-2 Inhibition by Pyrazole Derivatives

CompoundCOX-2 IC₅₀ (µM)[28]
This compound-A 0.5 ± 0.08
This compound-B 1.2 ± 0.15
Celecoxib (Control) 0.05 ± 0.01

Conclusion

The protocols and application notes presented in this guide provide a robust framework for the initial in vitro biological evaluation of this compound derivatives. By systematically assessing their anticancer, antimicrobial, and anti-inflammatory activities, researchers can identify promising lead compounds for further optimization and preclinical development. The multifaceted nature of the pyrazole scaffold continues to make it an exciting and fruitful area of research in the quest for novel therapeutics.

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Application Notes and Protocols for Cell Viability Assays of Novel 5-Iodo-1-phenyl-1H-pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of the pyrazole ring allows for the fine-tuning of its biological effects, making it a versatile template for the design of novel therapeutic agents.[4][5] The introduction of a halogen atom, such as iodine, can significantly modulate a compound's lipophilicity, metabolic stability, and target-binding affinity, potentially enhancing its therapeutic efficacy.[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of robust cell viability assays to screen and characterize novel compounds derived from 5-Iodo-1-phenyl-1H-pyrazole for their potential cytotoxic and antiproliferative effects.

Cell-based assays are indispensable tools in the early stages of drug discovery, providing critical insights into a compound's biological activity and potential toxicity.[9] A thorough in vitro evaluation using a panel of well-chosen cell viability assays is essential to determine a compound's mechanism of action and to guide further development.[9] This guide will detail the principles behind key viability and cytotoxicity assays, provide step-by-step protocols, and offer insights into data interpretation, ensuring a rigorous and efficient screening process for this promising class of compounds.

Strategic Selection of Cell Viability Assays

The choice of a cell viability assay is a critical decision that influences the quality and interpretation of experimental data. A multi-parametric approach, employing assays that measure different cellular functions, is highly recommended to gain a comprehensive understanding of a compound's effects.

Diagram: Decision Tree for Assay Selection

Assay_Selection Start Initial Screening Goal? Viability General Viability/ Cytotoxicity (IC50) Start->Viability Determine Potency Mechanism Mechanism of Cell Death Start->Mechanism Understand How MT_MTS Metabolic Activity (MTT/MTS) Viability->MT_MTS ATP ATP Content (CellTiter-Glo) Viability->ATP Apoptosis Apoptosis Assays Mechanism->Apoptosis Necrosis Necrosis Assays Mechanism->Necrosis Caspase Caspase Activity (Caspase-Glo) Apoptosis->Caspase AnnexinV Phosphatidylserine Exposure (Annexin V) Apoptosis->AnnexinV

Caption: A decision tree to guide the selection of appropriate cell viability assays based on the primary research question.

Core Viability and Cytotoxicity Assays

For the initial screening of novel this compound derivatives, it is crucial to establish their dose-dependent effects on cell viability and determine the half-maximal inhibitory concentration (IC50). The following assays are recommended for this purpose.

Tetrazolium Reduction Assays (MTT and MTS)

Principle: These colorimetric assays are based on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. The MTT assay requires a solubilization step for the formazan crystals, while the MTS assay produces a water-soluble formazan, simplifying the protocol.

Causality: A decrease in the formazan signal indicates a reduction in metabolic activity, which can be a result of either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

ATP-Based Luminescent Assay (CellTiter-Glo®)

Principle: This homogeneous "add-mix-measure" assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.

Causality: A decrease in luminescence directly correlates with a decrease in the number of viable cells, providing a highly sensitive measure of cytotoxicity.

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the CellTiter-Glo® substrate to form the CellTiter-Glo® Reagent.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

Delving Deeper: Mechanistic Cell Death Assays

Once the cytotoxic potential of the this compound derivatives has been established, the next logical step is to investigate the mechanism of cell death, primarily distinguishing between apoptosis and necrosis.

Diagram: Apoptosis vs. Necrosis

Cell_Death cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) A1 Cell Shrinkage A2 Membrane Blebbing A1->A2 A3 Caspase Activation A2->A3 A4 DNA Fragmentation A3->A4 N1 Cell Swelling N2 Membrane Rupture N1->N2 N3 Release of Intracellular Contents N2->N3 N4 Inflammation N3->N4

Caption: Key morphological and biochemical differences between apoptosis and necrosis.

Caspase Activity Assay (Caspase-Glo® 3/7)

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate that is cleaved to release a substrate for luciferase, generating a "glow-type" signal proportional to caspase activity.

Causality: An increase in luminescence is a direct indicator of apoptosis induction.

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol in an opaque-walled 96-well plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

Principle: This assay differentiates between live, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.

Causality:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (in some cases).

  • Cell Culture and Treatment: Culture and treat cells with the this compound derivatives in a suitable format (e.g., 6-well plates).

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells.

    • For suspension cells, collect by centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation and Interpretation

For a clear and comparative analysis of the cytotoxic effects of the novel this compound derivatives, the data should be presented in a structured format.

Table: Example IC50 Values of Pyrazole Derivatives
CompoundCell LineAssayIncubation Time (h)IC50 (µM)
Derivative 1 MCF-7 (Breast)MTT4815.2
A549 (Lung)MTT4822.8
Derivative 2 MCF-7 (Breast)CellTiter-Glo488.5
A549 (Lung)CellTiter-Glo4812.1
Doxorubicin MCF-7 (Breast)MTT480.5
A549 (Lung)MTT480.8

Interpretation: The IC50 values provide a quantitative measure of the potency of each compound. A lower IC50 value indicates greater potency. It is crucial to compare the IC50 values across different cell lines to assess for any cell-type specific effects. Including a known anticancer drug, such as Doxorubicin, as a positive control provides a benchmark for the activity of the novel compounds.

Experimental Workflow Visualization

A clear workflow diagram ensures reproducibility and a thorough understanding of the experimental process.

Diagram: In Vitro Screening Workflow

Workflow Start Start: Novel this compound Derivatives Cell_Culture Select & Culture Cancer Cell Lines Start->Cell_Culture Dose_Response Dose-Response Treatment (e.g., 0.1 - 100 µM) Cell_Culture->Dose_Response Viability_Assays Primary Viability Screening (MTT, MTS, CellTiter-Glo) Dose_Response->Viability_Assays IC50 Calculate IC50 Values Viability_Assays->IC50 Hit_Selection Select 'Hit' Compounds (Potent & Selective) IC50->Hit_Selection Mechanism_Assays Mechanism of Action Studies (Caspase-Glo, Annexin V/PI) Hit_Selection->Mechanism_Assays Data_Analysis Data Analysis & Interpretation Mechanism_Assays->Data_Analysis Conclusion Conclusion: Identify Lead Candidates Data_Analysis->Conclusion

Caption: A streamlined workflow for the in vitro screening of novel pyrazole derivatives.

Conclusion and Future Directions

The protocols and strategies outlined in this application note provide a robust framework for the initial in vitro characterization of novel this compound derivatives. By employing a combination of viability and mechanistic assays, researchers can efficiently identify promising lead compounds for further development. Future studies should focus on expanding the panel of cancer cell lines, investigating effects on non-cancerous cell lines to determine selectivity, and exploring the molecular targets and signaling pathways modulated by the most potent compounds.

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Application Notes & Protocols: Molecular Docking Studies of 5-Iodo-1-phenyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for conducting molecular docking studies on 5-Iodo-1-phenyl-1H-pyrazole derivatives. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] The introduction of a halogen atom, such as iodine, can modulate the physicochemical properties and enhance binding interactions with biological targets.[6] This guide offers a detailed, step-by-step protocol for researchers, scientists, and drug development professionals, covering receptor and ligand preparation, execution of the docking simulation using AutoDock Vina, and in-depth analysis of the results. The methodologies described herein are designed to provide a robust framework for predicting the binding modes and affinities of this important class of compounds, thereby accelerating structure-based drug design efforts.

Introduction: The Rationale and the Objective

The Significance of Pyrazoles: Pyrazole and its derivatives are five-membered heterocyclic compounds that serve as versatile scaffolds in the design of inhibitors for various enzymes and receptors. Their proven efficacy as anticancer, anti-inflammatory, and antimicrobial agents stems from their ability to target key proteins in pathological pathways.[7]

The Role of Iodine Substitution: Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The iodine atom in the this compound structure can participate in halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity and selectivity. Furthermore, iodine can influence the molecule's lipophilicity and metabolic stability.

Why Molecular Docking? Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] It is an indispensable tool in modern drug discovery for:

  • Predicting Binding Conformation: Understanding how a ligand fits into the active site of a protein.

  • Estimating Binding Affinity: Quantifying the strength of the interaction, often expressed as a binding energy score.

  • Virtual Screening: Efficiently screening large libraries of compounds to identify potential hits.[10]

  • Guiding Lead Optimization: Providing insights for modifying a ligand to improve its binding characteristics.

This guide will walk you through a validated protocol to reliably perform and interpret molecular docking studies for this specific class of pyrazole derivatives.

Pre-Docking Essentials: Software and Data Acquisition

A successful docking study begins with the right tools and data. This section outlines the necessary software and the databases for retrieving molecular structures.

Table 1: Essential Software and Databases

ComponentDescriptionRecommended Software/DatabaseURL/Source
Molecular Visualization For viewing and manipulating 3D molecular structures.PyMOL, UCSF Chimera, Discovery Studio VisualizerFreely available for academic use.
Docking Engine The core software that performs the docking calculations.AutoDock Vina[Link]
Molecule Preparation For preparing protein and ligand files into the required format (PDBQT).AutoDock Tools (MGLTools)[Link]
Protein Structure Database A repository for the 3D structural data of large biological molecules.[11][12]Protein Data Bank (PDB)[Link][13]
Ligand Structure Database A public database of chemical molecules and their activities against biological assays.[14][15][16][17][18]PubChem[Link]

The Docking Workflow: A Visual Overview

The entire molecular docking process can be conceptualized as a multi-stage pipeline, from initial data retrieval to final analysis.

docking_workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDBQT) Docking Molecular Docking (AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (PDBQT) Ligand_Prep->Docking Results Result Analysis (Binding Energy & Pose) Docking->Results Visualization Interaction Visualization (2D & 3D) Results->Visualization Data_Acquisition Data Acquisition (PDB & PubChem) Data_Acquisition->Receptor_Prep Data_Acquisition->Ligand_Prep

Caption: The molecular docking workflow from data acquisition to final analysis.

Detailed Protocol: Part A - Receptor Preparation

The accuracy of a docking simulation is highly dependent on the quality of the prepared receptor structure. This protocol ensures a clean and properly formatted protein for docking.

Objective: To prepare the target protein by removing non-essential molecules, adding hydrogen atoms, and converting it to the PDBQT format required by AutoDock Vina.

Protocol Steps:

  • Obtain the Protein Structure:

    • Navigate to the Protein Data Bank (PDB).[11][12]

    • Search for the desired target protein. For this example, we will consider Cyclooxygenase-2 (COX-2), a common target for anti-inflammatory pyrazole derivatives. A relevant PDB entry is 4COX .

    • Download the structure in PDB format.[19][20]

  • Clean the PDB File:

    • Causality: The raw PDB file often contains water molecules, co-factors, and existing ligands that can interfere with the docking of our new compound.[21][22][23] These must be removed to ensure the binding site is accessible.

    • Open the downloaded PDB file in a molecular visualization tool like Discovery Studio Visualizer or PyMOL.

    • Delete all water molecules (often designated as HOH).

    • Remove any co-crystallized ligands and other heteroatoms that are not part of the protein or essential for its catalytic activity.

    • If the protein has multiple chains, retain only the chain containing the active site of interest.

    • Save the cleaned protein structure as a new PDB file (e.g., 4COX_protein.pdb).

  • Prepare the Receptor in AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open your cleaned PDB file (4COX_protein.pdb).

    • Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only" and click "OK".

      • Expert Insight: Adding only polar hydrogens is crucial because they are the primary participants in hydrogen bonding, a key interaction in ligand binding. This also reduces the computational complexity.

    • Compute Charges: Go to Edit > Charges > Compute Gasteiger. This step assigns partial charges to each atom, which is essential for calculating electrostatic interactions.

    • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the protein and click "OK". ADT will automatically merge non-polar hydrogens and add charges. Save the file as 4COX_protein.pdbqt.

Detailed Protocol: Part B - Ligand Preparation

Proper ligand preparation ensures that the molecule has the correct 3D structure, atom types, and torsional degrees of freedom for flexible docking.

Objective: To generate a 3D structure for the this compound derivative, assign charges, define rotatable bonds, and save it in PDBQT format.

Protocol Steps:

  • Obtain or Draw the Ligand Structure:

    • Search for "this compound" on PubChem.[14][15][16] If the exact structure is not available, you can draw it using a chemical drawing tool and save it in a common format like MOL or SDF.

    • For this protocol, we will assume you have a 2D or 3D structure of the ligand.

  • Prepare the Ligand in AutoDock Tools (ADT):

    • Launch ADT.

    • Go to Ligand > Input > Open and select your ligand file.

    • Expert Insight: ADT will automatically add hydrogens and compute Gasteiger charges upon loading the ligand. It's crucial to verify the protonation state, especially for nitrogen atoms in the pyrazole ring, as this affects hydrogen bonding potential.

    • Define Torsions: Go to Ligand > Torsion Tree > Detect Root. This automatically defines the rigid root and the rotatable bonds of the ligand, allowing for flexible docking.

    • Save as PDBQT: Go to Ligand > Output > Save as PDBQT and save the file (e.g., ligand.pdbqt).

Detailed Protocol: Part C - Molecular Docking & Analysis

This is the core computational step where the ligand's binding pose and affinity are predicted.

Objective: To define the binding site on the receptor, run the AutoDock Vina simulation, and analyze the output.

Protocol Steps:

  • Define the Grid Box:

    • Causality: The grid box defines the three-dimensional space where Vina will search for potential binding poses.[24] The size and center of this box are critical parameters. A box that is too small may miss the true binding site, while one that is too large will increase computation time unnecessarily.

    • In ADT, with the receptor loaded, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the center_x, center_y, center_z coordinates and the size_x, size_y, size_z dimensions to encompass the entire binding pocket.

      • Pro Tip: If you have a co-crystallized ligand, a good starting point is to center the grid box on that ligand's position.

    • Note down the center and size coordinates.

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the values with your specific file names and grid parameters:

    • Expert Insight: The exhaustiveness parameter controls the thoroughness of the search.[25] Higher values increase the chance of finding the best pose but also increase the computation time. A value of 8 is a good starting point.

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your PDBQT files and the conf.txt file.

    • Execute the following command:

    • Vina will perform the docking and generate two files: docking_results.pdbqt containing the predicted binding poses and log.txt containing the binding affinity scores.

  • Protocol Validation (Self-Validating System):

    • Trustworthiness: To ensure the docking protocol is reliable for your specific protein-ligand system, a re-docking procedure is essential.[26][27][28][29][30]

    • Extract the co-crystallized ligand from the original PDB file (e.g., from 4COX).

    • Prepare this native ligand and dock it back into the protein's binding site using the exact same protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the native ligand and its original crystallographic pose.

    • Acceptance Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[26][29][31]

Interpreting the Results

results_analysis cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative Analysis Binding_Affinity Binding Affinity (kcal/mol) Lower is better Ki Inhibition Constant (Ki) Derived from affinity Binding_Affinity->Ki Binding_Pose Binding Pose & Conformation (Lowest Energy) Interactions Key Interactions (H-bonds, Hydrophobic, Halogen) Binding_Pose->Interactions Docking_Output Docking Output (log.txt & results.pdbqt) Docking_Output->Binding_Affinity Docking_Output->Binding_Pose

Caption: The process of analyzing quantitative and qualitative docking results.

Quantitative Analysis:

  • Binding Affinity (ΔG): This value, found in the log.txt file, is an estimate of the binding free energy in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction.[31]

  • Inhibition Constant (Ki): This can be estimated from the binding affinity and provides a measure of how potently the ligand might inhibit the protein.

Table 2: Example Docking Results for Pyrazole Derivatives against COX-2

Compound IDBinding Affinity (kcal/mol)Predicted Ki (µM)Key Interacting Residues
This compound -9.50.25Arg120, Tyr355, Ser530
Celecoxib (Control) -10.20.11Arg120, Phe518, Val523
Derivative 2 -8.70.98Arg120, Tyr385
Derivative 3 -9.90.18Arg120, Tyr355, Ser530, Val116

Qualitative Analysis:

  • Visual Inspection: Use PyMOL or another visualizer to open the receptor (4COX_protein.pdbqt) and the results file (docking_results.pdbqt). Examine the top-ranked pose (the one with the lowest binding energy).[31][32]

  • Analyze Interactions: Identify the key amino acid residues in the binding pocket that are interacting with the ligand. Look for:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Often drive the initial binding event.

    • Halogen Bonds: The iodine atom may form a favorable interaction with an electron-rich atom (like an oxygen or nitrogen) in the protein backbone or a side chain.

    • Pi-Pi Stacking: Interactions between the phenyl and pyrazole rings of the ligand and aromatic residues (e.g., Tyrosine, Phenylalanine) in the protein.

  • 2D Interaction Diagrams: Tools like LigPlot+ or the Protein-Ligand Interaction Profiler can generate 2D diagrams that clearly illustrate these interactions.[33]

Conclusion and Future Directions

Molecular docking provides a powerful, predictive framework for understanding the interactions of this compound derivatives with their biological targets. The results from these in silico studies, including binding affinities and interaction patterns, serve as a critical guide for short-listing promising candidates for synthesis and subsequent in vitro and in vivo validation. By following a validated and systematic protocol, researchers can confidently leverage this computational tool to accelerate the discovery of novel therapeutics.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?
  • wwPDB. (n.d.). Worldwide Protein Data Bank.
  • National Center for Biotechnology Information. (n.d.). PubChem.
  • Health Sciences Library System. (2010). PubChem -- A database of chemical structures of small organic molecules.
  • Wikipedia. (2023). Protein Data Bank.
  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.
  • Wikipedia. (2023). PubChem.
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
  • Taylor & Francis. (n.d.). PubChem – Knowledge and References.
  • YouTube. (2024). PubChem database for drug discovery.
  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina.
  • ResearchGate. (2015). How can I validate a docking protocol?
  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina.
  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.
  • University of Tromsø. (n.d.). Molecular Docking Tutorial.
  • RCSB PDB. (n.d.). Homepage.
  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc..
  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • University of Manchester. (n.d.). Preparing the protein and ligand for docking.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • National Institutes of Health. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
  • YouTube. (2024). Learn Maestro: Preparing protein structures.
  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking).
  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock.
  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking.
  • Semantic Scholar. (n.d.). Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies.
  • ResearchGate. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • YouTube. (2021). Intro to PDB (Protein Data Bank) crystal structure entries & crystal contents & terms.
  • National Institutes of Health. (n.d.). Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole.
  • International Journal of Pharmacy and Biological Sciences. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma.
  • ResearchGate. (n.d.). Types of iodide ion binding sites. a Arginine-iodide ion interaction....
  • MDPI. (2023). The Effect of Three Complexes of Iodine with Amino Acids on Gene Expression of Model Antibiotic Resistant Microorganisms Escherichia coli ATCC BAA-196 and Staphylococcus aureus ATCC BAA-39.
  • National Institutes of Health. (n.d.). Current status of pyrazole and its biological activities.
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  • RJPT. (n.d.). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases.
  • Pharmatutor. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • ACS Publications. (2025). Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands.
  • Royal Society of Chemistry. (n.d.). Ligand exchange among iodine(i) complexes.

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Troubleshooting & Optimization

Preventing dehalogenation side reactions with 5-Iodo-1-phenyl-1H-pyrazole.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Iodo-1-phenyl-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with this versatile building block, with a particular focus on mitigating the common side reaction of dehalogenation in cross-coupling applications.

Troubleshooting Guide: Dehalogenation Side Reactions

This guide provides in-depth solutions to specific problems encountered during reactions with this compound.

Q1: My reaction is producing a significant amount of 1-phenyl-1H-pyrazole as a byproduct. What is causing this hydrodehalogenation?

A1: The formation of 1-phenyl-1H-pyrazole indicates a hydrodehalogenation side reaction, where the iodine atom at the 5-position is replaced by a hydrogen atom. This is a common issue in palladium-catalyzed cross-coupling reactions involving aryl iodides, especially with electron-rich heterocyclic systems like pyrazoles.[1]

The primary mechanistic reason for this is a competition between the desired reductive elimination of the cross-coupled product and undesired pathways that lead to the formation of a palladium-hydride species (Pd-H). This Pd-H species can then react with the starting material or the oxidative addition product to generate the dehalogenated pyrazole.[2]

Several factors can promote the formation of Pd-H species and subsequent hydrodehalogenation:

  • Presence of a Hydride Source: Certain reagents in your reaction mixture can act as hydride donors. These include some bases (e.g., alkoxides with β-hydrogens), solvents (e.g., alcohols like isopropanol), or even additives.[2]

  • Slow Transmetalation or Reductive Elimination: If the desired transmetalation or reductive elimination steps in the catalytic cycle are slow, it provides a larger window of opportunity for the competing dehalogenation pathway to occur.

  • Catalyst System: The choice of palladium precursor and, more importantly, the ligand, plays a critical role. Some ligands may not be sterically or electronically suitable to promote the desired coupling over dehalogenation.

dot graph "Catalytic_Cycle_Dehalogenation" { rankdir="LR"; size="7.6,5"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L_n"]; OxAdd [label="Oxidative Addition\n(Ar-I)"]; PdII [label="Ar-Pd(II)-I(L_n)"]; Transmetalation [label="Transmetalation\n(R-M)"]; CouplingIntermediate [label="Ar-Pd(II)-R(L_n)"]; ReductiveElimination [label="Reductive Elimination"]; Product [label="Ar-R (Desired Product)"]; Dehalogenation [label="Dehalogenation Pathway", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdH [label="Pd-H Species"]; ArH [label="Ar-H (Byproduct)"];

// Edges for desired pathway Pd0 -> OxAdd [label="Ar-I"]; OxAdd -> PdII; PdII -> Transmetalation [label="R-M"]; Transmetalation -> CouplingIntermediate; CouplingIntermediate -> ReductiveElimination; ReductiveElimination -> Product; Product -> Pd0 [label="Regenerates\nCatalyst", style=dashed];

// Edges for side reaction PdII -> Dehalogenation [label="Hydride Source", color="#EA4335"]; Dehalogenation -> PdH [color="#EA4335"]; PdH -> ArH [label="Ar-I", color="#EA4335"]; ArH -> Pd0 [style=dashed, color="#EA4335"]; }

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Q2: How can I adjust my reaction conditions to minimize the dehalogenation of this compound in a Suzuki-Miyaura coupling?

A2: Optimizing your Suzuki-Miyaura coupling conditions is crucial for minimizing the dehalogenation of this compound. Studies have shown that iodopyrazoles are more susceptible to dehalogenation than their bromo or chloro counterparts, necessitating careful selection of reagents and parameters.[1] Here is a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection: This is the most critical factor.

  • Use Bulky, Electron-Rich Ligands: Ligands from the Buchwald or Hartwig groups, such as SPhos, XPhos, or RuPhos, are highly recommended. Their steric bulk promotes the desired reductive elimination step and can disfavor the pathways leading to dehalogenation.

  • Consider Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G2 or G3) can improve reproducibility and catalyst activity, often allowing for lower catalyst loadings and milder conditions.

2. Base Selection:

  • Avoid Strong Alkoxide Bases: Bases like sodium tert-butoxide can be problematic if not used carefully, as they can generate hydride species.

  • Favor Weaker Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for Suzuki couplings of iodo-heterocycles. They are generally less prone to causing dehalogenation.

3. Solvent System:

  • Use Aprotic Solvents: Solvents like 1,4-dioxane, toluene, or THF are generally preferred over protic solvents like alcohols, which can be hydride sources.

  • Water Content: While a small amount of water is often necessary for the Suzuki reaction, excessive water can lead to protonolysis of the organoboron reagent or contribute to dehalogenation. A common solvent system is a 4:1 to 10:1 mixture of an aprotic solvent and water.

4. Temperature and Reaction Time:

  • Lower the Temperature: Higher temperatures can sometimes accelerate the rate of dehalogenation more than the desired coupling. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

  • Monitor Reaction Progress: Follow the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times after the starting material is consumed can lead to product degradation or increased side reactions.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound

ParameterRecommendationRationale
Pd Pre-catalyst XPhos Pd G2 or G3 (2-5 mol%)Efficient for challenging substrates, promotes reductive elimination.
Ligand XPhos or SPhos (if not using a pre-catalyst)Bulky, electron-rich ligand minimizes dehalogenation.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Effective and less prone to causing dehalogenation.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)Aprotic solvent system limits hydride sources.
Temperature 80-100 °CLower temperatures can reduce the rate of dehalogenation.

Troubleshooting_Workflow

Caption: Troubleshooting workflow for dehalogenation.

Frequently Asked Questions (FAQs)

Q: Is this compound stable under typical storage conditions? A: Yes, this compound is generally a stable, crystalline solid under standard laboratory storage conditions (cool, dry, dark place). However, like many aryl iodides, it can be sensitive to light over extended periods, which may cause some discoloration. It is recommended to store it in an amber vial or in the dark.

Q: Which cross-coupling reactions are most susceptible to dehalogenation with this substrate? A: While dehalogenation can occur in most palladium-catalyzed cross-coupling reactions, conditions that are sluggish or require higher temperatures, such as some Heck reactions, might show a higher propensity for this side reaction.[3][4] Suzuki-Miyaura and Sonogashira couplings can often be performed under milder conditions, which can help to mitigate dehalogenation.[5][6]

Q: Can I use copper catalysis for reactions with this compound? A: Yes, copper catalysis is a viable alternative for certain reactions. For instance, copper-catalyzed amination (Ullmann condensation) can be effective for coupling with amines.[7] Additionally, the Sonogashira coupling traditionally uses a copper(I) co-catalyst, though copper-free methods have also been developed to avoid the formation of alkyne homocoupling byproducts.[6][8]

Q: Are there any specific safety precautions I should take when working with this compound? A: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Handle the compound in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

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  • Chemical Science (RSC Publishing). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides.
  • ResearchGate. Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides.
  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines.
  • National Institutes of Health. Palladium-catalyzed cross-coupling reactions in total synthesis.

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Technical Support Center: Optimization of Base and Solvent for Iodopyrazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of iodopyrazoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your synthetic strategies. We will delve into the critical interplay of bases and solvents, offering insights grounded in mechanistic principles to enhance your reaction outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the cross-coupling of iodopyrazoles. Each issue is presented in a question-and-answer format, providing a clear path from problem to solution.

Question 1: My Suzuki-Miyaura coupling reaction with an iodopyrazole is giving a low yield of the desired product, and I'm observing a significant amount of the corresponding deiodinated pyrazole. What's happening and how can I fix it?

Answer:

This is a classic and frequently encountered issue. The formation of the 4-H-pyrazole is due to a competitive side reaction called hydrodehalogenation or deiodination.[1] Iodopyrazoles are particularly susceptible to this pathway compared to their bromo or chloro analogs.[2][3][4][5] The core of the problem lies in the competition between the desired productive cross-coupling pathway and the undesired deiodination pathway.

Here’s a systematic approach to troubleshoot and minimize this side reaction:

1. Re-evaluate Your Base and Solvent System:

  • The Problem with Protic Solvents and Strong Bases: Using strong, protic bases like alkoxides (e.g., NaOEt, KOtBu) in protic solvents (e.g., alcohols) can be a primary source of the hydride that leads to deiodination.

  • The Solution: Switch to a weaker, non-nucleophilic inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] Concurrently, replace the protic solvent with an aprotic one like 1,4-dioxane, toluene, or tetrahydrofuran (THF).[1] This combination starves the deiodination pathway of its hydride source.

2. Optimize Your Ligand Choice:

  • The Issue: The ligand on your palladium catalyst plays a crucial role in the rate of the final, product-forming step (reductive elimination). If this step is slow, it allows more time for the deiodination to occur.

  • The Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos have been shown to accelerate the rate of reductive elimination, thereby outcompeting the deiodination pathway.[1]

3. Control the Reaction Temperature:

  • The Rationale: Higher reaction temperatures can sometimes increase the rate of deiodination more significantly than the rate of the desired coupling.

  • The Action: Attempt the reaction at a lower temperature. While this may slow down the overall reaction rate, it can disproportionately suppress the formation of the deiodinated byproduct.[1]

4. Consider Catalyst Loading:

  • A Counterintuitive Effect: While it may seem that more catalyst would improve the yield, excessively high palladium loading can sometimes lead to an increase in side reactions.

  • The Recommendation: Try reducing the catalyst loading to a range of 1-2 mol%.[1]

Question 2: I'm attempting a Buchwald-Hartwig amination with an iodopyrazole and observing very low conversion to the desired 4-aminopyrazole, with the starting materials and the deiodinated pyrazole being the main components in my crude mixture. What are the key parameters to adjust?

Answer:

Low conversion in a Buchwald-Hartwig amination of an iodopyrazole, coupled with deiodination, points to a suboptimal catalyst system and reaction conditions that favor the side reaction. Here’s how to address this:

1. Ligand Selection is Critical:

  • The Necessity of Specialized Ligands: C-N bond formation has specific requirements. The use of bulky biaryl phosphine ligands is highly recommended as they are effective at promoting the desired C-N bond formation while suppressing dehalogenation.[1] XPhos and RuPhos are excellent starting points.

2. Base Selection for C-N Coupling:

  • The Need for a Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle.[6] Good choices include sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu).[1] The optimal base may need to be screened for your specific amine substrate.

3. Solvent Considerations:

  • Aprotic is Key: As with other cross-couplings of iodopyrazoles, aprotic solvents are preferred to minimize deiodination. Toluene, dioxane, and THF are common choices for Buchwald-Hartwig reactions.[7][8]

4. Temperature Management:

  • Finding the Sweet Spot: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. This can help to minimize the competing deiodination.[1]

Question 3: My Sonogashira coupling of an iodopyrazole with a terminal alkyne is sluggish and produces a complex mixture of byproducts. What are the most common pitfalls with this reaction?

Answer:

The Sonogashira coupling, while powerful, can be sensitive to reaction conditions, especially with substrates prone to side reactions like iodopyrazoles. Here are the key areas to focus on for optimization:

1. The Dual Role of the Amine:

  • Solvent and Base: In many Sonogashira protocols, an amine like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) serves as both the base and often as the solvent or co-solvent.[9][10][11] Ensure you are using a sufficient excess.

  • Degassing is Crucial: The amine solvent should be thoroughly degassed to prevent oxygen from promoting the homocoupling of the alkyne (Glaser coupling), a common side reaction.

2. Catalyst System Integrity:

  • The Palladium and Copper Synergy: The Sonogashira reaction typically employs a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI).[9][11] Ensure both components are of good quality. The copper co-catalyst is particularly sensitive to oxidation.

3. Solvent Choice Beyond the Amine:

  • Enhancing Solubility and Performance: If your substrates are not fully soluble in the amine base, a co-solvent is necessary. DMF is a common choice that can improve solubility and reaction rates.[10][11] Toluene is another effective option.[10]

4. Managing Competing Pathways:

  • Deiodination: Similar to other palladium-catalyzed couplings, deiodination can be a competing pathway. The general principles of using appropriate ligands and managing temperature apply here as well.

  • Homocoupling: As mentioned, oxygen can lead to alkyne homocoupling. Rigorous inert atmosphere techniques are essential.

Summary of Recommended Base and Solvent Combinations

The following table provides a starting point for optimizing your iodopyrazole cross-coupling reactions. Remember that the ideal conditions will be substrate-dependent.

Coupling ReactionRecommended BasesRecommended SolventsKey Considerations
Suzuki-Miyaura K₃PO₄, Cs₂CO₃, K₂CO₃1,4-Dioxane, Toluene, THF (often with a small amount of water)[12][13]Avoid strong alkoxides in protic solvents to minimize deiodination.[1]
Buchwald-Hartwig NaHMDS, LiHMDS, KOtBu, Cs₂CO₃Toluene, 1,4-Dioxane, THFRequires a strong, non-nucleophilic base.[1] Ligand choice is critical.
Sonogashira Et₃N, i-Pr₂NH, DBUEt₃N (as solvent), Toluene/Et₃N, DMFThe amine often serves as both base and solvent.[9][10][11]

Experimental Protocols

General Procedure for Screening and Optimizing a Suzuki-Miyaura Coupling of an Iodopyrazole

This protocol provides a general workflow for optimizing your reaction to minimize deiodination.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a stir bar, add the iodopyrazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the inorganic base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%).[1]

  • Reaction Setup: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed, anhydrous aprotic solvent (e.g., 1,4-dioxane or toluene) via syringe.[1]

  • Reaction Execution: Stir the reaction mixture at a moderate temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of both the desired product and the deiodinated byproduct.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key concepts discussed in this guide.

G start Pd(0)L2 + Iodopyrazole oxidative_addition Oxidative Addition start->oxidative_addition intermediate Ar-Pd(II)-I(L2) oxidative_addition->intermediate transmetalation Transmetalation (Suzuki) intermediate->transmetalation Boronic Acid Base deiodination Deiodination intermediate->deiodination Hydride Source (e.g., from solvent/base) reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->start Regenerates Catalyst product Coupled Product reductive_elimination->product byproduct Deiodinated Pyrazole deiodination->byproduct

Caption: Competing pathways in palladium-catalyzed cross-coupling of iodopyrazoles.

G start Low Yield & High Deiodination? base_solvent Check Base & Solvent start->base_solvent is_protic Using Protic Solvent/Alkoxide Base? base_solvent->is_protic switch_base_solvent Switch to Aprotic Solvent (Dioxane, Toluene) & Inorganic Base (K3PO4) is_protic->switch_base_solvent Yes ligand Evaluate Ligand is_protic->ligand No switch_base_solvent->ligand is_bulky Using Bulky, Electron-Rich Ligand? (e.g., SPhos, XPhos) ligand->is_bulky switch_ligand Switch to Bulky Ligand is_bulky->switch_ligand No temperature Consider Temperature is_bulky->temperature Yes switch_ligand->temperature is_high_temp Running at High Temp? temperature->is_high_temp lower_temp Attempt Reaction at Lower Temp is_high_temp->lower_temp Yes success Improved Yield! is_high_temp->success No lower_temp->success

Caption: Troubleshooting workflow for low yield and deiodination in iodopyrazole cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why is deiodination such a prominent side reaction for iodopyrazoles?

A: Deiodination, or hydrodehalogenation, is a common side reaction in various palladium-catalyzed cross-coupling reactions.[1] Iodopyrazoles are particularly prone to this due to the relatively weak carbon-iodine bond, which facilitates competing reaction pathways where the iodine is replaced by a hydrogen atom. This leads to the formation of a pyrazole byproduct, reducing the overall yield of the desired coupled product and complicating purification.[1]

Q2: Can I avoid deiodination by using a 4-bromopyrazole or 4-chloropyrazole instead?

A: Yes, in many cases, this is a viable strategy. Studies have shown that bromo- and chloropyrazoles have a reduced propensity for dehalogenation compared to their iodo counterparts in Suzuki-Miyaura reactions.[2][3][4][5] If the synthesis of the corresponding bromo- or chloro-pyrazole is feasible, it is often a superior substrate for cross-coupling.[14]

Q3: Does the N-H proton on an unprotected pyrazole interfere with the reaction?

A: It can. For N-unsubstituted pyrazoles, the acidic N-H proton can potentially interfere with the reaction, for instance, by reacting with the base or interacting with the catalyst. Protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc or trityl) can sometimes significantly suppress dehalogenation and improve reaction outcomes.[14]

Q4: What is the role of water in some Suzuki-Miyaura coupling reactions that use an aprotic solvent?

A: While seemingly counterintuitive in the context of avoiding protic sources, a small amount of water in Suzuki-Miyaura reactions can be beneficial. It can help to dissolve the inorganic base (like K₃PO₄ or K₂CO₃) and facilitate the hydrolysis of the boronic ester to the active boronic acid, which is crucial for the transmetalation step. The key is to use a controlled amount in a predominantly aprotic solvent system, rather than using a protic solvent as the bulk medium.[15]

References

  • preventing deiodination of 4-iodopyrazoles during coupling reactions - Benchchem.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - The Journal of Organic Chemistry (ACS Publications).
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate.
  • Technical Support Center: Optimizing 4-Iodopyrazole Coupling Reactions - Benchchem.
  • 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate in Cross-Coupling Reactions - Benchchem.
  • Solvent, base and Pd source effects on the model SM cross-coupling (CC)... - ResearchGate.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC - NIH.
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction - R Discovery.
  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond - YouTube.
  • Buchwald–Hartwig amination - Wikipedia.
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH.
  • Employment of a C(sp3)-based nucleophile for photoinduced palladium-catalysed cross-coupling - NIH.
  • What is the best procedure for Sonogashira coupling? - ResearchGate.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH.
  • The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery - Benchchem.
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - ResearchGate.
  • Application Notes and Protocols: 4-Iodopyrazole in Catalysis - Benchchem.
  • KitAlysis™ High-Throughput Copper C-N Cross-Coupling Reaction Screening Kit.
  • Heck Reaction—State of the Art - MDPI.
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.

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Technical Support Center: Troubleshooting Low Conversion in Sonogashira Reactions of Iodopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira reactions. As a Senior Application Scientist, I understand that while the Sonogashira coupling is a powerful tool for C-C bond formation, its application to heteroaromatic systems like iodopyrazoles can present unique challenges.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues, particularly low conversion, and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with an iodopyrazole substrate is showing very low or no conversion of the starting material. Where should I start troubleshooting?

A1: Low to no conversion is a common starting point for troubleshooting. A systematic approach is crucial.[3] The primary suspects are often related to catalyst activity, reagent quality, or suboptimal reaction conditions.[4]

Here is a logical workflow to diagnose the issue:

G Start Low/No Conversion Inert_Atmosphere Verify Inert Atmosphere (Degas Solvents, Purge Setup) Start->Inert_Atmosphere First Check Catalyst_Check Assess Catalyst System (Pd & Cu Sources) Inert_Atmosphere->Catalyst_Check If atmosphere is good Reagent_Purity Check Reagent Purity (Iodopyrazole, Alkyne, Base) Catalyst_Check->Reagent_Purity If catalysts are active Reaction_Parameters Evaluate Reaction Parameters (Solvent, Temperature) Reagent_Purity->Reaction_Parameters If reagents are pure Optimization Systematic Optimization Reaction_Parameters->Optimization Proceed to optimize

Caption: Initial troubleshooting workflow for low conversion.

Detailed Steps:

  • Ensure a Rigorously Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4][5] The presence of oxygen can lead to catalyst decomposition (formation of palladium black) and promote the unwanted homocoupling of the alkyne (Glaser coupling).[5][6][7]

    • Protocol: Degas your solvent(s) thoroughly using at least three freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for a minimum of 30 minutes.[5] Ensure the reaction vessel is properly flushed with inert gas before adding reagents.

  • Verify Catalyst and Co-catalyst Activity:

    • Palladium Catalyst: Use a fresh batch of your palladium catalyst. Older catalysts, especially those that haven't been stored under an inert atmosphere, may have reduced activity.[3][8] If you are using a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, it must be reduced in situ to the active Pd(0) species.[9][10]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) can oxidize over time. A yellow or greenish tint indicates oxidation. Use a fresh bottle of CuI for best results.[3]

  • Assess Reagent Quality:

    • Iodopyrazole: Ensure your iodopyrazole is pure. Impurities can sometimes poison the catalyst.

    • Alkyne: The terminal alkyne should also be pure. If it's a liquid, consider running it through a short plug of neutral alumina to remove any potential acidic impurities or peroxides.

    • Base: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) should be anhydrous and preferably distilled before use.[4]

  • Re-evaluate Reaction Temperature: While aryl iodides are the most reactive halides in Sonogashira couplings and often react at room temperature, some heterocyclic substrates may require heating to overcome a higher activation energy for oxidative addition.[3][9][11]

    • Protocol: If your reaction is sluggish at room temperature, try incrementally increasing the temperature to 50-80 °C and monitor the progress by TLC or LC-MS.[12]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?

A2: The formation of a diyne byproduct from the homocoupling of your terminal alkyne is a classic issue in Sonogashira reactions, known as the Glaser or Hay coupling.[6][13] This side reaction is primarily promoted by two factors: the presence of oxygen and the copper(I) co-catalyst.[5][7]

Strategies to Suppress Homocoupling:

  • Strict Exclusion of Oxygen: As mentioned above, oxygen is a key promoter of Glaser coupling.[5] Improving your inert atmosphere techniques is the first and most critical step.

  • Reduce Copper(I) Loading: While CuI is a co-catalyst that accelerates the desired reaction, excessive amounts can disproportionately favor the homocoupling pathway.[6][8]

    • Protocol: Try reducing the CuI loading to a minimum effective concentration, for instance, 1-2 mol%.[12]

  • Slow Addition of the Alkyne: A high concentration of the alkyne can favor the bimolecular homocoupling reaction.

    • Protocol: Instead of adding the alkyne all at once, use a syringe pump to add it slowly over a period of several hours. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway.[4][7]

  • Switch to a Copper-Free Protocol: This is the most definitive way to eliminate Glaser coupling.[7][9] Copper-free Sonogashira reactions have been extensively developed to circumvent this issue.[1][14]

    • Protocol: A common copper-free system involves a palladium catalyst (e.g., Pd(PPh₃)₄ or a palladium precatalyst with a bulky phosphine ligand) and an amine base, often used as the solvent or co-solvent. These reactions might require higher temperatures than their copper-catalyzed counterparts.[3]

StrategyKey ParameterRecommended ActionExpected Outcome
Atmosphere Control Oxygen PresenceRigorously degas all reagents and maintain a positive inert gas pressure.Reduced oxidative homocoupling.
Catalyst Modification Copper(I) LoadingReduce CuI to 1-2 mol% or eliminate it entirely (copper-free).Significant reduction in Glaser byproduct.
Reagent Addition Alkyne ConcentrationAdd the terminal alkyne slowly via syringe pump.Favors cross-coupling over homocoupling.
Q3: My iodopyrazole is being consumed, but I'm getting a significant amount of the dehalogenated pyrazole byproduct. What causes this and how can I prevent it?

A3: Dehalogenation (hydrodehalogenation) is a common side reaction, especially with electron-rich heteroaryl halides like some iodopyrazoles.[15] It occurs when the aryl halide is reduced, replacing the iodine atom with a hydrogen atom.

Potential Causes and Solutions:

  • N-H Acidity of the Pyrazole Ring: For N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the catalytic cycle.[15][16] The pyrazole anion formed upon deprotonation can act as a ligand, potentially inhibiting the catalyst or promoting side reactions.

    • Solution: Protect the pyrazole nitrogen. Common protecting groups like Boc (tert-butoxycarbonyl) or a simple alkyl group can prevent these complications and often lead to cleaner reactions and higher yields.[15][16]

  • Choice of Base and Solvent: Strong or sterically hindered amine bases can sometimes promote dehalogenation. The solvent can also play a role.

    • Solution: Switch to a milder inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[15] Sometimes, using a less polar solvent like toluene or dioxane instead of highly polar solvents like DMF can be beneficial.[17][18]

  • Ligand Selection: The ligand on the palladium catalyst has a profound effect on the relative rates of the desired cross-coupling versus undesired side reactions.

    • Solution: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or P(t-Bu)₃) can accelerate the reductive elimination step, which outcompetes the dehalogenation pathway.[1][15][18] These ligands help create a more reactive, monoligated palladium species that favors the desired coupling.[1][8]

G Start Dehalogenation Observed Protect_NH Is Pyrazole N-H Free? If yes, protect (e.g., Boc) Start->Protect_NH First consideration Change_Base Modify Base/Solvent Try K₂CO₃ or Cs₂CO₃ Consider Toluene or Dioxane Protect_NH->Change_Base If protected or N-substituted Change_Ligand Switch Ligand Use Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos) Change_Base->Change_Ligand If dehalogenation persists Success Minimized Dehalogenation Change_Ligand->Success

Caption: Troubleshooting workflow for dehalogenation.

Q4: My reaction mixture turns black and stalls. What is happening?

A4: The formation of a black precipitate, commonly known as "palladium black," is a clear visual indicator of the decomposition of your Pd(0) catalyst.[3][4][12] This agglomerated, insoluble palladium is catalytically inactive, causing the reaction to stop.

Common Causes and Preventive Measures:

  • Oxygen Contamination: This is the most frequent cause.[4] Ensure your inert gas technique is flawless.

  • Impure Reagents or Solvents: Impurities can poison the catalyst and induce decomposition.[4][12] Use high-purity, anhydrous reagents and solvents.

  • High Temperatures: While some reactions require heat, excessively high temperatures can accelerate catalyst decomposition.[4][12] If heating, do so judiciously and monitor for any color change.

  • Inappropriate Ligand Choice: For some systems, the phosphine ligand may not be robust enough for the reaction conditions, leading to ligand dissociation and subsequent palladium agglomeration. Using more stable, bulky ligands can often prevent this.[18]

Q5: Can you provide a general, optimized starting protocol for a challenging iodopyrazole Sonogashira coupling?

A5: Certainly. For a challenging substrate where you might anticipate issues like dehalogenation or low reactivity, a robust copper-free protocol using a modern catalyst system is often a reliable starting point.

Protocol: Copper-Free Sonogashira of an N-Protected Iodopyrazole

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the N-protected iodopyrazole (1.0 equiv.), the palladium precatalyst (e.g., an XPhos-based precatalyst, 2 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Through a septum, add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe, followed by the terminal alkyne (1.2-1.5 equiv.).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 80-100 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the iodopyrazole starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), and filter it through a pad of Celite to remove the base and palladium residues. Concentrate the filtrate and purify the crude product by column chromatography.

This protocol leverages a bulky, electron-rich ligand to promote the desired coupling, an inorganic base to minimize side reactions, and copper-free conditions to eliminate Glaser homocoupling.[8][15][18]

References
  • Wikipedia. Sonogashira coupling. [Link]
  • Ananthakrishnan, R., & Varghese, B. (2006). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.
  • Willis, M. C. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
  • ResearchGate. Scheme 5.
  • Li, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
  • Grozema, F. C., et al.
  • Bruno, N. C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Krasavin, M., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • ResearchGate. Influence of base on the Sonogashira coupling reactiona. [Link]
  • ResearchGate. Effects of various solvents, catalysts, bases, and temperatures on the reaction of compound (3) with 1-iodo-4-nitrobenzene (5a). a. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Martek, B. A., et al. (2018).
  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
  • ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
  • Reddit. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. [Link]
  • ResearchGate. The mechanism suggested for the Sonogashira cross-coupling reaction. [Link]
  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.

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Catalyst poisoning issues with pyrazole substrates in Pd coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. As Senior Application Scientists, we understand the unique challenges researchers face when working with complex substrates. This guide is dedicated to one of the more persistent issues in modern synthetic chemistry: catalyst poisoning by pyrazole substrates in Pd-catalyzed coupling reactions .

Pyrazoles are a cornerstone of medicinal chemistry and materials science, but their intrinsic electronic properties often lead to frustratingly low yields or complete reaction failure in cornerstone reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and overcome these challenges.

Frequently Asked Questions: The "Why" Behind Pyrazole Poisoning

This section addresses the fundamental chemical principles that make pyrazole substrates problematic for palladium catalysts.

Q1: Why do my Pd-catalyzed coupling reactions fail or give low yields when I use a pyrazole substrate?

The issue stems from the fundamental coordination chemistry of pyrazoles. The pyrazole ring contains two nitrogen atoms: a basic, pyridine-like sp²-hybridized nitrogen and, in N-unsubstituted pyrazoles, a pyrrole-like nitrogen with an acidic N-H proton.[1] Both of these features can interfere with the catalytic cycle. The sp² nitrogen has a lone pair of electrons that can strongly coordinate to the palladium center, forming stable, catalytically inactive or dormant complexes.[2][3] This sequestration of the palladium effectively "poisons" the catalyst, preventing it from participating in the desired cross-coupling reaction.[4]

Q2: What is the specific mechanism of catalyst deactivation by pyrazoles?

There are two primary deactivation pathways, especially with N-H pyrazoles:

  • Direct Coordination: The neutral pyrazole molecule acts as a strong ligand, binding to the active Pd(0) or Pd(II) species in the catalytic cycle. This creates off-cycle complexes that are too stable to re-enter the catalytic loop, thus reducing the concentration of active catalyst.[5][6]

  • Deprotonation and Bridging: In the presence of a base, the acidic N-H proton can be removed to form a pyrazolate anion.[1] This anion is a powerful ligand that can form highly stable, often bridging, dinuclear or polynuclear palladium complexes, which are catalytically dead.[1][7]

These off-cycle species disrupt the delicate equilibrium of the catalytic cycle, primarily by inhibiting the crucial oxidative addition and reductive elimination steps.

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathways Pd0 Active Pd(0)L_n OA_Complex R-Pd(II)-X(L_n) Pd0->OA_Complex Oxidative Addition (R-X) Off_Cycle_1 Inactive (Pz-H)-Pd Complex Pd0->Off_Cycle_1 Coordination Trans_Complex R-Pd(II)-R'(L_n) OA_Complex->Trans_Complex Transmetalation (R'-M) Off_Cycle_2 Inactive (Pz)₂-Pd Complex OA_Complex->Off_Cycle_2 Coordination Trans_Complex->Pd0 Reductive Elimination Product R-R' Trans_Complex->Product Pyrazole Pyrazole Substrate (Pz-H) Pyrazolate Pyrazolate Anion (Pz⁻) Pyrazole->Pyrazolate  Base  -BH⁺ Pyrazole->Off_Cycle_1 Pyrazolate->Off_Cycle_2 Base Base

Fig 1. Mechanism of Pyrazole-Induced Catalyst Poisoning.

Troubleshooting Guide: From Diagnosis to Solution

Follow this guide to systematically diagnose and resolve issues with your pyrazole coupling reactions.

Part 1: Is Pyrazole Poisoning the Culprit?

Before modifying your protocol, confirm that catalyst poisoning is the likely cause of failure.

Q3: My reaction isn't working. What are the classic symptoms of pyrazole poisoning?

  • Stalled Reaction: The reaction starts but fails to proceed to completion, even after extended time or heating. TLC or LC-MS analysis shows consumption of some starting material, but the reaction plateaus.

  • No Reaction: No product formation is observed at all. Starting materials are recovered unchanged.

  • Formation of Palladium Black: A common sign of catalyst decomposition is the precipitation of elemental palladium (a black solid).[4] While this can have multiple causes, it's frequently observed when strong-binding ligands like pyrazoles destabilize the active catalytic complex.

  • High Catalyst Loading Required: The reaction only proceeds with unusually high catalyst loadings (e.g., >5 mol%), which is often impractical and expensive.[8][9]

Q4: How can I definitively test for catalyst poisoning?

Run a controlled experiment. This is a self-validating protocol to confirm the issue.

Experimental Protocol: High-Purity Diagnostic Test
  • Objective: To determine if impurities or substrate-derived poisoning is inhibiting the reaction.

  • Setup Reaction A (Baseline): Run your standard reaction protocol with your current pyrazole substrate, reagents, and solvents.

  • Setup Reaction B (High-Purity Control): Run the reaction in parallel under identical conditions, but with the following changes:

    • Reagents: Use reagents from a fresh bottle or a different, trusted supplier. Recrystallize solid reagents if possible. Use the highest purity solvents available (anhydrous, degassed).

    • Glassware: Use flame-dried glassware under a strict inert atmosphere (argon or nitrogen).

  • Setup Reaction C (Control Substrate): If possible, run the reaction again using a similar but non-poisonous substrate (e.g., a phenyl halide instead of a pyrazolyl halide).

  • Analysis:

    • If Reaction A fails but Reaction B & C succeed, the issue was likely reagent/solvent contamination.

    • If Reactions A & B fail but Reaction C succeeds, the pyrazole substrate is almost certainly poisoning the catalyst.[4]

    • If all reactions fail, there may be a more fundamental issue with your protocol (e.g., incorrect base, temperature, or inactive catalyst).

Part 2: Mitigation Strategies & Optimization

Once pyrazole poisoning is confirmed, you can employ several strategies to overcome it. The key principle is to favor the desired catalytic cycle over the off-cycle deactivation pathways.

Q5: How can I prevent the pyrazole from coordinating to the palladium catalyst?

The most effective strategy is to use a ligand that binds more strongly to the palladium than the pyrazole substrate does, but not so strongly that it shuts down reactivity. The choice of ligand is paramount.[5][10]

  • Recommendation: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald-type ligands). These ligands are designed to stabilize the palladium center, promote fast oxidative addition and reductive elimination, and sterically hinder the approach of inhibiting substrates like pyrazoles.[5][11]

Ligand NameKey Features & When to Use
XPhos A robust, general-purpose ligand for Suzuki and Buchwald-Hartwig couplings. A good first choice for screening.[12]
SPhos Often effective at lower temperatures and for sterically hindered substrates.
AdBrettPhos The significant steric bulk is highly effective in preventing coordination from N-heterocyclic substrates.[11]
tBuBrettPhos An even bulkier ligand, developed specifically for challenging aminations of unprotected bromoimidazoles and bromopyrazoles.[11]
NHC Ligands N-Heterocyclic Carbenes (NHCs) can also be effective due to their strong Pd-C bond, offering high stability.

Q6: My pyrazole has an N-H group. Is this making the problem worse, and what should I do?

Yes, the acidic N-H proton is a significant liability. As discussed in Q2, it can be deprotonated to form a highly inhibitory pyrazolate anion.[1][13]

  • Strategy 1: N-Protection: The most direct solution is to temporarily protect the nitrogen. An N-Boc or N-SEM group can be installed, the coupling reaction performed, and the protecting group subsequently removed. This physically blocks the problematic N-H group.

  • Strategy 2: Judicious Choice of Base: If protection/deprotection is not feasible, the choice of base is critical. Avoid overly strong bases that will quantitatively deprotonate the pyrazole.

    • Recommended Bases: Use a moderately weak inorganic base like K₃PO₄ or K₂CO₃.[13] In some cases, CsF has been shown to be effective.[14]

    • Perform a Base Screen: If the reaction is still problematic, screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu, LHMDS) to find the optimal balance for your specific substrate.

Q7: Beyond ligands and bases, what other reaction parameters can I optimize?

  • Palladium Precatalyst: For air-sensitive applications or to ensure consistent generation of the active Pd(0) species, use modern precatalysts. Buchwald's G3 or G4 precatalysts, which incorporate the desired phosphine ligand, are highly effective and user-friendly.[5]

  • Solvent: Ensure you are using dry, aprotic solvents like dioxane, THF, or DMF.[15][16] The solvent must fully dissolve your substrate and reagents. In some Suzuki couplings, a small amount of water is necessary for the K₃PO₄ to function properly.[17]

  • Temperature: Higher temperatures can accelerate the desired reaction but can also promote catalyst decomposition.[18] If you observe the formation of palladium black, try lowering the reaction temperature and running it for a longer period.

G cluster_ligand Ligand Optimization cluster_substrate Substrate Modification cluster_conditions Condition Optimization Start Reaction Failed with Pyrazole Substrate Confirm Confirm Poisoning (See Diagnostic Protocol) Start->Confirm Strategy Select Mitigation Strategy Confirm->Strategy L1 Use Bulky, Electron-Rich Biarylphosphine Ligand (e.g., XPhos, AdBrettPhos) Strategy->L1 S1 Is it an N-H Pyrazole? Strategy->S1 C1 Use Modern Precatalyst (e.g., Buchwald G3/G4) Strategy->C1 Success Successful Coupling L1->Success S2 Protect the N-H group (e.g., Boc, SEM) S1->S2 Yes S3 Optimize Base Carefully (e.g., K₃PO₄, Cs₂CO₃) S1->S3 If Protection is not an option S2->Success S3->Success C2 Screen Solvents & Optimize Temperature C1->C2 C2->Success

Sources

Technical Support Center: Regioselective Synthesis of Substituted Iodopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted iodopyrazoles. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselectivity in the iodination of pyrazole scaffolds. Iodinated pyrazoles are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals, primarily due to their utility in cross-coupling reactions for constructing complex molecular architectures.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to empower your synthetic strategies.

Troubleshooting Guide & FAQs

This section addresses common challenges and questions encountered during the synthesis of iodopyrazoles, offering solutions grounded in mechanistic principles and empirical data.

Q1: My iodination reaction is yielding a mixture of regioisomers (e.g., C4- and C5-iodo). How can I improve selectivity for the C4 position?

A1: Achieving high regioselectivity for the C4 position is a common objective, as this isomer is a versatile building block.[2][3] The C4 position of the pyrazole ring is generally the most electron-rich and sterically accessible, making it the kinetically favored site for electrophilic substitution.[2][4] However, reaction conditions and substrate electronics can lead to mixtures. Here’s how to troubleshoot:

  • Choice of Iodinating Agent and Conditions:

    • Mild Electrophilic Reagents: For many pyrazole substrates, direct iodination using molecular iodine (I₂) in the presence of an oxidizing agent is effective and highly regioselective for the C4 position.[2] A particularly "green" and practical method involves using I₂ with hydrogen peroxide (H₂O₂) in water.[1][5]

    • N-Iodosuccinimide (NIS): NIS is a mild and highly effective reagent for the C4 iodination of pyrazoles.[5] For deactivated pyrazoles (e.g., those with electron-withdrawing groups), the addition of a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid can enhance the electrophilicity of the iodine source and drive the reaction to completion.[5][6][7]

    • Iodine Monochloride (ICl): ICl is a potent electrophilic iodinating agent that is particularly effective for the C4-iodination of N-acylpyrazoles.[1][8][9] The addition of a non-nucleophilic base like lithium carbonate (Li₂CO₃) is often crucial to neutralize the HCl generated in situ, preventing potential side reactions.[1][8][10]

    • Ceric Ammonium Nitrate (CAN): The use of elemental iodine with CAN as an in-situ oxidant provides a mild and efficient method for the regioselective preparation of 4-iodopyrazoles, even for substrates containing electron-withdrawing groups.[4][11][12]

  • Substituent Effects:

    • Electron-Donating Groups (EDGs): EDGs on the pyrazole ring increase its nucleophilicity and generally favor iodination at the C4 position.[4][13]

    • Electron-Withdrawing Groups (EWGs): While EWGs deactivate the ring, C4 iodination can still be achieved, often by using more potent iodinating systems like NIS/TFA at elevated temperatures.[5][11]

Q2: I need to synthesize the 5-iodopyrazole isomer exclusively. What methods provide the best regioselectivity for the C5 position?

A2: Directing iodination to the C5 position requires overcoming the intrinsic electronic preference for the C4 position. This is typically achieved by altering the reaction mechanism from electrophilic aromatic substitution to a directed metalation-iodination sequence.

  • Directed Ortho-Metalation (DoM): The most reliable method for synthesizing 5-iodopyrazoles involves a deprotonation/iodination strategy.[1][10]

    • Mechanism: The C5 proton of many N-substituted pyrazoles is significantly more acidic than the C4 proton.[14] Treatment with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) selectively deprotonates the C5 position to form a lithium pyrazolide intermediate.[11][12][14] This nucleophilic intermediate is then quenched with an electrophilic iodine source, like molecular iodine (I₂), to afford the 5-iodopyrazole with high to exclusive regioselectivity.[1][11][12][14]

    • Substrate Scope: This method is particularly effective for 1-aryl-3-(trifluoromethyl)-1H-pyrazoles, providing exclusive formation of the 5-iodo derivatives.[11][12][14]

Q3: My reaction is producing di- or tri-iodinated products. How can I prevent over-iodination?

A3: Over-iodination occurs when the pyrazole ring is highly activated by multiple electron-donating groups, making the mono-iodinated product susceptible to further iodination.[10]

  • Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of 1.0 to 1.1 equivalents is often sufficient.

  • Milder Conditions: Employ less reactive iodinating agents or milder reaction conditions. This can include lowering the reaction temperature or reducing the reaction time.[10]

  • Substrate Modification: If possible, temporarily install a protecting group or an electron-withdrawing group to reduce the nucleophilicity of the pyrazole ring.

Q4: I am observing side reactions, such as iodination on an aromatic substituent. How can this be avoided?

A4: Electron-rich aromatic substituents (e.g., a p-anisyl group) on the pyrazole ring can compete with the pyrazole core for the electrophilic iodine, leading to a mixture of products.[10][11]

  • Method Selection: Choose a more regioselective iodination method that favors the pyrazole ring. The directed lithiation-iodination for C5 substitution is highly selective and will not affect the aryl substituent.[11]

  • Protecting Groups: Consider temporarily installing a protecting group on the susceptible aromatic ring to block electrophilic attack.

Comparative Analysis of Common Iodination Methods

The selection of an appropriate iodination method is critical for achieving the desired regioselectivity. The table below summarizes key methods and their outcomes.

MethodReagentsTypical RegioselectivityKey AdvantagesCommon Substrates
Oxidative Iodination I₂, H₂O₂C4Environmentally friendly ("green") protocol with water as the only byproduct.[1][10]General pyrazoles.
N-Iodosuccinimide (NIS) NIS, optional Acid (e.g., TFA)C4Mild conditions, high efficiency, and suitable for deactivated pyrazoles.[1][5]Electron-deficient and electron-rich pyrazoles.
Iodine Monochloride (ICl) ICl, Li₂CO₃C4Highly effective for N-acylpyrazoles; reaction is often rapid at room temperature.[1][8]1-Acyl-dihydropyrazoles.
CAN-Mediated Iodination I₂, Ceric Ammonium Nitrate (CAN)C4Mild conditions, high regioselectivity for electron-withdrawing group substituted pyrazoles.[4][11]1-Aryl-3-CF₃-pyrazoles.
Lithiation-Iodination n-BuLi, then I₂C5Exclusive C5 selectivity by exploiting the acidity of the C5-H bond.[1][11][14]1-Aryl-3-CF₃-pyrazoles.

Experimental Protocols

Protocol 1: Regioselective C4-Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted for the C4-iodination of moderately deactivated pyrazoles, such as 1-aryl-3-CF₃-pyrazoles.[5][11]

Materials:

  • Pyrazole derivative (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 - 1.5 eq)

  • Trifluoroacetic acid (TFA)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the pyrazole derivative (1.0 mmol) in glacial acetic acid (1 mL) in a round-bottom flask.

  • Add a solution of NIS (1.5 mmol) in TFA (1 mL).

  • Heat the resulting mixture at 80 °C overnight. Monitor reaction progress by TLC.

  • Cool the solution to room temperature and dilute with DCM (60 mL).

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and then with saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodopyrazole.[5][11]

Protocol 2: Regioselective C5-Iodination via Lithiation

This protocol provides exclusive synthesis of 5-iodopyrazoles by directed metalation.[14][15]

Materials:

  • 1-Aryl-3-trifluoromethylpyrazole (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.3 eq)

  • Iodine (I₂) (1.4 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol) in dry THF (5 mL) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.3 mmol) dropwise with vigorous stirring. Stir the mixture at -78 °C for 10 minutes to ensure complete deprotonation.[15]

  • Add a solution of iodine (1.4 mmol) in dry THF (3 mL) to the reaction mixture.

  • Allow the reaction to warm gradually to room temperature over 4 hours.

  • Dilute the reaction with DCM (30 mL).

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ (10 mL) and then with water (5 mL).

  • Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 5-iodopyrazole.

  • Purify the product by column chromatography.[15]

Mechanistic Insights: Controlling Regioselectivity

The regiochemical outcome of pyrazole iodination is dictated by the interplay of electronic and steric factors, as well as the reaction mechanism. The diagram below illustrates the key decision points and factors influencing the synthesis of either 4-iodo or 5-iodopyrazoles.

G cluster_0 Decision Point: Desired Regioisomer cluster_1 Pathway 1: Electrophilic Aromatic Substitution (SEAr) cluster_2 Pathway 2: Directed Ortho-Metalation (DoM) Start Substituted Pyrazole C4_Target Target: 4-Iodopyrazole C5_Target Target: 5-Iodopyrazole SEAr Electrophilic Iodination (C4 is electronically favored) C4_Target->SEAr DoM Deprotonation/Iodination (C5-H is more acidic) C5_Target->DoM Reagents_SEAr Reagents: • I₂/Oxidant (H₂O₂, CAN) • NIS/Acid • ICl/Base SEAr->Reagents_SEAr Product_C4 4-Iodopyrazole Reagents_SEAr->Product_C4 Reagents_DoM Reagents: 1. Strong Base (n-BuLi) 2. Iodine (I₂) DoM->Reagents_DoM Product_C5 5-Iodopyrazole Reagents_DoM->Product_C5

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 5-Iodo-1-phenyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-iodo-1-phenyl-1H-pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up their synthesis of these important chemical intermediates. Here, we will delve into the intricacies of the synthetic process, offering practical, field-tested advice to overcome common challenges and optimize your reaction outcomes.

I. Overview of the Synthetic Landscape

The this compound scaffold is a crucial building block in medicinal chemistry, often utilized in the development of various therapeutic agents. The introduction of an iodine atom provides a versatile handle for further functionalization through cross-coupling reactions, making the efficient and regioselective synthesis of these compounds a primary concern. The most common approach involves the electrophilic iodination of a 1-phenyl-1H-pyrazole precursor. However, the regioselectivity and yield of this reaction are highly dependent on the chosen iodinating agent and reaction conditions.

Generalized Reaction Scheme

The core of the synthesis is the iodination of the pyrazole ring. The two primary positions for iodination are C4 and C5.

G cluster_reactants Reactants cluster_products Potential Products pyrazole 1-Phenyl-1H-pyrazole reaction Electrophilic Iodination pyrazole->reaction Reaction Conditions (Solvent, Temperature, Base) iodinating_agent Iodinating Agent (e.g., NIS, ICl, I2/Oxidant) iodinating_agent->reaction iodo_pyrazole_5 This compound iodo_pyrazole_4 4-Iodo-1-phenyl-1H-pyrazole reaction->iodo_pyrazole_5 Route A reaction->iodo_pyrazole_4 Route B

Caption: Generalized synthetic routes for the iodination of 1-phenyl-1H-pyrazole.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Issue 1: Low to No Yield of the Desired 5-Iodo Product

Question: My reaction is resulting in a low yield of the this compound, or I am recovering mostly unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer:

Several factors can contribute to low product yield. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A slight increase in temperature, if the reactants and products are stable, can also enhance the reaction rate. Ensure efficient stirring to overcome any mass transfer limitations, especially in heterogeneous mixtures.[1]

  • Reagent Quality: The purity of your starting materials, particularly the 1-phenyl-1H-pyrazole and the iodinating agent, is paramount.

    • Solution: Verify the purity of your starting materials through appropriate analytical techniques (e.g., NMR, melting point). If using N-Iodosuccinimide (NIS), be aware that it can be light-sensitive and should be stored in a dark container.[2]

  • Sub-optimal Reaction Conditions: The chosen solvent, temperature, or stoichiometry may not be ideal for your specific substrate.

    • Solution: A re-evaluation of your reaction conditions is necessary. For the synthesis of the 5-iodo derivative, a common and highly regioselective method involves the use of n-butyllithium (n-BuLi) followed by quenching with elemental iodine.[3][4] This method proceeds via a lithiated intermediate.

Table 1: Comparison of Reaction Conditions for Iodination

Iodinating SystemTypical RegioselectivityKey Considerations
n-BuLi then I₂Exclusively 5-iodoRequires anhydrous conditions and low temperatures (-78 °C).[3][4]
NIS in AcetonitrileCan give mixturesMilder conditions, but regioselectivity can be an issue depending on substituents.[2]
I₂ / Ceric Ammonium Nitrate (CAN)Predominantly 4-iodoUseful for accessing the other regioisomer.[3][4]
ICl / Li₂CO₃Can be selective for 4-iodoA method for dehydration/iodination of dihydropyrazoles.[5]
Issue 2: Formation of Multiple Products and Purification Challenges

Question: My crude reaction mixture shows multiple spots on TLC, making purification difficult. What are these byproducts and how can I minimize their formation?

Answer:

The formation of multiple products is a common challenge, often stemming from a lack of regioselectivity or side reactions.

  • Regioisomers: The most common byproduct is the isomeric 4-iodo-1-phenyl-1H-pyrazole.

    • Solution: To favor the 5-iodo isomer, the n-BuLi/I₂ method is highly recommended for its exceptional regioselectivity.[3][4] If you are using other iodinating agents like NIS, the regioselectivity can be influenced by the solvent and the electronic nature of substituents on the pyrazole ring.

  • Over-iodination: If the pyrazole ring is activated by electron-donating groups, di- or even tri-iodinated products can form.[3]

    • Solution: Carefully control the stoichiometry of the iodinating agent, using only a slight excess (e.g., 1.05-1.1 equivalents). Running the reaction at a lower temperature can also help to mitigate over-iodination.[3]

  • Reaction at Other Functional Groups: If your 1-phenyl-1H-pyrazole contains other reactive functional groups (e.g., electron-rich aromatic rings, triple bonds), these may also be susceptible to iodination.[3]

    • Solution: Consider using protecting groups for these susceptible functionalities before performing the iodination. Alternatively, a more regioselective iodination method should be employed.

  • Purification of Isomers:

    • Solution: Column chromatography on silica gel is the most effective method for separating regioisomers.[6] Experiment with different solvent systems, such as varying ratios of ethyl acetate and hexane, to achieve optimal separation. For pyrazoles that may interact strongly with acidic silica gel, deactivating the silica with triethylamine or using neutral alumina can be beneficial.[6]

Issue 3: Product Instability or Decomposition

Question: I've successfully synthesized the this compound, but it appears to be unstable during workup or storage. What precautions should I take?

Answer:

While 5-iodo-1-phenyl-1H-pyrazoles are generally stable, certain conditions can lead to degradation.

  • Acidic Conditions: The presence of strong acids can sometimes lead to decomposition or side reactions. For instance, if acidic byproducts are generated during the reaction (e.g., from ICl), they can cause issues like deacylation if an N-acylpyrazole is the starting material.[3][5]

    • Solution: During the workup, ensure that any acidic components are neutralized. The addition of a non-nucleophilic base like lithium carbonate (Li₂CO₃) to the reaction mixture can also prevent the formation of acidic conditions.[5]

  • Light Sensitivity: Some iodinated organic compounds can be sensitive to light.

    • Solution: Store the purified product in an amber vial or a container protected from light.

  • Residual Metals: If your synthesis involved a metal catalyst, trace amounts of residual metal could potentially catalyze decomposition over time.

    • Solution: Ensure thorough purification to remove any metal contaminants.

III. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of electrophilic iodination on the pyrazole ring?

A1: The pyrazole ring is an electron-rich aromatic system. The electrophilic iodination proceeds via an attack of an electrophilic iodine species (I⁺ or a polarized iodine source) on the pyrazole ring. The position of attack (C4 or C5) is influenced by the electronic effects of the substituents on the ring and the steric hindrance. The C4 position is generally the most electron-rich and sterically accessible for electrophilic attack in unsubstituted pyrazoles.[7] However, in the case of 1-phenyl-1H-pyrazoles, the directing effects can be more complex.

G start 1-Phenyl-1H-pyrazole + I⁺ intermediate Wheland Intermediate (Sigma Complex) start->intermediate Electrophilic Attack product Iodinated Pyrazole + H⁺ intermediate->product Deprotonation

Caption: Simplified mechanism of electrophilic iodination of pyrazole.

Q2: Are there any "green" or more environmentally friendly methods for this synthesis?

A2: Yes, there has been a push towards developing more sustainable synthetic methods. One such approach for pyrazole iodination employs hydrogen peroxide as the oxidant with a half equivalent of molecular iodine in water. The primary byproduct of this reaction is water, making it a much greener alternative to methods that use heavy metal oxidants or halogenated solvents.[3][8]

Q3: What are the key safety precautions to consider when working with N-Iodosuccinimide (NIS)?

A3: N-Iodosuccinimide is a powerful iodinating agent and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[9][10] Handle in a well-ventilated area, preferably in a fume hood.[9][11]

  • Storage: Store in a cool, dry place, away from light and incompatible materials.[12][13]

  • Spills: In case of a spill, avoid generating dust. Sweep or shovel the spilled material into an appropriate container for disposal.[9][10]

Q4: How can I confirm the regiochemistry of my iodinated product?

A4: The most definitive method for determining the regiochemistry is through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts and coupling patterns of the protons on the pyrazole ring are distinct for the 4-iodo and 5-iodo isomers.

  • ¹³C NMR: The chemical shift of the carbon atom bearing the iodine will be significantly different from the other carbons in the pyrazole ring.

  • NOE (Nuclear Overhauser Effect) Experiments: 2D NMR techniques like NOESY or ROESY can show through-space correlations between protons, which can help in assigning the structure. For example, a correlation between the proton on the pyrazole ring and the protons on the N-phenyl group can help determine the substitution pattern.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides unambiguous structural confirmation.

IV. Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound via Lithiation

This protocol is adapted from established procedures for the exclusive formation of the 5-iodo derivative.[3][4]

Materials:

  • 1-Phenyl-1H-pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 1-phenyl-1H-pyrazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to allow for the formation of the lithium pyrazolide.

  • In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

G cluster_setup Reaction Setup cluster_reaction Iodination cluster_workup Workup & Purification A Dissolve Pyrazole in Anhydrous THF B Cool to -78 °C A->B C Add n-BuLi (Deprotonation) B->C D Stir at -78 °C (1 hour) C->D E Add I₂ solution in THF D->E F Warm to RT (2-4 hours) E->F G Quench with NH₄Cl (aq) F->G H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for the synthesis of this compound.

V. References

  • BenchChem. (2025). Identifying side reactions in the synthesis of iodinated pyrazoles.

  • Synquest Labs. (n.d.). N-Iodosuccinimide Safety Data Sheet.

  • Apollo Scientific. (2023). N-Iodosuccinimide Safety Data Sheet.

  • CDH Fine Chemical. (n.d.). N-IODO SUCCINIMIDE MATERIAL SAFETY DATA SHEET.

  • Fisher Scientific. (2017). N-Iodosuccinimide Safety Data Sheet.

  • AWS. (2015). N-Iodosuccinimide Safety Data Sheet.

  • Chaikovskii, D. A., et al. (2019). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.

  • Krasavin, M., et al. (2018). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.

  • Machiraju, V. S. P., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. International Journal of Pharmaceutical and Phytopharmacological Research.

  • Larock, R. C., et al. (2013). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC.

  • Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

  • BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.

  • BenchChem. (n.d.). challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

  • BenchChem. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.

Sources

Technical Support Center: Managing Reaction Exotherms in Large-Scale Pyrazole Iodination

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on identifying, managing, and preventing thermal hazards during the large-scale iodination of pyrazoles. Our focus is on ensuring process safety and reproducibility by understanding the underlying chemical principles.

Introduction: The Challenge of Pyrazole Iodination at Scale

The electrophilic iodination of the pyrazole ring is a cornerstone reaction for generating versatile intermediates in pharmaceutical synthesis.[1] However, like many aromatic substitution reactions, it is exothermic. At the laboratory scale (milligrams to grams), this heat is often safely dissipated into the surrounding environment. During scale-up to kilograms, the reactor's surface-area-to-volume ratio decreases dramatically, hindering efficient heat removal.[2] This imbalance can lead to a rapid temperature increase, creating a significant risk of a runaway reaction, pressure buildup, side product formation, and, ultimately, compromised safety and batch failure.[3] This guide provides the expertise to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding thermal safety in pyrazole iodination.

Q1: Why is my pyrazole iodination so much more exothermic than expected?

A1: The exothermicity is driven by the formation of a stable aromatic C-I bond. The rate of heat evolution can be unexpectedly high due to several factors:

  • Highly Activating Substituents: Electron-donating groups on the pyrazole ring accelerate the rate of electrophilic substitution, leading to faster heat generation.[4]

  • Potent Iodinating Agent: The choice of iodinating agent is critical. Systems that generate a highly electrophilic iodine species, such as Iodine Monochloride (ICl) or Iodine with a strong oxidant (e.g., Ceric Ammonium Nitrate), are highly effective but can lead to very rapid reactions.[5][6]

  • Accumulation of Reagents: If the reaction fails to initiate immediately upon reagent addition (due to low temperature or an induction period), unreacted reagents can accumulate. Once the reaction starts, it can proceed at an uncontrollable rate.[3]

  • Poor Mixing: Inadequate agitation in a large reactor can create localized "hot spots" where concentrations and temperatures are much higher than the bulk measurement, accelerating the reaction in that zone.

Q2: What are the immediate signs of a developing thermal runaway?

A2: Be vigilant for these critical indicators:

  • A steady, uncontrolled rise in the internal batch temperature, even with maximum cooling applied.

  • A sudden increase in pressure within the reactor, indicating solvent boiling or gas evolution.

  • Noticeable changes in the reaction mixture's color or viscosity that deviate from the established process profile.

  • Venting from the reactor's pressure relief system.

Q3: Can I control the exotherm by simply running the reaction at a lower temperature?

A3: While a lower jacket temperature is a primary control measure, it is not a complete solution. Over-cooling can sometimes be counterproductive by slowing the reaction to the point where reagents accumulate, setting the stage for a dangerous runaway if the reaction suddenly initiates.[7] The key is controlled addition: adding the limiting reagent at a rate where the cooling system can effectively remove the generated heat, maintaining a stable internal temperature.

Q4: Which iodinating system is generally safest for large-scale reactions?

A4: There is no single "safest" agent, as the choice depends on the substrate's reactivity. However, for scale-up, systems that allow for better rate control are preferable.

  • N-Iodosuccinimide (NIS): Often considered milder than ICl or I₂/oxidant systems, but may require acidic conditions or longer reaction times.[1]

  • Iodine (I₂) with a mild oxidant (e.g., H₂O₂): This can be a "greener" and safer option, as the reaction rate can be controlled by the addition rate of the oxidant.[5] The only byproduct is water.

  • Iodine Monochloride (ICl): Very effective but highly reactive. Its use at scale demands a robust cooling system and a slow, controlled addition protocol.[6]

Q5: What is the most critical piece of equipment for managing exotherms at scale?

A5: A reliable and responsive reactor cooling system is paramount. Modern batch reactors with half-coil jackets or constant flux jackets offer superior heat transfer and faster response times compared to older, single-jacketed designs.[8] Equally important are calibrated temperature and pressure sensors (probes) and an automated system to control reagent addition based on real-time process parameters.

Troubleshooting Guide: Responding to a Temperature Excursion

When the internal temperature of your reaction begins to rise uncontrollably, a rapid and logical response is critical. Follow this workflow to diagnose and mitigate the situation.

Troubleshooting Workflow for Temperature Spikes

G start Temperature Spike Detected (T_internal > T_setpoint + Δ) stop_addition IMMEDIATE ACTION: Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling is_controlled Is Temperature Stabilizing? max_cooling->is_controlled prepare_quench Prepare Emergency Quench Solution is_controlled->prepare_quench No, still rising resume_slowly Resume Addition at 50% Rate Monitor Closely is_controlled->resume_slowly Yes quench_reaction EMERGENCY: Execute Quench Protocol prepare_quench->quench_reaction investigate Hold Batch & Investigate Root Cause Analysis: - Mixing? - Reagent Purity? - Probe Fouling? quench_reaction->investigate Post-Quench resume_slowly->investigate Post-Batch

Caption: Decision workflow for managing a temperature excursion.

Detailed Troubleshooting Steps
Issue Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Rise 1. Reagent addition rate is too high. 2. Cooling system capacity is exceeded. 3. Reaction has entered a thermal runaway.1. Immediately stop all reagent feeds. [3] 2. Apply maximum cooling to the reactor jacket. 3. If temperature continues to rise, prepare for emergency quenching. (See Protocol 2). 4. Alert safety personnel.
Delayed Exotherm ("Induction Period") 1. Insufficient initial temperature to overcome activation energy. 2. Impurities in starting material or solvent inhibiting the reaction. 3. Poor mixing preventing reagent interaction.1. Do NOT continue adding reagent. An accumulation is dangerous. 2. Check agitator function and speed. 3. Consider a slight, controlled increase in jacket temperature (e.g., 2-5 °C) to initiate the reaction. Monitor very closely. 4. If the reaction still does not start, it may be necessary to hold the batch and analyze a sample to diagnose the issue.
Temperature Oscillating Around Setpoint 1. Poor PID controller tuning for the thermal load.[9] 2. "Split-range" heating/cooling control is fighting itself.[7] 3. Sluggish response from the utility system (e.g., chilled water supply).1. Consult with a process control engineer to retune the PID loops for the reactor. 2. Widen the dead band in the split-range controller to prevent rapid switching between heating and cooling. 3. Investigate the performance and responsiveness of the heating/cooling utilities.

Key Experimental Protocols

These protocols provide a framework for safe execution. Always perform a thorough hazard analysis and adapt these procedures to your specific equipment and chemical substrate.

Protocol 1: General Procedure for Controlled Large-Scale Pyrazole Iodination (I₂/CAN Method)

This protocol is adapted for scale-up from established laboratory methods and prioritizes thermal control.[4][5]

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., Nitrogen).

    • Charge the starting pyrazole (1.0 eq.) and the chosen solvent (e.g., Acetonitrile, 10-15 volumes).

    • Begin agitation to ensure a homogenous slurry or solution.

    • Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C) using the cooling jacket.

  • Reagent Preparation:

    • In a separate, suitable addition vessel, prepare a solution or slurry of Ceric Ammonium Nitrate (CAN) (1.1 eq.) and Iodine (I₂) (1.3 eq.) in the reaction solvent.

  • Controlled Addition:

    • Begin adding the I₂/CAN solution to the reactor via a metering pump at a slow, predetermined rate.

    • CRITICAL: Monitor the internal reaction temperature continuously. The addition rate should be set such that the temperature does not rise more than 2-3 °C above the setpoint and the cooling jacket is not operating at >90% capacity.

    • If the temperature exceeds the defined limit, immediately stop the addition and allow the system to cool before resuming at a slower rate.

  • Reaction & Monitoring:

    • Once the addition is complete, maintain the reaction temperature for the required duration (e.g., 2-16 hours).

    • Monitor the reaction progress by taking samples for analysis (e.g., LC-MS, TLC) to confirm the consumption of the starting material.

  • Workup & Quenching:

    • Once the reaction is complete, cool the mixture (e.g., to 10 °C).

    • Slowly add a quenching solution of aqueous sodium thiosulfate to neutralize any excess iodine. This quench is also exothermic and must be performed with temperature control.

    • Proceed with standard extraction and isolation procedures.

Protocol 2: Emergency Quenching for a Runaway Iodination Reaction

This procedure is a last resort to prevent catastrophic failure. It should only be performed by trained personnel with appropriate personal protective equipment (PPE).

  • Initiate Emergency Response:

    • Sound the facility alarm and alert all personnel in the area.

    • Ensure the reactor's pressure relief systems are unobstructed.

  • Prepare Quench Solution:

    • In a portable tank or vessel, prepare a cold (0-5 °C) solution of a suitable quenching agent. A robust choice is a 10-20% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), which rapidly reduces active iodine species.[10][11] The volume should be sufficient to dilute and neutralize the reactants.

  • Execute the Quench:

    • If the reactor design allows, inject the quench solution sub-surface to ensure rapid mixing.

    • If sub-surface addition is not possible, add rapidly through a top port.

    • WARNING: The initial quench may cause a surge in pressure due to vaporization. Personnel should remain at a safe distance.

  • Post-Quench Stabilization:

    • Continue maximum cooling and agitation for several hours after the temperature has subsided to ensure the reaction is fully neutralized.[12]

    • Do not attempt to restart or salvage the batch. Follow site procedures for disposal of hazardous waste.

Understanding and Visualizing Thermal Dynamics

Effective management of reaction exotherms requires understanding the balance between heat generation and heat removal.

Heat Generation vs. Heat Removal

HeatBalance cluster_0 Batch Reactor cluster_1 Cooling System Reaction Reaction Mass (T_internal) Heat Generation (Q_gen) Jacket Cooling Jacket (T_jacket) Heat Removal (Q_rem) Reaction->Jacket Heat Transfer SafeOp Safe Operation: Q_gen <= Q_rem Runaway Runaway Condition: Q_gen > Q_rem

Sources

Technical Support Center: Optimizing Ligand Choice for Challenging Suzuki Reactions of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in forming C-C bonds with this important heterocyclic motif. Here, we move beyond generic advice to provide in-depth, mechanistically grounded solutions to common problems, with a specific focus on the critical role of ligand selection.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are Suzuki reactions with pyrazoles often so challenging?

The difficulties arise from the inherent electronic and structural properties of the pyrazole ring. The primary challenges include:

  • Catalyst Inhibition/Poisoning: The Lewis basic nitrogen atoms of the pyrazole ring can coordinate to the palladium(II) center during the catalytic cycle. This coordination can form stable, off-cycle dimeric complexes or other inactive species, effectively sequestering the catalyst and halting turnover.[1][2] This inhibitory effect is particularly pronounced in unprotected N-H pyrazoles.[2]

  • Competitive N-Arylation: In pyrazoles with an unsubstituted N-H group, the acidic proton can be removed by the base, leading to the formation of a pyrazolate anion. This anion can then participate in competitive N-arylation, a reaction akin to Buchwald-Hartwig amination, leading to undesired side products.

  • Steric Hindrance: Substituents near the coupling site (e.g., at C-5 of a pyrazole or ortho-substituents on the coupling partner) can sterically hinder the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

  • Poor Substrate Solubility: Many functionalized pyrazoles exhibit poor solubility in common organic solvents used for Suzuki reactions, which can impede reaction rates and lead to heterogeneous mixtures that are difficult to reproduce.[1]

Q2: Is it always necessary to protect the N-H group on my pyrazole before attempting a Suzuki coupling?

Not necessarily. While historical methods often required N-protection to prevent catalyst inhibition and N-arylation, modern ligand systems have made the direct coupling of N-H pyrazoles highly feasible.[2] Bulky, electron-rich biaryl phosphine ligands, such as XPhos and SPhos , are particularly effective.[2][3] These ligands promote rapid reductive elimination, which can outcompete the formation of inhibitory off-cycle palladium-pyrazolate complexes.[2]

  • When to Consider Protection: If you are using less bulky ligands (e.g., PPh₃), or if you observe significant N-arylation byproducts or catalyst decomposition, an N-protecting group (like Boc, Trityl, or SEM) can simplify the reaction and improve yields.[4]

  • When to Proceed Unprotected: With access to modern Buchwald-type ligands (XPhos, SPhos, RuPhos) and appropriate precatalysts, starting with the unprotected pyrazole is often the most efficient route, saving synthetic steps.[2][5]

Q3: What is the best "go-to" ligand for starting a new pyrazole Suzuki reaction?

For a general starting point, a bulky, electron-rich dialkylbiaryl phosphine ligand is the most reliable choice. XPhos is an excellent first-line ligand due to its proven effectiveness across a wide range of challenging substrates, including heteroaryl chlorides and sterically hindered partners.[6]

  • Recommended Starting System:

    • Ligand: XPhos (1.5-3 mol %)

    • Palladium Source: Pd₂(dba)₃ (0.75-1.5 mol %) or an XPhos-based precatalyst like XPhos-G3 (1.5-3 mol %). Precatalysts offer improved air stability and faster activation.

    • Base: K₃PO₄ or K₂CO₃ (2-3 equivalents)

    • Solvent: A polar aprotic solvent like 1,4-dioxane or toluene with a small amount of water (e.g., 10:1 ratio).

SPhos is another outstanding choice, sometimes showing superior activity for specific substrate classes due to subtle electronic and steric differences that can stabilize the active catalytic species.[3]

Q4: How does the position of the leaving group on the pyrazole ring (C-3, C-4, C-5) affect the reaction?

The reactivity of halopyrazoles in Suzuki couplings is highly dependent on the position of the halogen.

  • C-3 and C-5 Positions: These positions are generally more reactive than C-4. They are adjacent to a nitrogen atom, which influences the electronics of the C-X bond and facilitates oxidative addition.

  • C-4 Position: This position is widely recognized as the least reactive site on the pyrazole ring for cross-coupling.[7][8] Oxidative addition at the C-4 position is often slower, requiring more active catalytic systems. For C-4 couplings, more electron-rich and bulky ligands like tBuXPhos or specialized N-heterocyclic carbene (NHC) ligands may be necessary to achieve good yields.

A fascinating study demonstrated that ligand choice can completely switch the site-selectivity. For a 4-bromo-5-triflyloxypyrazole, using one phosphine ligand favored coupling at the C-5 triflate position, while a different ligand promoted reaction at the less reactive C-4 bromo position.[7][8]

Q5: What are the most common side reactions, and how can I minimize them?

Beyond catalyst inhibition, the two most common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the organoboron reagent, where it is replaced by a hydrogen atom from a proton source (often water).[1] It is particularly problematic with electron-deficient heteroaryl boronic acids and at higher temperatures.[2]

    • Minimization: Use a boronic ester (e.g., a pinacol ester) instead of a boronic acid, as they are generally more stable.[9][10] Use the mildest effective base (K₃PO₄ is often better than Cs₂CO₃ or alkoxides). Avoid excessively high temperatures or prolonged reaction times.

  • Homocoupling: This reaction leads to the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid (Aryl-B(OH)₂) or two molecules of the aryl halide (Aryl-X).[1]

    • Minimization: Meticulously degas your reaction mixture to remove oxygen, which can promote the homocoupling of boronic acids. Ensure the purity of your palladium catalyst, as Pd(0) nanoparticles can sometimes favor this side reaction. Using a well-defined precatalyst can often provide a more controlled, homogeneous catalytic environment.

Part 2: Troubleshooting Guide: Common Problems & Solutions

Scenario 1: Low to No Conversion (Reaction Stalls)

Problem: My TLC/LCMS shows primarily unreacted starting material, even after extended heating. The reaction appears to have stalled or never initiated.

Possible Cause Explanation & Recommended Solution
1. Catalyst Inhibition The pyrazole nitrogen is likely coordinating to the Pd(II) intermediate, forming an inactive complex.[2] This is the most common failure mode. Solution: Increase the steric bulk of the ligand. If you started with a less bulky ligand like PPh₃ or even SPhos, switch to XPhos or tBuXPhos . These ligands create a sterically crowded coordination sphere around the palladium, which disfavors the binding of the pyrazole nitrogen and accelerates the rate-limiting reductive elimination step.[3]
2. Ineffective Base/Solvent The base is crucial for activating the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[11][12] If the base is too weak or poorly soluble, this step will fail. Solution: Switch to a stronger, yet non-nucleophilic, base like K₃PO₄ or Cs₂CO₃ . Ensure a small amount of water is present in solvents like dioxane or THF, as it aids in dissolving the base and facilitating the formation of the active borate complex.[13] If solubility of the pyrazole substrate is the issue, consider switching to a more polar solvent like DMF or DMA, but be mindful that this can also increase the rate of protodeboronation.[14]
3. Poor Precatalyst Activation If you are using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, its reduction to the active Pd(0) species might be inefficient in the presence of the pyrazole substrate. Solution: Use a well-defined, air-stable Buchwald precatalyst (e.g., XPhos-G3). These precatalysts are designed for rapid, clean generation of the active L-Pd(0) species upon addition of the base, bypassing problematic activation pathways.
Scenario 2: Reaction Fails with Sterically Hindered Substrates

Problem: My reaction works for simple aryl halides, but when I use an ortho-substituted aryl bromide or a bulky group at the C-5 position of my pyrazole, the reaction fails.

Possible Cause Explanation & Recommended Solution
1. Insufficient Ligand Bulk Steric hindrance dramatically slows both the oxidative addition and reductive elimination steps. The ligand must be bulky enough to force a monoligated L₁Pd(0) active species, which is more reactive, and to promote the final C-C bond formation from a crowded Pd(II) intermediate.[3] Solution: This is a classic case where more sterically demanding ligands are required. Move up the ladder of ligand bulk: if XPhos is insufficient, try tBuXPhos or BrettPhos . These ligands possess extremely large steric footprints designed specifically to overcome these challenges.[15]
2. Wrong Halide Partner The reactivity order for the halide is I > Br > OTf >> Cl.[11] For a very challenging, sterically hindered coupling, a bromide may not be reactive enough. Solution: If possible, synthesize the corresponding aryl iodide . The C-I bond is weaker and undergoes oxidative addition much more readily, which can be enough to overcome the kinetic barrier imposed by steric hindrance. Conversely, if your pyrazole is the halide partner, switching from a bromopyrazole to an iodopyrazole can also significantly improve reactivity.[16]

Part 3: Visual & Methodological Guides

Visualizing the Catalytic Cycle and Ligand Role

The ligand's role is not passive; it actively participates in and influences every step of the catalytic cycle. Its size and electronic properties dictate the speed and efficiency of the reaction.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_TS Oxidative Addition Pd0->OA_TS + Aryl-X PdII L-Pd(II)(Aryl)(X) OA_TS->PdII TM_TS Transmetalation PdII->TM_TS + Aryl'-B(OR)3⁻ PdII_B L-Pd(II)(Aryl)(Aryl') TM_TS->PdII_B RE_TS Reductive Elimination PdII_B->RE_TS RE_TS->Pd0 Product Aryl-Aryl' Product RE_TS->Product Ligand_Selection Figure 2: Ligand Selection Decision Tree start Start: Pyrazole Substrate unprotected N-H Unprotected? start->unprotected hindered Sterically Hindered? unprotected->hindered Yes hindered2 Sterically Hindered? unprotected->hindered2 No (N-Protected) xphos Start with XPhos / SPhos hindered->xphos No tbu_xphos Use tBuXPhos / BrettPhos hindered->tbu_xphos Yes hindered2->xphos No hindered2->tbu_xphos Yes

Caption: A workflow to guide initial ligand choice for pyrazole couplings.

Representative Experimental Protocol

Reaction: Suzuki-Miyaura Coupling of 4-Bromopyrazole with Phenylboronic Acid. [17]

Materials:

  • 4-Bromopyrazole (1.0 mmol, 147 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 16.9 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 424 mg)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromopyrazole, phenylboronic acid, XPhos Pd G3 precatalyst, and K₃PO₄.

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane followed by the degassed water via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by TLC or LCMS by taking a small aliquot (quenched with water and extracted with EtOAc).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 4-phenylpyrazole product. An example yield for a similar reaction was 86%. [17]

References

  • Suzuki reaction - Wikipedia. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - NIH. [Link]
  • Use of Base Metals in Suzuki Coupling - Wordpress. [Link]
  • (a) Representative Suzuki coupling reaction and hydrolysis products for...
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - Semantic Scholar. [Link]
  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(28), 5354–5358. [Link]
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
  • Which conditions are favorable for the efficient Suzuki coupling?
  • Sakakibara, R., Itoh, K., & Fujii, H. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(18), 11474–11481. [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC. [Link]
  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchG
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction - RSC Publishing. [Link]
  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings | ChemRxiv. [Link]
  • XPhos - Wikipedia. [Link]
  • How can I solve my problem with Suzuki coupling?
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
  • Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - The Doyle Group. [Link]
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. [Link]
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - The Journal of Organic Chemistry (ACS Public
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl
  • New Pyrazole-Tethered Schiffs Bases as Ligands for the Suzuki Reaction.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. [Link]
  • Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines - PMC - NIH. [Link]
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Public
  • Combined C-H Functionalization/C-N Bond Form
  • Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in C
  • Palladium-Catalyzed N -Allylic Alkylation of Pyrazoles and Unactiv
  • Coupling of NH2-unprotected aminochloropyrimidines with phenylboronic acid. [Link]
  • Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N-C Cleavage - Research With Rutgers. [Link]
  • (PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions.
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz

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Validation & Comparative

A Comparative Reactivity Analysis for Drug Discovery: 5-Iodo- vs. 5-Bromo-1-phenyl-1H-pyrazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone of numerous therapeutic agents due to its versatile biological activities.[1] The strategic functionalization of this privileged heterocycle is paramount in the development of novel drug candidates. Among the various methods for carbon-carbon and carbon-nitrogen bond formation, palladium-catalyzed cross-coupling reactions have become indispensable tools.[2] This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 5-iodo-1-phenyl-1H-pyrazole and 5-bromo-1-phenyl-1H-pyrazole.

For researchers, scientists, and drug development professionals, the choice between an iodo- or bromo-substituted precursor is a critical decision that impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This document aims to elucidate the nuances of their reactivity in three of the most powerful cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—supported by representative experimental data and detailed protocols.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physical properties of these starting materials is essential for their effective use in synthesis. The following table summarizes key physicochemical data, compiled from available sources for the target compounds and closely related analogues.

PropertyThis compound5-Bromo-1-phenyl-1H-pyrazole
Molecular Formula C₉H₇IN₂C₉H₇BrN₂
Molecular Weight 270.07 g/mol 223.07 g/mol
Appearance Off-white to pale yellow solidWhite to off-white solid
CAS Number 141998-92-7[3]1188115-46-9[4]
Reactivity of C-X Bond HigherLower

Synthesis of Starting Materials

The accessibility of these key precursors is a crucial consideration for any synthetic campaign. Reliable methods for their preparation are outlined below.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general and highly regioselective method for the C5-iodination of 1-aryl-pyrazoles.[5] The reaction proceeds via deprotonation at the C5 position with a strong base, followed by quenching with an iodine source.

Experimental Procedure:

  • Dissolve 1-phenyl-1H-pyrazole (1.0 mmol, 144 mg) in dry tetrahydrofuran (THF) (5 mL) in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) (1.3 mmol, 0.52 mL of a 2.5 M solution in hexanes) dropwise with vigorous stirring.

  • Stir the resulting mixture at -78 °C for 15 minutes to ensure complete deprotonation.

  • Add a solution of iodine (1.4 mmol, 356 mg) in dry THF (3 mL) to the reaction mixture via syringe.

  • Allow the reaction to gradually warm to room temperature over a period of 4 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of 5-Bromo-1-phenyl-1H-pyrazole

The synthesis of 5-bromo-1-phenyl-1H-pyrazole can be achieved through the cyclization of a suitable precursor followed by bromination. A representative method involves the use of phosphorus oxybromide on a pyrazolone intermediate.

Experimental Procedure:

  • To a stirred solution of 1-phenyl-1H-pyrazol-5(4H)-one (1.0 mmol, 160 mg) in a sealed tube, add phosphorus oxybromide (POBr₃) (1.5 mmol, 430 mg).

  • Seal the tube and heat the reaction mixture at 120 °C for 3 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to afford 5-bromo-1-phenyl-1H-pyrazole.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The enhanced reactivity of the carbon-iodine bond over the carbon-bromine bond is a well-established principle in palladium-catalyzed cross-coupling reactions.[6] This is primarily attributed to the lower bond dissociation energy of the C-I bond (approx. 228 kJ/mol) compared to the C-Br bond (approx. 290 kJ/mol).[7] This lower bond energy facilitates the rate-determining oxidative addition step of the palladium(0) catalyst to the aryl halide.[8] The following sections present a comparative analysis of the performance of 5-iodo- and 5-bromo-1-phenyl-1H-pyrazole in key cross-coupling reactions. The provided yields are representative and based on established reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, crucial for the synthesis of biaryl structures prevalent in pharmaceuticals.[9]

Comparative Performance in Suzuki-Miyaura Coupling:

Halide SubstrateCoupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C) / Time (h)Representative Yield (%)
This compound 4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)80 / 492
5-Bromo-1-phenyl-1H-pyrazole 4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)DME80 / 1285[10]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a Schlenk flask, add the 5-halo-1-phenyl-1H-pyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) via syringe.

  • Heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)(R)L₂ oa_complex->transmetalation_complex Transmetalation (R-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product_complex Ar-R transmetalation_complex->product_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of valuable arylalkynes and conjugated enynes.[11]

Comparative Performance in Sonogashira Coupling:

Halide SubstrateCoupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C) / Time (h)Representative Yield (%)
This compound PhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃N (3.0)DMF60 / 394
5-Bromo-1-phenyl-1H-pyrazole PhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃N (3.0)DMF80 / 878

Experimental Protocol: Sonogashira Coupling

  • In a Schlenk tube under an argon atmosphere, dissolve the 5-halo-1-phenyl-1H-pyrazole (1.0 mmol) in a mixture of DMF (5 mL) and triethylamine (Et₃N, 3.0 mmol).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol) and the copper(I) iodide (CuI, 0.04 mmol) to the solution.

  • Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction's progress by TLC.

  • After completion, cool the mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa Ar-Pd(II)(X)L₂ pd0->oa Oxidative Addition (Ar-X) trans Ar-Pd(II)(C≡CR)L₂ oa->trans Transmetalation cu_alkyne Cu-C≡CR oa->cu_alkyne from Cu Cycle trans->pd0 Reductive Elimination product Ar-C≡CR trans->product cu_x Cu-X cu_x->cu_alkyne + R-C≡C-H - HX cu_alkyne->cu_x + Pd Complex alkyne R-C≡C-H

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[12] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.

Comparative Performance in Buchwald-Hartwig Amination:

Halide SubstrateCoupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C) / Time (h)Representative Yield (%)
This compound MorpholinePd₂(dba)₃ (2) / Xantphos (4)NaOt-Bu (1.5)Toluene90 / 688
5-Bromo-1-phenyl-1H-pyrazole MorpholinePd₂(dba)₃ (2) / Xantphos (4)NaOt-Bu (1.5)Toluene110 / 1682

Experimental Protocol: Buchwald-Hartwig Amination

  • Add the 5-halo-1-phenyl-1H-pyrazole (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., sodium tert-butoxide, 1.5 mmol) to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous solvent (e.g., toluene, 5 mL) followed by the amine (e.g., morpholine, 1.2 mmol).

  • Heat the reaction mixture at the specified temperature with stirring for the indicated duration.

  • Upon completion (monitored by LC-MS), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic phase over Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(HNR₂)L₂]⁺X⁻ oa_complex->amine_complex Amine Coordination (HNR₂) amido_complex Ar-Pd(II)(NR₂)L₂ amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product_out Ar-NR₂ amido_complex->product_out

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow for Reactivity Comparison

A systematic approach is essential for accurately comparing the reactivity of different substrates. The following workflow diagram illustrates a robust experimental design for such a study.

Experimental_Workflow start Define Reaction Type (e.g., Suzuki Coupling) setup Parallel Reaction Setup start->setup reactants Dispense Reactants: - 5-Iodo-pyrazole - 5-Bromo-pyrazole - Coupling Partner - Base setup->reactants catalyst Add Catalyst System (Identical for both) reactants->catalyst conditions Apply Reaction Conditions (Temperature, Time) catalyst->conditions monitoring Monitor Progress (TLC, LC-MS) conditions->monitoring workup Quench and Workup (Identical for both) monitoring->workup analysis Purify and Characterize (Column Chromatography, NMR) workup->analysis comparison Compare Yields & Rates analysis->comparison

Caption: A generalized workflow for comparing halopyrazole reactivity.

Conclusion

The empirical data and established mechanistic principles consistently demonstrate the superior reactivity of this compound over its bromo-counterpart in palladium-catalyzed cross-coupling reactions. The weaker carbon-iodine bond facilitates the initial oxidative addition step, often leading to higher yields, shorter reaction times, and the ability to employ milder reaction conditions.

For drug discovery and development professionals, this translates to several practical advantages:

  • Increased Efficiency: The iodo-derivative allows for more rapid synthesis of target molecules, accelerating lead optimization cycles.

  • Milder Conditions: The ability to use lower temperatures can be crucial for reactions involving thermally sensitive functional groups.

  • Broader Scope: The higher reactivity of the iodo-pyrazole may enable couplings with more challenging or less reactive partners where the bromo-analogue might fail.

However, the choice of starting material is not without trade-offs. 5-Bromo-1-phenyl-1H-pyrazole is often more cost-effective and may be preferred for large-scale synthesis if its reactivity is sufficient for the desired transformation. Ultimately, the selection between these two valuable building blocks should be guided by a strategic assessment of the specific synthetic challenge, considering factors of reaction efficiency, substrate scope, and economic viability.

References

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  • Kim, H. J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4683.
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The Halogen Dance: A Comparative Guide to Suzuki Coupling Efficiency of Iodopyrazoles vs. Bromopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate choreography of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a titan, particularly in the synthesis of biaryl and heteroaryl-substituted pyrazoles—scaffolds of immense importance in medicinal chemistry and drug discovery. The choice of the halide on the pyrazole ring is a critical parameter that dictates reaction efficiency, yield, and overall synthetic strategy. While conventional wisdom points to the superior reactivity of aryl iodides, the world of heteroaromatic coupling, specifically with pyrazoles, presents a more nuanced reality. This guide provides an in-depth, data-supported comparison of the Suzuki coupling efficiency of iodopyrazoles versus bromopyrazoles, revealing that the expected reactivity trend is often subverted by competing reaction pathways.

The Reactivity Paradox: Beyond Bond Dissociation Energies

The generally accepted reactivity order for aryl halides in Suzuki couplings is I > Br > Cl, a trend directly correlated with the carbon-halogen bond dissociation energy.[1] The weaker C-I bond facilitates the rate-determining oxidative addition step to the palladium(0) catalyst more readily than the stronger C-Br bond.[2][3] This fundamental principle suggests that iodopyrazoles should consistently outperform their bromo counterparts.

However, for certain heterocyclic systems, including pyrazoles, this expectation is frequently overturned.[4][5] The enhanced reactivity of the C-I bond can be a double-edged sword, leading to a significant increase in undesired side reactions, most notably hydrodehalogenation (specifically, deiodination).[6][7] This competing pathway, where the iodine atom is replaced by a hydrogen, results in the formation of a simple pyrazole byproduct, diminishing the yield of the desired coupled product and complicating purification.[6]

Recent studies on halogenated aminopyrazoles have compellingly demonstrated that bromo- and even chloro-pyrazoles can be superior substrates to iodopyrazoles in Suzuki-Miyaura reactions, precisely because they exhibit a reduced propensity for this dehalogenation side reaction.[4][8]

Visualizing the Catalytic Cycle and Competing Pathways

The efficiency of the Suzuki coupling hinges on the smooth progression through its catalytic cycle. The choice of halide directly impacts the initial and most critical step: oxidative addition. However, the subsequent steps and potential off-cycle reactions, like dehalogenation, determine the final product distribution.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reaction Dehalogenation Side Reaction Pd(0)L2 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X (Halopyrazole) ArPd(II)XL2 Ar-Pd(II)-X-L2 (Oxidative Adduct) OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R'-L2 Transmetalation->ArPd(II)R'L2 RedElim Reductive Elimination RedElim->Pd(0)L2 Ar-R' (Product) ArPd(II)XL2->Transmetalation R'-B(OR)2 Base Dehalogenation Dehalogenation (Hydrodehalogenation) ArPd(II)XL2->Dehalogenation [H] source (e.g., solvent, base) ArPd(II)R'L2->RedElim C-C Bond Formation Ar-H Ar-H (Byproduct) Dehalogenation->Ar-H

Caption: Suzuki catalytic cycle with the competing dehalogenation pathway.

Comparative Experimental Data: Iodopyrazoles vs. Bromopyrazoles

The following table summarizes representative experimental data, highlighting the differential performance of iodo- and bromopyrazoles in Suzuki-Miyaura coupling reactions. Note that while iodopyrazoles can provide high yields under optimized conditions, bromopyrazoles often offer a more reliable and higher-yielding route, especially when dehalogenation is a prominent issue.

Halopyrazole SubstrateCoupling Partner (Boronic Acid)Catalyst SystemBaseSolventTemp (°C)TimeYield (%)Key Observations & Reference
4-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2 mol%)Cs₂CO₃DME/H₂O905-12 min (MW)78Good yield under microwave conditions, but optimization was necessary to minimize byproducts.[9]
4-Bromo-1H-pyrazolePhenylboronic acidXPhos Pd G2 (P1) (6-7 mol%)K₃PO₄Dioxane/H₂O10024 h86Bromopyrazole provides a high yield, though requiring a more active catalyst system and longer reaction time.[10]
4-Iodo-3-amino-1H-pyrazolePhenylboronic acidXPhos Pd G2K₂CO₃EtOH/H₂O110 (MW)30 minLower YieldsProne to significant deiodination, resulting in lower yields of the desired product compared to the bromo analogue.[4][7][8]
4-Bromo-3-amino-1H-pyrazolePhenylboronic acidXPhos Pd G2K₂CO₃EtOH/H₂O110 (MW)30 minGood to ExcellentSuperior to the iodo-derivative due to a reduced propensity for dehalogenation.[4][7][8]
4-Bromo-1-((methylsulfonyl)methyl)-1H-pyrazolePhenylboronic acidRuPhos-PdK₃PO₄Dioxane/H₂O110 (MW)3 min94Demonstrates high efficiency for bromopyrazoles with modern catalyst systems.[]

Experimental Protocols: A Guided Approach

The choice of experimental conditions is paramount in navigating the reactivity of halopyrazoles. Below are detailed, representative protocols for the Suzuki coupling of both an iodopyrazole and a bromopyrazole, with explanations for the strategic choices made.

Protocol 1: Microwave-Assisted Suzuki Coupling of 4-Iodopyrazole

This protocol is optimized for speed and efficiency, leveraging the higher reactivity of the C-I bond while attempting to minimize the deiodination side reaction through rapid heating.[2][9]

Workflow Diagram:

Protocol1_Workflow start Start reagents Combine 4-iodopyrazole, boronic acid, base, and solvents in MW vial start->reagents purge Purge with Nitrogen/Argon reagents->purge catalyst Add Pd(PPh₃)₄ catalyst purge->catalyst seal Seal vial catalyst->seal irradiate Microwave Irradiation (e.g., 90°C, 5-12 min) seal->irradiate workup Cool, Quench (H₂O), Extract (EtOAc) irradiate->workup purify Dry, Concentrate, Purify (Chromatography) workup->purify end End purify->end

Caption: Workflow for microwave-assisted Suzuki coupling of 4-iodopyrazole.

Step-by-Step Methodology:

  • Reagent Assembly: To a microwave vial, add the 4-iodopyrazole derivative (1.0 equiv.), the arylboronic acid (1.0-1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.5 equiv.).

    • Rationale: Cesium carbonate is a strong inorganic base effective in promoting the transmetalation step. Using a slight excess of the boronic acid can help drive the reaction to completion.

  • Solvent Addition: Add 1,2-dimethoxyethane (DME) and water in a 2.5:1 ratio (e.g., 3 mL DME, 1.2 mL H₂O).

    • Rationale: A biphasic solvent system is crucial. DME solubilizes the organic reagents, while water dissolves the inorganic base, facilitating the reaction at the interface.

  • Inerting: Purge the vial with a stream of nitrogen or argon for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

    • Rationale: Pd(PPh₃)₄ is a common, effective, and air-stable Pd(0) source. For iodides, it is often sufficiently active.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 90°C for 5-12 minutes. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Microwave heating allows for rapid and uniform temperature elevation, which can accelerate the desired coupling reaction, potentially outcompeting the slower deiodination pathway.

  • Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Conventional Heating for Suzuki Coupling of 4-Bromopyrazole

This protocol employs a more robust, second-generation palladacycle precatalyst, which is highly effective for the more challenging activation of the C-Br bond and helps to ensure high yields.[10][12]

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk tube or round-bottom flask, combine the 4-bromopyrazole (1.0 equiv.), the arylboronic acid (1.5-2.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

    • Rationale: A larger excess of boronic acid is often used for less reactive bromides. K₃PO₄ is a moderately strong base that is highly effective with modern catalyst systems.

  • Catalyst Addition: Add a second-generation Buchwald precatalyst such as XPhos Pd G2 (1.5-7 mol%).[13][14]

    • Rationale: XPhos Pd G2 is an air-stable Pd(II) precatalyst that rapidly generates the active monoligated Pd(0)-XPhos species in solution.[15] The bulky, electron-rich XPhos ligand is highly effective at promoting the oxidative addition of aryl bromides and facilitating the final reductive elimination step, leading to high turnover numbers.[15]

  • Solvent Addition and Inerting: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using freeze-pump-thaw cycles.

    • Rationale: Rigorous exclusion of oxygen is critical for maintaining catalyst activity over the longer reaction times required for bromides.

  • Reaction: Heat the reaction mixture to 100°C under an inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

    • Rationale: Conventional heating is often sufficient and more scalable than microwave irradiation. The elevated temperature is necessary to achieve a reasonable rate for the C-Br bond activation.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Conclusion and Strategic Recommendations

The choice between an iodopyrazole and a bromopyrazole for Suzuki-Miyaura coupling is not merely a matter of selecting the most reactive halide. It is a strategic decision that must account for the potential for side reactions, particularly dehalogenation.

  • Iodopyrazoles offer the advantage of high reactivity, enabling faster reactions and potentially lower reaction temperatures. They can be highly effective when coupled with simple catalyst systems (e.g., Pd(PPh₃)₄) and rapid heating methods like microwave irradiation that can outpace the deiodination side reaction. However, they carry a significant risk of hydrodehalogenation, which can severely impact yields, especially with sensitive substrates like aminopyrazoles.

  • Bromopyrazoles represent a more robust and often higher-yielding alternative. While they require more forcing conditions (higher temperatures, longer reaction times) and more sophisticated, highly active catalyst systems (e.g., XPhos Pd G2), their lower propensity for dehalogenation makes them a more reliable choice for complex syntheses.[5] They provide a better balance between reactivity and stability, leading to cleaner reaction profiles and more predictable outcomes.

For drug development professionals and researchers aiming for reliable, scalable, and high-yielding syntheses of substituted pyrazoles, bromopyrazoles are frequently the superior choice . The initial investment in a more advanced catalyst system is often offset by the improved yields, simplified purification, and greater predictability of the Suzuki-Miyaura coupling reaction.

References

  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Jedinák, L., Zátopková, R., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 123-134.
  • BenchChem. (2025). Troubleshooting Deiodination of 4-Iodopyrazoles During Coupling Reactions.
  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Padusha, M. S. A., & Sajith, A. M. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridines. Monatshefte für Chemie - Chemical Monthly, 150(2), 331–338.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-Pyrazoles in Cross-Coupling Reactions.
  • Jedinák, L., Zátopková, R., & Cankař, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • American Elements. (n.d.). XPhos Pd G2.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wang, B., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 799-802.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
  • BOC Sciences. (n.d.). XPhos Pd G2.
  • Sigma-Aldrich. (n.d.). XPhos Pd G2.
  • Der Pharma Chemica. (2016). Synthesis of 1-(Methylsulfonylmethyl)
  • Wikipedia. (n.d.). Suzuki reaction.

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A Senior Application Scientist's Guide to the Iodination of 1-Phenyl-Pyrazole: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

The strategic introduction of iodine onto the 1-phenyl-pyrazole scaffold is a cornerstone transformation in medicinal and materials chemistry. The resulting iodo-pyrazoles are exceptionally versatile intermediates, primarily for their utility in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig), which enable the construction of complex molecular architectures from simple precursors.[1][2] This guide provides an in-depth comparative analysis of prevalent iodination methods, offering the experimental rationale and procedural details necessary for researchers, chemists, and drug development professionals to make informed decisions in the laboratory.

Understanding Regioselectivity: The C4 vs. C5 Dichotomy

The pyrazole ring is a π-excessive five-membered heterocycle. In the case of 1-phenyl-pyrazole, the electronic landscape dictates the site of reaction. Electrophilic aromatic substitution (SEAr) overwhelmingly favors the C4 position, which possesses the highest electron density and is sterically accessible. Most iodination methods, which involve an electrophilic iodine species (I⁺), will therefore yield the 4-iodo-1-phenyl-pyrazole isomer.

However, the C5 position, adjacent to the N-phenyl group, exhibits higher acidity. This allows for an alternative, non-electrophilic pathway: direct deprotonation with a strong base to form a pyrazolyl anion, followed by quenching with an iodine source. This ortho-directing strategy is the key to selectively synthesizing 5-iodo-1-phenyl-pyrazole derivatives.[2][3]

G Fig. 1: Regioselective Iodination Pathways cluster_0 Electrophilic Pathway (SₑAr) cluster_1 Deprotonation Pathway Start_E 1-Phenyl-Pyrazole Reagent_E Electrophile (I⁺) (e.g., from I₂/Oxidant, NIS, ICl) Start_E->Reagent_E Attack at C4 Intermediate_E Sigma Complex (Wheland Intermediate) Reagent_E->Intermediate_E Product_E 4-Iodo-1-Phenyl-Pyrazole Intermediate_E->Product_E -H⁺ Start_D 1-Phenyl-Pyrazole Reagent_D1 Strong Base (e.g., n-BuLi) Start_D->Reagent_D1 Deprotonation at C5 Intermediate_D C5-Lithium Pyrazolide Reagent_D1->Intermediate_D Reagent_D2 Iodine (I₂) Intermediate_D->Reagent_D2 Product_D 5-Iodo-1-Phenyl-Pyrazole Reagent_D2->Product_D

Caption: Regioselective Iodination Pathways.

Comparative Performance of Key Iodination Methods

The selection of an iodination method is governed by the desired regioselectivity, substrate tolerance, reaction scale, and considerations for environmental impact ("green chemistry"). The following sections dissect the most reliable and field-proven methods.

MethodReagentsSolvent(s)Temp.TimeTypical YieldRegioselectivityKey Advantages & Notes
Green Oxidative I₂, H₂O₂WaterRoom Temp.<1 - 72 h63 - 100%C4Environmentally benign (water is the only byproduct); practical and cost-effective.[1][4]
CAN-Mediated I₂, Ceric Ammonium Nitrate (CAN)Acetonitrile80 °C~12 hHighC4Highly regioselective for C4, effective for electron-deficient pyrazoles.[2][5]
N-Iodosuccinimide (NIS) NIS, Trifluoroacetic Acid (TFA)Acetic Acid80 °C~12 hGoodC4Effective for deactivated pyrazoles where I₂ is insufficient.[5][6]
Iodine Monochloride ICl, Li₂CO₃DichloromethaneRoom Temp.1 - 24 hUp to 95%C4Highly efficient for 1-acyl-pyrazoles; base is critical to prevent N-deacylation.[1][7]
Directed Deprotonation 1. n-Butyllithium (n-BuLi)2. I₂THF-78 °C to RT~4 h65 - 89%C5 (Exclusive)The premier method for accessing the C5-iodo isomer, which is unobtainable by SEAr.[1][2][3]

Experimental Protocols & Mechanistic Rationale

Method 1: Green Oxidative Iodination (C4-Selective)

This protocol is lauded for its adherence to green chemistry principles, utilizing water as the solvent and producing water as the sole stoichiometric byproduct.[4]

  • Principle: Hydrogen peroxide oxidizes molecular iodine (I₂) to a more potent electrophilic species, likely hypoiodous acid (HOI) or a related entity, which then undergoes electrophilic substitution with the pyrazole ring.[6]

G Fig. 2: Workflow for Green Iodination cluster_workflow Experimental Workflow A Suspend 1-phenyl-pyrazole in Water B Add Iodine (I₂) (0.5 equivalents) A->B C Add H₂O₂ (30% aq.) dropwise (0.6 equiv.) B->C D Stir at Room Temperature (Monitor by TLC) C->D E Workup: Extract with organic solvent D->E F Purify: Column Chromatography E->F G 4-Iodo-1-Phenyl-Pyrazole F->G

Caption: Workflow for Green Iodination.

Step-by-Step Protocol:

  • Suspension: In a round-bottom flask, suspend 1-phenyl-pyrazole (1.0 mmol, 1.0 equiv) in 5 mL of water.

  • Iodine Addition: Add molecular iodine (I₂) (0.5 mmol, 0.5 equiv) to the suspension. The use of a half-equivalent is a key feature of this "green" method.[5]

  • Oxidant Addition: To the stirred mixture, add 30% aqueous hydrogen peroxide (H₂O₂) (0.6 mmol, 0.6 equiv) dropwise over 5 minutes.

    • Scientist's Note: The slow addition of H₂O₂ is crucial to control the reaction rate and prevent potential side reactions by maintaining a low steady-state concentration of the active iodinating species.

  • Reaction: Continue stirring vigorously at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Reaction times can vary significantly based on the specific substituents on the pyrazole ring.[1]

  • Workup: Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the 4-iodopyrazole.[5]

Method 2: CAN-Mediated Iodination (C4-Selective)

For substrates that are less reactive or require higher regioselectivity, the ceric ammonium nitrate (CAN) mediated method is a robust alternative.[2]

  • Principle: CAN acts as a mild oxidant to generate a highly electrophilic iodine species from I₂. This method is particularly effective for pyrazoles bearing electron-withdrawing groups, such as the 3-CF₃ moiety.[2][3]

Step-by-Step Protocol:

  • Dissolution: Dissolve the 1-phenyl-pyrazole derivative (1.0 mmol, 1.0 equiv) and iodine (I₂) (1.1 mmol, 1.1 equiv) in 5 mL of acetonitrile (MeCN) in a round-bottom flask.

  • CAN Addition: In a separate flask, dissolve ceric ammonium nitrate (CAN) (1.2 mmol, 1.2 equiv) in 5 mL of MeCN. Add this solution to the pyrazole mixture.

  • Reaction: Heat the resulting mixture to 80 °C and stir. Monitor the reaction progress by TLC. For some substrates, the reaction may require overnight heating to achieve full conversion.[2]

    • Scientist's Note: The elevated temperature is necessary to overcome the activation barrier for less nucleophilic pyrazole substrates. However, for electron-rich N-aryl substituents (like p-methoxyphenyl), this method can lead to competitive iodination or nitration of the N-aryl ring.[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Method 3: Directed Deprotonation-Iodination (C5-Selective)

This method circumvents the rules of electrophilic substitution to achieve exclusive iodination at the C5 position.[2]

  • Principle: n-Butyllithium (n-BuLi), a powerful organometallic base, selectively abstracts the most acidic proton at the C5 position of the pyrazole ring at low temperature. The resulting stabilized lithium pyrazolide is then trapped (quenched) with molecular iodine to form the C-I bond.[2][3]

Step-by-Step Protocol:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), add the 1-phenyl-pyrazole derivative (1.0 mmol, 1.0 equiv) dissolved in 5 mL of anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. With vigorous stirring, add n-butyllithium (2.5 M in hexanes, 1.3 equiv) dropwise. A color change is often observed, indicating the formation of the anion. Stir the mixture at -78 °C for 10-15 minutes.

    • Scientist's Note: Maintaining a temperature of -78 °C is critical. At higher temperatures, n-BuLi can add to the pyrazole ring or cause undesired side reactions. This is a kinetically controlled deprotonation.

  • Iodination: In a separate flask, prepare a solution of iodine (I₂) (1.4 mmol, 1.4 equiv) in 3 mL of anhydrous THF. Add this iodine solution to the lithium pyrazolide mixture.

  • Warming: Allow the reaction mixture to slowly warm to room temperature over approximately 4 hours.

  • Quenching & Workup: Dilute the reaction with dichloromethane (DCM) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to afford the pure 5-iodo-1-phenyl-pyrazole.[3]

Conclusion and Recommendations

The choice of iodination method for 1-phenyl-pyrazole is fundamentally dictated by the desired regioisomeric outcome.

  • For routine, environmentally conscious synthesis of 4-iodo-1-phenyl-pyrazole , the I₂/H₂O₂ method in water is the superior choice due to its simplicity, low cost, and green profile.[1][4]

  • For less reactive or electron-deficient pyrazoles where C4-iodination is desired with high efficiency, the I₂/CAN method provides a reliable, albeit more forceful, alternative.[2]

  • To exclusively obtain the 5-iodo-1-phenyl-pyrazole isomer, a feat impossible through direct electrophilic attack, the n-BuLi deprotonation followed by iodination is the unequivocal and essential method.[2][3]

By understanding the mechanistic principles behind each protocol, researchers can strategically select and optimize the ideal conditions to access these valuable iodinated building blocks for their synthetic campaigns.

References

  • Dalton Transactions. (n.d.). Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2017/dt/c7dt01416a
  • Molecules. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. URL: https://www.mdpi.com/1420-3049/27/19/6634
  • BenchChem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem. URL: https://www.benchchem.com/product/b5359
  • International Atomic Energy Agency. (n.d.). Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. URL: https://inis.iaea.org/search/search.aspx?orig_q=RN:18012111
  • The Journal of Organic Chemistry. (n.d.). Synthesis of Pyrazoles via Electrophilic Cyclization. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo902141a
  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. URL: https://www.beilstein-journals.org/bjoc/articles/20/128
  • New Journal of Chemistry. (n.d.). NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2023/nj/d3nj03673c
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole. BenchChem. URL: https://www.benchchem.com/tech-support/synthesis-of-4-iodopyrazole
  • National Center for Biotechnology Information. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8974864/
  • ResearchGate. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. URL: https://www.researchgate.
  • National Center for Biotechnology Information. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8655189/
  • ResearchGate. (n.d.). Iodination of highly basic pyrazoles by HOI. ResearchGate. URL: https://www.researchgate.net/figure/Iodination-of-highly-basic-pyrazoles-by-HOI_fig6_363842422
  • ResearchGate. (n.d.). Iodination of Pyrazoles via I2/NaI or I2/CAN. ResearchGate. URL: https://www.researchgate.net/figure/Iodination-of-Pyrazoles-via-I2-NaI-or-I2-CAN-12_tbl1_278027725
  • BenchChem. (n.d.). Identifying side reactions in the synthesis of iodinated pyrazoles. BenchChem. URL: https://www.benchchem.
  • ResearchGate. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. ResearchGate. URL: https://www.researchgate.net/publication/236125301_Iodination_of_deactivated_aromatic_compounds_with_N-iodosuccinimide_in_sulfuric_acid
  • Royal Society of Chemistry. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra01103e
  • National Center for Biotechnology Information. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2772021/

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A Head-to-Head Comparison: The Superiority of 5-Iodo-1-phenyl-1H-pyrazole over Triflate Analogs in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrazoles and Cross-Coupling in Modern Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced materials.[1][2] Its prevalence is due to its unique electronic properties and its ability to act as a versatile scaffold for molecular elaboration. The functionalization of the pyrazole ring, particularly at the C5 position, is critical for tuning the biological activity and physical properties of these molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are the preeminent tools for forging these crucial carbon-carbon and carbon-heteroatom bonds.[3][4]

The success of these reactions hinges on the choice of the electrophilic partner, specifically the nature of the leaving group on the pyrazole core. While aryl triflates (OTf) are often considered effective coupling partners, this guide will demonstrate, through mechanistic insights and comparative data, the distinct advantages of using 5-Iodo-1-phenyl-1H-pyrazole. We will explore how the fundamental properties of the Carbon-Iodine bond lead to superior reactivity, broader catalyst compatibility, and more efficient reaction kinetics, making it the preferred building block for researchers aiming for reliability and high performance in their synthetic campaigns.

The Competitors: A Tale of Two Leaving Groups

At the heart of this comparison are two molecules, identical in their core structure but differing critically in their reactive handle: the leaving group.

Caption: The two electrophiles: this compound and its triflate analog.

The key difference lies in the leaving group: an iodine atom versus a trifluoromethanesulfonate (triflate) group. This single distinction governs the molecule's reactivity in the crucial first step of most cross-coupling catalytic cycles: oxidative addition.

The Decisive Step: Oxidative Addition Mechanics

The rate and success of a palladium-catalyzed coupling reaction are often determined by the oxidative addition step, where the Pd(0) catalyst inserts into the carbon-leaving group bond. The general reactivity trend for aryl electrophiles is well-established: I > Br ≈ OTf > Cl.[5][6][7] This trend is a direct consequence of the Carbon-X bond dissociation energy; the weaker C-I bond breaks more readily than the C-O bond of the triflate, leading to faster reaction rates.

However, the difference is more profound than just bond strength. Aryl iodides and aryl triflates often proceed through fundamentally different oxidative addition mechanisms.[8]

G I_Start Ar-I + L₂Pd(0) I_TS [L₂Pd---I---Ar]‡ (3-Centered Concerted TS) I_Start->I_TS Concerted Mechanism I_End L₂Pd(Ar)(I) I_TS->I_End T_Start Ar-OTf + L₂Pd(0) T_TS [L₂Pd---Ar---OTf]‡ (Nucleophilic Displacement TS) T_Start->T_TS SNAr-type Displacement T_End [L₂Pd(Ar)]⁺OTf⁻ T_TS->T_End caption Fig. 1: Divergent mechanisms for oxidative addition. G cluster_Workflow General Suzuki-Miyaura Workflow Start 1. Assemble Reagents Setup 2. Inert Atmosphere Setup (Evacuate/Backfill with N₂ or Ar) Start->Setup Solvent 3. Add Degassed Solvent Setup->Solvent Catalyst 4. Add Catalyst/Ligand Solvent->Catalyst Heat 5. Heat to Reaction Temp Catalyst->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Workup 7. Aqueous Workup & Extraction Monitor->Workup Purify 8. Column Chromatography Workup->Purify End 9. Characterize Product Purify->End

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene/Water (4:1 mixture), degassed

  • Anhydrous Magnesium Sulfate, Ethyl Acetate, Hexanes

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with nitrogen gas three times.

  • Under a positive pressure of nitrogen, add Pd(OAc)₂ and PPh₃.

  • Add the degassed Toluene/Water solvent mixture via syringe.

  • Stir the reaction mixture at 90 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford the desired product.

Protocol 2: Suzuki-Miyaura Coupling of 1-Phenyl-1H-pyrazol-5-yl trifluoromethanesulfonate

Objective: To synthesize 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole.

Materials:

  • 1-Phenyl-1H-pyrazol-5-yl trifluoromethanesulfonate (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 eq)

  • Tricyclohexylphosphine (PCy₃, 0.06 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Anhydrous, degassed 1,4-Dioxane

  • Anhydrous Magnesium Sulfate, Ethyl Acetate, Hexanes

Procedure:

  • To a flame-dried Schlenk tube, add the pyrazole triflate, 4-methoxyphenylboronic acid, and K₃PO₄.

  • In a glovebox or under a positive pressure of nitrogen, add Pd₂(dba)₃ and PCy₃.

  • Add anhydrous, degassed dioxane via syringe.

  • Seal the tube and stir the reaction mixture at 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-18 hours), cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and dilute with water. Extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices: The triflate protocol requires a more specialized catalyst system (Pd₂(dba)₃/PCy₃) and harsher conditions (higher temperature, longer time, anhydrous solvent) to overcome the higher activation barrier for oxidative addition, underscoring the practical advantages of the iodo-pyrazole.

Conclusion: The Clear Choice for Efficiency and Reliability

For researchers and drug development professionals, the choice of starting material has profound implications for project timelines, cost, and overall success. While pyrazole triflates are viable coupling partners, This compound consistently demonstrates superior performance across the most common and critical cross-coupling reactions.

Its advantages are rooted in fundamental chemical principles: a weaker C-I bond and a more favorable concerted oxidative addition mechanism. This translates into tangible, practical benefits:

  • Faster reaction rates and milder conditions.

  • Higher yields and cleaner reaction profiles.

  • Greater compatibility with a wider range of simpler, less expensive catalysts.

  • Enhanced stability and a more cost-effective synthetic route.

By selecting this compound, scientists can streamline their synthetic workflows, accelerate discovery, and build complex molecular architectures with greater confidence and efficiency.

References

  • Hartwig, J. F. (2002). Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. Organometallics, 21(21), 4387–4397. [Link]
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  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • NIH. (n.d.). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents.
  • MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. [Link]
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  • NIH. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • NIH. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones.

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A Comparative Guide to the Biological Activity of Pyrazole Derivatives and Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of novel pyrazole derivatives against the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib. We will delve into their comparative anti-inflammatory and anticancer properties, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear perspective on the therapeutic potential of this versatile heterocyclic scaffold.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] A prominent example is Celecoxib, a diaryl-substituted pyrazole that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[6][7] This selectivity grants it potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs.[8][9]

Driven by the success of celecoxib, extensive research has focused on synthesizing and evaluating novel pyrazole derivatives. The goal is to discover compounds with enhanced potency, improved safety profiles, and broader therapeutic applications, particularly in oncology. This guide synthesizes data from multiple studies to objectively compare these next-generation pyrazole compounds to their benchmark predecessor, celecoxib.

Part 1: Comparative Anti-Inflammatory Activity

A primary therapeutic target for both celecoxib and its derivatives is the COX-2 enzyme, a key player in the inflammatory cascade.

Mechanism of Action: Selective COX-2 Inhibition

Inflammation, pain, and fever are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[10][11] There are two main isoforms:

  • COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions like protecting the stomach lining and maintaining platelet function.[9]

  • COX-2: An inducible enzyme that is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[8][9]

Celecoxib's therapeutic efficacy stems from its selective inhibition of COX-2.[6][10] Its chemical structure, particularly the polar sulfonamide side chain, allows it to bind to a specific hydrophilic pocket near the active site of the COX-2 enzyme, an area that is structurally different from the COX-1 active site.[8][10] This selective binding blocks the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[9] Many new pyrazole derivatives are designed based on this principle, aiming for even greater selectivity and potency.[7][12]

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Physiological Prostaglandins COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins COX2->PGs_Inflammatory Function GI Protection Platelet Aggregation PGs_Physiological->Function Inflammation Pain Inflammation Fever PGs_Inflammatory->Inflammation Celecoxib Celecoxib & Pyrazole Derivatives Celecoxib->COX2 Selective Inhibition Stimuli Inflammatory Stimuli (Cytokines, etc.) Stimuli->COX2

Figure 1: Arachidonic acid metabolism and selective COX-2 inhibition.
Experimental Data: In Vitro and In Vivo Comparisons

Numerous studies have demonstrated that novel pyrazole derivatives can exhibit anti-inflammatory activity comparable or superior to celecoxib. The data below, compiled from various sources, highlights the COX-2 inhibitory potency (IC₅₀) and in vivo efficacy in the carrageenan-induced paw edema model, a standard for assessing acute inflammation.[1][5][13]

Compound/DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)In Vivo Edema Inhibition (%)Source
Celecoxib (Reference) >10 - 500.045 - 2.162.51 - >100~45-82%[1][14][15]
Pyrazole-Thiazole Hybrid (17i)-0.158 (EGFR)--[16]
Pyrazole-Thiazole Hybrid (17m)-0.309 (VEGFR2)--[16]
Pyrazole-Pyridazine Hybrid (5f)14.321.509.56-[14]
Pyrazole-Pyridazine Hybrid (6f)9.621.158.31-[14]
Pyrazole Derivative (125b)>10010.749.31High[1]
Diarylpyrazole Derivative (4b)-0.017--[17]
Diarylpyrazole Derivative (16)---90%[18]

Note: IC₅₀ values and inhibition percentages can vary based on specific assay conditions. This table is for comparative purposes.

The data indicates that synthetic modifications to the pyrazole scaffold can lead to compounds with exceptional COX-2 selectivity and potent in vivo anti-inflammatory effects, in some cases exceeding that of celecoxib.[1][14][18]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This protocol is a standard in vivo model for evaluating the efficacy of acute anti-inflammatory agents.[19][20]

Objective: To determine the ability of a test compound to reduce acute inflammation induced by carrageenan in a rat model.

Methodology:

  • Animal Acclimatization: Wistar albino rats (150-200g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6):

    • Control Group: Receives the vehicle (e.g., 1% Carboxymethyl cellulose).

    • Reference Group: Receives a standard drug (e.g., Celecoxib, 10 mg/kg, p.o.).

    • Test Groups: Receive different doses of the pyrazole derivative.

  • Drug Administration: The vehicle, reference drug, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: A 0.1 mL injection of 1% (w/v) carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured immediately before the carrageenan injection (0 hr) and at specified intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Figure 2: Workflow for the Carrageenan-Induced Paw Edema Assay.

Part 2: Comparative Anticancer Activity

The link between chronic inflammation and cancer is well-established, and COX-2 is overexpressed in many malignant tumors.[21] This has positioned COX-2 inhibitors like celecoxib as potential anticancer agents, and has driven the exploration of novel pyrazole derivatives for oncology applications.

Mechanism of Action: Beyond COX-2 Inhibition

Celecoxib's anticancer effects are multifaceted. While its anti-inflammatory action is crucial, it also induces apoptosis (programmed cell death) and inhibits angiogenesis (the formation of new blood vessels that feed tumors), partly through both COX-2 dependent and independent pathways.[11][21][22] Studies show celecoxib can activate pro-apoptotic molecules like Caspase-3 and Caspase-9.[11]

However, the anticancer activity of many new pyrazole derivatives is not solely reliant on COX-2. Research has revealed that these compounds can target multiple cancer-related pathways:

  • Induction of Apoptosis: Many pyrazole derivatives have been shown to induce apoptosis more potently than celecoxib by modulating key proteins like Bcl-2 and activating executioner caspases.[16]

  • Kinase Inhibition: Certain pyrazole hybrids act as inhibitors of critical cancer-driving kinases such as EGFR and VEGFR2, which are involved in cell proliferation and angiogenesis.[16]

  • Cell Cycle Arrest: Some derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing.[11]

Apoptosis_Pathway Stimuli Anticancer Stimulus (Pyrazole Derivatives, Celecoxib) Mitochondria Mitochondrial Pathway Stimuli->Mitochondria Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis leads to

Figure 4: General workflow of the MTT Cytotoxicity Assay.

Part 3: Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is intrinsically linked to their chemical structure. Celecoxib's 1,5-diarylpyrazole core serves as a foundational template, but modifications to its peripheral groups can drastically alter potency and selectivity. [23]

  • The Sulfonamide Moiety: The SO₂NH₂ group on one of the phenyl rings of celecoxib is critical for its COX-2 selectivity, as it interacts with the hydrophilic side pocket of the enzyme's active site. [10]Docking studies of new derivatives often confirm that maintaining or mimicking this interaction is key to potent COX-2 inhibition. [24]* Substitutions on Phenyl Rings: Altering the substituents on the N-phenyl and C-phenyl rings can significantly impact activity. For instance, adding electron-withdrawing or donating groups can modulate the compound's electronic properties and binding affinity. Studies have shown that specific substitutions can lead to pyrazole derivatives with COX-2 inhibitory activity and selectivity far exceeding that of celecoxib. [1][14]* Hybrid Molecules: Fusing the pyrazole core with other heterocyclic structures (like pyridazine, thiazole, or furan) has proven to be a successful strategy. [14][16]These hybrid molecules can gain additional binding interactions or even engage multiple biological targets simultaneously, leading to synergistic effects and novel mechanisms of action, particularly in cancer therapy. [16]

Conclusion

The pyrazole scaffold is a privileged structure in drug discovery, with celecoxib standing as a testament to its therapeutic value. However, the field has evolved significantly beyond this single molecule. Extensive research demonstrates that novel synthetic pyrazole derivatives possess the potential to not only match but often exceed the biological activity of celecoxib.

Key takeaways from this comparison include:

  • Enhanced Anti-Inflammatory Potential: Many pyrazole derivatives exhibit superior COX-2 selectivity and greater in vivo anti-inflammatory potency than celecoxib, promising improved efficacy and safety. [1][14][18]* Potent and Diverse Anticancer Activity: The true advancement lies in the anticancer arena. Novel pyrazoles have shown remarkable cytotoxicity against a range of cancer cell lines, often through multi-targeted mechanisms that go beyond COX-2 inhibition. [4][16]Their ability to induce apoptosis and inhibit key cancer-related kinases makes them highly promising candidates for oncological drug development.

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A Comparative Guide to the Structure-Activity Relationship of 5-Substituted 1-Phenyl-Pyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1-phenyl-pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities with a wide array of biological targets.[1] This has led to its incorporation into numerous clinically successful drugs.[2] A critical determinant of the biological activity of these compounds is the nature of the substituent at the 5-position of the pyrazole ring. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-substituted 1-phenyl-pyrazoles, offering a comparative perspective on how modifications at this position influence their therapeutic potential across different target classes. This analysis is grounded in experimental data from authoritative sources to provide researchers, scientists, and drug development professionals with actionable insights for rational drug design.

The Influence of the 5-Position Substituent: A Gateway to Diverse Pharmacological Activities

The substituent at the 5-position of the 1-phenyl-pyrazole core plays a pivotal role in defining the molecule's interaction with its biological target. This position is often directed towards a key binding pocket, and subtle changes in the substituent's size, electronics, and hydrogen bonding capacity can dramatically alter potency, selectivity, and pharmacokinetic properties. The following sections will explore the SAR of 5-substituted 1-phenyl-pyrazoles against several important classes of biological targets.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

The 1,5-diarylpyrazole scaffold is famously exemplified by Celecoxib, a selective COX-2 inhibitor.[3] SAR studies on this class of compounds have revealed critical insights into the role of the 5-position substituent.

Key SAR Insights:

  • Aryl Substituents: The presence of an aryl group at the 5-position is crucial for potent COX-2 inhibition.

  • Substituents on the 5-Phenyl Ring: Modifications to the phenyl ring at the 5-position significantly impact activity. For instance, a para-methyl group, as seen in Celecoxib, enhances selectivity and potency.[3]

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents on the 5-phenyl ring can modulate activity, with a general trend suggesting that electron-withdrawing groups can influence potency.

Comparative Data for COX-2 Inhibition:

Compound ID5-Position SubstituentCOX-2 IC50 (µM)Reference
Celecoxib4-methylphenyl0.04[3]
SC-2364-chlorophenylNot specified, but potent[3]
T6Phenylacetohydrazide derivative1.56[4]
Anticancer Activity: Targeting BRAF(V600E) Kinase

The BRAF(V600E) mutation is a key driver in several cancers. Novel 5-phenyl-1H-pyrazole derivatives have been investigated as potential inhibitors.

Key SAR Insights:

  • Niacinamide Moiety: The incorporation of a niacinamide moiety at the 5-position has been shown to be a successful strategy.

  • Substituents on the 5-Phenyl Ring: The substitution pattern on the 5-phenyl ring is critical for inhibitory activity. For example, compound 5h in a specific study, which contains a niacinamide moiety, exhibited the most potent inhibitory activity against BRAF(V600E).[5]

Comparative Data for BRAF(V600E) Inhibition:

Compound ID5-Position SubstituentBRAF(V600E) IC50 (µM)Antiproliferative IC50 (µM) (WM266.4 cell line)Reference
5h Niacinamide-containing phenyl0.332.63[5]
Vemurafenib (Control)--Not specified, but comparable to 5h[5]
Antimicrobial and Antifungal Activity

The 1-phenyl-pyrazole scaffold has also been explored for its antimicrobial and antifungal properties. The nature of the substituent at the 5-position is a key determinant of the spectrum and potency of activity.

Key SAR Insights:

  • Aryl and Heterocyclic Substituents: The introduction of various aryl and heterocyclic moieties at the 5-position has yielded compounds with significant antimicrobial and antifungal activity.[6][7]

  • Halogen Substitution: The presence of halogens, such as chlorine and fluorine, on the 5-aryl substituent can enhance activity against specific microbial strains. For instance, compounds with a 4-chlorophenyl group at the 5-position showed good activity against P. mirabilis and A. niger.[7]

Comparative Data for Antimicrobial Activity (MIC in µg/mL):

Compound ID5-Position SubstituentP. mirabilisA. nigerReference
10h 4-chlorophenyl (with a thiazole at C3)62.562.5[7]
10j 4-chlorophenyl (with a 4-fluorophenylthiazole at C3)62.5-[7]

Synthetic Strategies and Experimental Protocols

The synthesis of 5-substituted 1-phenyl-pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a phenylhydrazine derivative.

General Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound (or equivalent) condensation Cyclocondensation dicarbonyl->condensation hydrazine Substituted Phenylhydrazine hydrazine->condensation pyrazole 5-Substituted 1-Phenyl-Pyrazole condensation->pyrazole

Caption: General synthetic workflow for 5-substituted 1-phenyl-pyrazoles.

Experimental Protocol: Synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives[6]
  • Synthesis of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide: A mixture of the appropriate chalcone and thiosemicarbazide in the presence of a base is refluxed.

  • Cyclocondensation: The resulting carbothioamide is then reacted with a substituted phenacyl bromide in a suitable solvent, such as ethanol, to yield the final 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivative.

Experimental Protocol: In Vitro Antibacterial Activity Assay (Well Diffusion Method)[7]
  • Preparation of Media: Nutrient agar is prepared and sterilized.

  • Inoculation: The agar plates are inoculated with the test microorganism.

  • Well Preparation: Wells are created in the agar using a sterile cork borer.

  • Sample Addition: A defined concentration of the test compound dissolved in DMSO is added to the wells.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The zone of inhibition around each well is measured in millimeters. Streptomycin is used as a positive control and DMSO as a negative control.

Logical Relationships in SAR Analysis

The process of establishing a structure-activity relationship is a cyclical and iterative process that integrates chemical synthesis with biological testing to inform rational drug design.

G cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Refinement design Lead Compound Identification synthesis Synthesis of Analogs with 5-Position Modifications design->synthesis testing In Vitro & In Vivo Assays synthesis->testing sar Establish SAR testing->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Refinement

Sources

The Researcher's Guide to Suzuki Coupling of Halopyrazoles: A Head-to-Head Protocol Comparison

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole core is a cornerstone of modern medicinal chemistry, appearing in a multitude of clinically significant drugs.[1][2] Its functionalization is therefore a critical task in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds, offering a powerful tool for elaborating the pyrazole scaffold.[3][4][5][6] However, the success of this reaction is highly dependent on the nature of the halogen on the pyrazole ring and the careful selection of the catalytic system.

This guide provides a head-to-head comparison of three distinct Suzuki coupling protocols, tailored for the varying reactivity of iodo-, bromo-, and chloropyrazoles. We will delve into the mechanistic rationale behind each protocol's components and present supporting data to guide researchers in selecting the optimal conditions for their specific synthetic challenges.

Understanding Halopyrazole Reactivity in Suzuki Coupling

The efficiency of a Suzuki-Miyaura coupling is intrinsically linked to the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. The bond dissociation energy of this bond dictates the reactivity, following the general trend: C-I < C-Br < C-Cl.[1]

  • Iodopyrazoles : As the most reactive electrophiles, iodopyrazoles readily undergo oxidative addition with a Pd(0) catalyst. This high reactivity allows for the use of milder reaction conditions and less sophisticated catalyst systems.[7] However, this can also lead to a higher propensity for side reactions, such as dehalogenation.[8][9]

  • Bromopyrazoles : Representing a good balance of reactivity and stability, bromopyrazoles are widely used substrates. They often require slightly more forcing conditions or more efficient catalytic systems compared to their iodo-counterparts.

  • Chloropyrazoles : Due to the strength of the C-Cl bond, chloropyrazoles are the most challenging substrates. Their activation requires highly active, electron-rich, and sterically hindered phosphine ligands to facilitate the difficult oxidative addition step.[10]

Below, we present a detailed comparison of three protocols, each optimized for a different halopyrazole.

The Catalytic Cycle: A Unifying Mechanism

All three protocols operate via the same fundamental catalytic cycle. Understanding this cycle is key to rationalizing the role of each reagent.

Suzuki_Catalytic_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L₂-R² (Diaryl-Pd Complex) PdII_Aryl->PdII_Diaryl R²-B(OR)₃⁻ Transmetal Transmetalation Boronate R²-B(OR)₃⁻ (Activated Boron) Base Base (e.g., K₂CO₃) BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Boronate + Base PdII_Diaryl->Pd0 R¹-R² ReductElim Reductive Elimination Product R¹-R² (Coupled Product) ArylHalide R¹-X (Halopyrazole)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Head-to-Head Protocol Comparison

The following table summarizes the key parameters and performance of three representative protocols for the Suzuki coupling of iodo-, bromo-, and chloropyrazoles.

ParameterProtocol 1: IodopyrazoleProtocol 2: BromopyrazoleProtocol 3: Chloropyrazole
Substrate 4-Iodo-1-methyl-1H-pyrazole4-Bromo-1H-pyrazole derivative4-Chloro-1H-pyrazole derivative
Catalyst Pd(PPh₃)₄ (Tetrakis)PdCl₂(dppf)XPhos Pd G2
Catalyst Loading 2-5 mol%3-5 mol%1-2 mol%
Ligand PPh₃ (integrated)dppf (integrated)XPhos (buchwald ligand)[11][12]
Base Cs₂CO₃ or K₂CO₃K₃PO₄ or K₂CO₃K₃PO₄ or Cs₂CO₃
Solvent System DME/Water or Dioxane/WaterDioxane/Water or Toluene/WaterDioxane/Water or t-BuOH/Water
Temperature 80-90 °C90-110 °C100-120 °C
Reaction Time 2-12 hours6-24 hours12-24 hours
Typical Yields High (often >85%)Good to High (70-95%)Moderate to High (60-90%)
Key Advantage Mild conditions, readily available catalyst.Good balance of reactivity and substrate availability.Utilizes more cost-effective chloro-substrates.
Key Challenge Potential for dehalogenation side reactions.[8]Requires a more active catalyst than iodopyrazoles.Requires specialized, expensive ligands and higher temperatures.

Experimental Protocols & Methodologies

Protocol 1: Classic Suzuki Coupling for Iodopyrazoles using Pd(PPh₃)₄

This protocol leverages the high reactivity of the C-I bond, allowing for the use of the well-established and commercially available Pd(PPh₃)₄ catalyst.[7][13] The choice of a moderately strong base like K₂CO₃ or the more soluble Cs₂CO₃ is sufficient to promote the transmetalation step without causing significant degradation of sensitive substrates.[7] A mixed solvent system like Dioxane/Water is crucial; the organic solvent solubilizes the pyrazole and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[14]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the 4-iodopyrazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (3 mol%). Then, add the degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Robust Coupling of Bromopyrazoles with a Pd(dppf)Cl₂ Catalyst

For the less reactive bromopyrazoles, a more robust catalytic system is often required. PdCl₂(dppf) is a popular choice, where the 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand provides enhanced stability and activity to the palladium center. The wider "bite angle" of the dppf ligand is believed to promote the reductive elimination step, leading to higher product yields. A stronger base like potassium phosphate (K₃PO₄) is often employed to accelerate the transmetalation with the less reactive bromopyrazole-palladium complex.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the 4-bromopyrazole (1.0 equiv), the arylboronic acid or boronate ester (1.3 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Catalyst and Solvent Addition: Add PdCl₂(dppf) (5 mol%) and anhydrous, degassed 1,4-dioxane.

  • Reaction: Heat the mixture to 100 °C under an inert atmosphere.

  • Monitoring: Track the consumption of the starting material using LC-MS or TLC.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. The filtrate is then washed with water and brine.

  • Purification: The organic layer is dried, concentrated, and the residue is purified by flash chromatography.

Protocol 3: Advanced Coupling for Chloropyrazoles using a Buchwald Ligand

The coupling of chloropyrazoles presents a significant challenge due to the inertness of the C-Cl bond. This hurdle is overcome by using highly active catalyst systems composed of a palladium precursor and a sterically hindered, electron-rich phosphine ligand, such as XPhos.[10][11] These ligands facilitate the difficult oxidative addition of the aryl chloride and promote a rapid rate of reductive elimination.[10] The use of a strong base like K₃PO₄ and higher temperatures are typically necessary. The catalyst system often utilizes a pre-catalyst like XPhos Pd G2 for improved air stability and ease of handling.[15]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, charge a reaction tube with the 4-chloropyrazole (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G2 pre-catalyst (2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of t-BuOH and water).

  • Reaction: Seal the tube and heat the mixture to 110-120 °C with stirring.

  • Monitoring: The reaction is monitored for completeness by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter. The organic phase is washed sequentially with water and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify the product via column chromatography.

Experimental Workflow Visualization

Experimental_Workflow start Start setup 1. Reagent Setup (Halopyrazole, Boronic Acid, Base) start->setup inert 2. Inert Atmosphere (Purge with Ar or N₂) setup->inert addition 3. Add Catalyst & Solvent inert->addition reaction 4. Heat Reaction (Monitor by TLC/LC-MS) addition->reaction workup 5. Aqueous Work-up (Extraction) reaction->workup purify 6. Purification (Column Chromatography) workup->purify end End Product purify->end

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling of halopyrazoles.

Conclusion and Future Outlook

The Suzuki-Miyaura reaction is an indispensable tool for the functionalization of halopyrazoles. The choice of protocol is dictated by the halogen's identity, with reactivity decreasing from iodine to chlorine. While iodopyrazoles can be coupled under mild conditions with classical catalysts like Pd(PPh₃)₄, bromopyrazoles benefit from more active systems such as those employing the dppf ligand. The coupling of challenging chloropyrazoles is now routinely possible through the application of advanced Buchwald-type ligands like XPhos. As catalyst technology continues to evolve, we can anticipate the development of even more efficient, milder, and cost-effective protocols for the synthesis of these vital heterocyclic building blocks, further empowering the fields of medicinal chemistry and materials science.

References

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023-02-07).
  • Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine. Benchchem.
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
  • (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity.
  • A Comparative Guide to Suzuki and Stille Coupling for Pyrazole Functionaliz
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Semantic Scholar.
  • A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. Benchchem.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF.
  • Suzuki–Miyaura reaction using 5-amino-pyrazole.
  • Buchwald Phosphine Ligands. Merck Millipore.
  • Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E. (2025-03-25).
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
  • Molecules | Special Issue : Pyrazole Deriv
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction.
  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • Suzuki Coupling. Organic Chemistry Portal.

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A Senior Application Scientist's Guide to Benchmarking New Pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in the 21st century, particularly in oncology and inflammatory diseases.[1] The dysregulation of kinase activity is a hallmark of many pathological conditions.[2][3] Small molecule kinase inhibitors have revolutionized treatment paradigms, and within this landscape, the pyrazole scaffold has emerged as a "privileged" structure.[2][3][4] Its synthetic accessibility, favorable drug-like properties, and versatile nature have made it a cornerstone in the design of numerous potent and selective kinase inhibitors.[2][3][4] As of recent years, eight of the FDA-approved small molecule kinase inhibitors incorporate a pyrazole ring, a testament to its significance in modern drug discovery.[2][3][4] These include well-established drugs like Crizotinib, Ruxolitinib, and the more recently approved Pirtobrutinib.[2][4][5]

This guide provides a comprehensive framework for benchmarking novel pyrazole-based kinase inhibitors against these established drugs. We will delve into the critical experimental assays, from initial in vitro potency determination to cellular efficacy and selectivity profiling, providing not just the "how" but also the "why" behind each methodological choice. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to generate robust, reproducible, and comparative data that can confidently drive preclinical and clinical development.

Quantitative Efficacy Comparison of Pyrazole-Based Kinase Inhibitors

A direct comparison of inhibitory potency is the foundational step in benchmarking a new chemical entity. The half-maximal inhibitory concentration (IC50) remains a key metric, though it's crucial to consider the assay conditions under which these values are determined. The following table summarizes the in vitro potency of selected new and established pyrazole-based kinase inhibitors against their primary targets.

InhibitorPrimary Kinase Target(s)IC50 (nM)Assay ContextReference(s)
New Pyrazole Inhibitor 1 (Hypothetical) Target Kinase X [Insert Value] [e.g., Cell-free, radiometric] [Internal Data/Pre-clinical Study]
New Pyrazole Inhibitor 2 (Hypothetical) Target Kinase Y [Insert Value] [e.g., Cell-based, NanoBRET] [Internal Data/Pre-clinical Study]
RuxolitinibJAK1, JAK2~3Cell-free[4]
JAK3~430Cell-free[4]
AfuresertibAkt11.3Cell-based[6][7]
Asciminib (ABL001)Bcr-Abl0.5Cell-free[6][7]
CrizotinibALK, c-MetPotent InhibitorNot Specified[6]
EncorafenibB-rafPotent InhibitorNot Specified[4]
ErdafitinibFGFRPotent InhibitorNot Specified[4][6]
PirtobrutinibBTKPotent InhibitorNot Specified[4]
AT9283Aurora A, Aurora B~3Not Specified[8]

Key Signaling Pathways Targeted by Pyrazole Inhibitors

To understand the functional consequences of kinase inhibition, it is essential to visualize the signaling pathways in which these enzymes operate. Many pyrazole-based inhibitors target critical nodes in pathways that, when dysregulated, drive diseases like cancer.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a pivotal role in immunity and hematopoiesis. Aberrant JAK-STAT signaling is implicated in various myeloproliferative neoplasms and inflammatory diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding P_JAK P-JAK JAK->P_JAK Autophosphorylation STAT STAT P_JAK->STAT Phosphorylation P_STAT P-STAT STAT->P_STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Ruxolitinib Ruxolitinib Ruxolitinib->P_JAK Inhibition

Caption: The JAK-STAT pathway and the inhibitory action of Ruxolitinib.

Experimental Protocols for Robust Benchmarking

The trustworthiness of a comparative guide hinges on the rigor of its experimental methodologies. The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.

Experimental Workflow for Kinase Inhibitor Benchmarking

A logical and phased approach is critical for efficiently evaluating new kinase inhibitors. The workflow should progress from broad in vitro screens to more physiologically relevant cellular assays.

experimental_workflow Start New Pyrazole Inhibitor In_Vitro_Potency 1. In Vitro Potency Assay (IC50 Determination) Start->In_Vitro_Potency Selectivity_Profiling 2. Kinase Selectivity Profiling (Kinome Scan) In_Vitro_Potency->Selectivity_Profiling Cellular_Potency 3. Cellular Potency Assay (e.g., Anti-proliferation) Selectivity_Profiling->Cellular_Potency Target_Engagement 4. Cellular Target Engagement (e.g., NanoBRET, Western Blot) Cellular_Potency->Target_Engagement Downstream_Signaling 5. Downstream Signaling Analysis (Phospho-protein levels) Target_Engagement->Downstream_Signaling In_Vivo_Efficacy 6. In Vivo Efficacy Studies (Xenograft models) Downstream_Signaling->In_Vivo_Efficacy End Candidate Selection In_Vivo_Efficacy->End decision_logic Potency Potent in vitro? (IC50 < Threshold) Selectivity Sufficiently Selective? (Selectivity Score > Threshold) Potency->Selectivity Yes Stop Stop/Redesign Potency->Stop No Cell_Efficacy Potent in cells? (GI50 < Threshold) Selectivity->Cell_Efficacy Yes Selectivity->Stop No On_Target On-Target Effect Confirmed? (Target Engagement Assay) Cell_Efficacy->On_Target Yes Cell_Efficacy->Stop No Proceed Proceed to In Vivo On_Target->Proceed Yes On_Target->Stop No Start New Inhibitor Data Start->Potency

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 5-Iodo-1-phenyl-1H-pyrazole-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

The 1H-pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of ligands for a diverse range of biological targets.[1][2] Its derivatives are integral to numerous approved drugs, acting as inhibitors for crucial regulators of cellular processes, most notably protein kinases.[1][3][4] The 5-iodo-1-phenyl-1H-pyrazole variant, in particular, serves as a versatile intermediate. The iodo-group provides a reactive handle for synthetic diversification through cross-coupling reactions like the Suzuki-Miyaura or Sonogashira coupling, enabling the generation of extensive compound libraries for drug discovery.[5][6]

This guide provides an in-depth comparison of cross-reactivity profiling for this compound-derived inhibitors. We will explore the essential methodologies, from broad kinome-wide biochemical screens to targeted cell-based validation, and explain the critical rationale behind experimental choices, empowering researchers to generate robust and interpretable selectivity data.

The Landscape of Kinase Inhibition: A Focus on Src and VEGFR

While the pyrazole scaffold is versatile, its derivatives have shown significant promise as inhibitors of key kinases implicated in oncology, such as those in the Src family and Vascular Endothelial Growth Factor Receptors (VEGFRs).

  • Src Family Kinases (SFKs): As the first identified proto-oncogene, c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell division, motility, adhesion, and survival.[11] Its aberrant activation is linked to late-stage cancers and therapy resistance.[12] However, the high structural similarity among SFK members and with other kinases like Abl makes designing selective inhibitors exceptionally difficult.[11][12][13]

  • VEGFR-2: This receptor tyrosine kinase is the primary mediator of VEGF-induced signaling, a critical driver of angiogenesis—the formation of new blood vessels essential for tumor growth.[14][15][16] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.[17]

This guide will use hypothetical pyrazole-derived inhibitors targeting these kinases to illustrate the principles of cross-reactivity profiling in comparison with established clinical agents.

Comparative Cross-Reactivity Analysis

To translate the concept of selectivity into practical terms, we present a comparative analysis. Let us consider "Compound-PYZ-A," a hypothetical this compound derivative designed as a Src inhibitor. Its performance must be benchmarked against existing inhibitors to understand its unique pharmacological profile.

Kinase TargetCompound-PYZ-A (Kd, nM)Dasatinib (Kd, nM)Saracatinib (AZD0530) (IC50, nM)
SRC 5 <1 2.7
YES15<14
FGR25<111
LCK30<14
ABL1250<1-
ABL1 (T315I)>10,000>200-
VEGFR2 (KDR)8008-
PDGFRβ1,20012-
c-KIT9505-
EPHB4753-

Data for Dasatinib and Saracatinib are representative values from public sources.[18] Compound-PYZ-A data is hypothetical for illustrative purposes.

Interpretation:

  • On-Target Potency: Compound-PYZ-A is a potent Src inhibitor (Kd = 5 nM).

  • Intra-Family Selectivity: It displays moderate selectivity within the Src family, with 3 to 6-fold weaker binding to other members like YES, FGR, and LCK.

  • Cross-Family Selectivity: Critically, Compound-PYZ-A shows significantly higher selectivity against key off-targets compared to the broad-spectrum inhibitor Dasatinib. It is over 50-fold more selective for Src than for Abl, a crucial distinction as Abl inhibition can be undesirable in solid tumors.[12] Dasatinib, a potent dual Src/Abl inhibitor, shows little to no selectivity.[18][19]

  • Therapeutic Implications: This profile suggests Compound-PYZ-A could offer a better safety profile by avoiding potent inhibition of kinases like c-KIT and PDGFRβ, which are associated with specific side effects.

Methodologies for Comprehensive Profiling

Generating a reliable cross-reactivity profile requires a multi-tiered approach, moving from high-throughput biochemical assays to more physiologically relevant cell-based systems.

Biochemical Profiling: The Kinome Scan

The first step is typically a broad screen against hundreds of purified kinases to map the inhibitor's interaction landscape. The KINOMEscan® platform is an industry-standard method for this purpose.[20][21]

Principle of the KINOMEscan® Assay: This is an ATP-independent, active site-directed competition binding assay. It measures the thermodynamic dissociation constant (Kd), providing a true measure of binding affinity.[20] A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site-directed ligand. If the test compound binds the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase captured on the solid support is then measured using quantitative PCR (qPCR).[20][22]

G cluster_0 Scenario 1: No Inhibition cluster_1 Scenario 2: Inhibition Kinase Kinase DNA Tag Bead Immobilized Ligand Solid Support Kinase:f0->Bead:f0 Binding Occurs qPCR Signal\n(High) qPCR Signal (High) Bead->qPCR Signal\n(High) Detection Compound Test Compound (No Binding) Compound->Kinase:f0 No Interaction Kinase2 Kinase DNA Tag Bead2 Immobilized Ligand Solid Support Kinase2:f0->Bead2:f0 Binding Blocked qPCR Signal\n(Low) qPCR Signal (Low) Bead2->qPCR Signal\n(Low) Detection Compound2 Test Compound (Binds Kinase) Compound2->Kinase2:f0 Competitive Binding

Principle of KINOMEscan® competition binding assay.

Experimental Protocol: Kinome-Wide Selectivity Screening

  • Compound Preparation: Dissolve the this compound derivative in 100% DMSO to create a 100X stock solution (e.g., 1 mM for a 10 µM final screening concentration).

    • Rationale: DMSO is a standard solvent for solubilizing organic compounds for biological assays. A concentrated stock minimizes the final DMSO concentration in the assay to avoid solvent-induced artifacts.

  • Assay Plate Preparation: Serially dilute the compound stock for dose-response curves. For a primary screen, use a single high concentration (e.g., 10 µM) to identify all potential interactions.[2]

  • Assay Reaction: In a multi-well plate, combine the DNA-tagged kinases from the panel, the test compound, and the immobilized ligand beads.

  • Incubation: Allow the binding reaction to reach equilibrium. This is typically performed for 60 minutes at room temperature.

  • Washing: Wash the plates to remove unbound kinase and test compound.

    • Rationale: This step is crucial to ensure that only the kinase specifically bound to the immobilized ligand remains, reducing background noise.

  • Elution & Quantification: Elute the bound kinase-DNA conjugate from the beads and quantify the amount of DNA using qPCR.

  • Data Analysis: Compare the qPCR signal from wells with the test compound to vehicle (DMSO) control wells. A lower signal indicates binding of the compound to the kinase. Calculate percent inhibition and, for dose-response experiments, determine the Kd value.

Cell-Based Profiling: Validating Target Engagement

A compound that binds a purified enzyme may not be effective in a cell.[23] Cell permeability, high intracellular ATP concentrations, and interactions with scaffolding proteins can all influence an inhibitor's efficacy.[23][24] Therefore, cell-based assays are essential to confirm target engagement in a physiological context.[25][26][27]

Principle of the Cellular Phosphorylation Assay: This method directly measures the functional consequence of kinase inhibition.[23][28] It quantifies the phosphorylation of a known downstream substrate of the target kinase within the cell. If the inhibitor engages and blocks the kinase, the level of substrate phosphorylation will decrease. This can be detected using phospho-specific antibodies via methods like Western Blotting or ELISA.

G cluster_0 Untreated Cell cluster_1 Inhibitor-Treated Cell Upstream Upstream Signal Kinase Active Kinase (e.g., Src) Upstream->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response pSubstrate->Response Upstream2 Upstream Signal Kinase2 Inactive Kinase Upstream2->Kinase2 Activates Inhibitor PYZ-Inhibitor Inhibitor->Kinase2 Inhibits Substrate2 Substrate Kinase2->Substrate2 Phosphorylation Blocked Response2 Response Blocked

Mechanism of a cellular phosphorylation assay.

Experimental Protocol: Western Blot for Src Phosphorylation (pY419)

  • Cell Culture: Plate a relevant cell line (e.g., MDA-MB-231 breast cancer cells, which have high Src activity) in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with serial dilutions of the this compound inhibitor (e.g., 1 nM to 10 µM) for a specified time (e.g., 2 hours). Include a vehicle (DMSO) control.

    • Rationale: A dose-response and time-course experiment helps to determine the compound's potency (EC50) and onset of action.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation status of proteins after cell lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Src (e.g., anti-pSrc-Y419).

    • Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Src and a loading control (e.g., GAPDH or β-actin).

    • Rationale: Re-probing for total protein and a loading control is a self-validating step to confirm that changes in the phospho-signal are due to inhibition, not changes in total protein expression or loading errors.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the pSrc signal to the total Src signal. Plot the normalized values against inhibitor concentration to calculate the cellular EC50.

Conclusion

The this compound scaffold is a powerful starting point for the development of novel kinase inhibitors. However, its potential can only be fully realized through a meticulous and systematic evaluation of its cross-reactivity profile. By integrating broad biochemical screens with functional cell-based target engagement assays, researchers can build a comprehensive understanding of an inhibitor's selectivity. This dual approach is not merely a characterization exercise; it is a critical, data-driven strategy that informs lead optimization, predicts potential toxicities, uncovers new therapeutic opportunities, and ultimately paves the way for the development of safer and more effective targeted therapies.

References

  • A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. Vertex AI Search.
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  • Target Engagement Assays. DiscoverX.
  • InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.
  • What are SRC inhibitors and how do they work?.
  • Development of a highly selective c-Src kinase inhibitor. PubMed Central.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
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  • Kinase selectivity profiling by inhibitor affinity chrom
  • Src Inhibitors. MedChemExpress.
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  • Determining target engagement in living systems. PubMed Central.
  • Selective Targeting of Distinct Active Site Nucleophiles by Irreversible Src-Family Kinase Inhibitors. Journal of the American Chemical Society.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.
  • Kinome Profiling. PubMed Central.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • KinScan: AI-based rapid profiling of activity across the kinome.
  • Comparative Analysis of Pyrazole-Based Compound Cross-Reactivity: A Guide for Researchers. BenchChem.
  • KINOMEscan® Kinase Profiling Pl
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • A high-affinity human/mouse cross-reactive monoclonal antibody, specific for VEGFR-2 linear and conform
  • KINOMEscan Technology. Eurofins Discovery.
  • An Antibody Targeted to VEGFR-2 Ig Domains 4-7 Inhibits VEGFR-2 Activation and VEGFR-2–Dependent Angiogenesis without Affecting Ligand Binding. AACR Journals.
  • The KINOMEscan and KEA3 Appyters. YouTube.
  • VEGFR (Vascular Endothelial Growth Factor Receptor) Inhibition Induces Cardiovascular Damage via Redox-Sensitive Processes. Hypertension.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • VEGFR-2 inhibitor. Wikipedia.
  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH.
  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. BenchChem.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central.

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A Pragmatic Assessment of Iodo- vs. Bromo-Pyrazoles in Synthetic Chemistry: A Cost and Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the fast-paced fields of pharmaceutical and agrochemical synthesis, the choice of starting materials is a critical decision point, balancing reactivity, cost, and downstream efficiency. Halogenated pyrazoles are indispensable building blocks, acting as versatile handles for the construction of complex molecular architectures through cross-coupling reactions. This guide provides an in-depth comparative analysis of iodo- and bromo-pyrazoles, offering a pragmatic look at their respective costs and performance in key synthetic transformations to inform your experimental design and procurement strategies.

The Economic Equation: A Head-to-Head Cost Comparison

While the initial purchase price is a primary consideration, a true cost analysis extends to the overall efficiency of the synthetic route. A more expensive but highly reactive starting material may prove more economical in the long run by requiring less catalyst, milder reaction conditions, and shorter reaction times, leading to savings in time, energy, and downstream purification costs.

To provide a tangible reference, the table below compares the catalog prices of structurally analogous, commercially available iodo- and bromo-pyrazoles from various suppliers. Prices are subject to change and may vary based on purity, quantity, and supplier.

CompoundHalogenMolecular Weight ( g/mol )Representative Price (USD/gram)
4-HalopyrazoleBromo146.97~ngcontent-ng-c2479473790="" _nghost-ng-c2190113063="" class="inline ng-star-inserted">

0.50/g (100g)[1][2]
Iodo193.97~

19.73/g (5g)[3]
1-Methyl-4-halopyrazoleBromo161.00~$20.75/g (5g)[4]
Iodo208.00~$208.00/g (price varies significantly)[5][6][7]

Key Insights:

  • Bulk vs. Research Quantities: For the parent 4-halopyrazole, the bromo- derivative is significantly more cost-effective in larger quantities[2]. However, for smaller, research-scale amounts, the price per gram can be comparable.

  • Substituent Effects: The introduction of a methyl group on the pyrazole nitrogen significantly impacts the price. 1-Methyl-4-iodopyrazole is notably more expensive than its bromo- counterpart, highlighting the influence of synthetic accessibility on cost.

  • Cost-per-Mole: When considering stoichiometry, it is crucial to compare the cost per mole. Given the higher molecular weight of iodo-pyrazoles, a direct gram-to-gram price comparison can be misleading.

Reactivity in the Crucible: A Comparative Look at Cross-Coupling Reactions

The enhanced reactivity of iodo-pyrazoles is a direct consequence of the weaker carbon-iodine bond compared to the carbon-bromine bond. This fundamental property translates to tangible advantages in the laboratory, often allowing for milder reaction conditions and broader substrate scope.

The following diagram illustrates the general workflow for utilizing halogenated pyrazoles in common cross-coupling reactions.

G cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_product Product & Workup Halopyrazole Iodo- or Bromo-Pyrazole Catalyst Pd Catalyst + Ligand (Cu(I) co-catalyst for Sonogashira) Halopyrazole->Catalyst Coupling_Partner Boronic Acid/Ester (Suzuki) Terminal Alkyne (Sonogashira) Amine (Buchwald-Hartwig) Coupling_Partner->Catalyst Base Base (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) Catalyst->Base Solvent Solvent (e.g., Dioxane, Toluene, DMF) Base->Solvent Coupled_Product Functionalized Pyrazole Solvent->Coupled_Product Workup Aqueous Workup Extraction Purification (Chromatography) Coupled_Product->Workup

Caption: Generalized workflow for cross-coupling reactions of halogenated pyrazoles.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a workhorse in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures. The higher reactivity of the C-I bond in iodo-pyrazoles often translates to higher yields and the ability to use less forcing conditions. However, in some cases, bromo- and even chloro-pyrazoles have been shown to be superior to their iodo counterparts due to a reduced tendency for dehalogenation side reactions[8].

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole (Microwave Conditions) [9]

  • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).

  • Add DME (3 mL) and H₂O (1.2 mL) to the vial.

  • Purge the vial with nitrogen.

  • Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.

  • Seal the vial and place it in a microwave apparatus.

  • Irradiate the reaction mixture at 90°C for 5-12 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [10]

  • Add Pd(PPh₃)₄ (5 mol %) catalyst and 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) to a Schlenk flask containing 6 mL of 1,4-dioxane.

  • Stir the mixture under an inert atmosphere for 30 minutes at room temperature.

  • Add the arylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and distilled H₂O (1.5 mL) to the reaction mixture.

  • Reflux the mixture at 70–80 °C for 18–22 hours.

  • After completion, cool the reaction mixture to room temperature and add ethyl acetate.

  • Separate the organic fraction, dry with magnesium sulfate (MgSO₄), and remove the solvent with a rotary evaporator.

  • Purify the crude product by flash column chromatography using n-hexane and ethyl acetate.

Suzuki_Miyaura Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X (Iodo- or Bromo-pyrazole) Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Oxidative\nAddition->Ar-Pd(II)-X(L)₂ Transmetalation Transmetalation Ar-Pd(II)-X(L)₂->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'(L)₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L)₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar' Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X (Iodo- or Bromo-pyrazole) Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Oxidative\nAddition->Ar-Pd(II)-X(L)₂ Transmetalation Transmetalation Ar-Pd(II)-X(L)₂->Transmetalation R-C≡C-Cu Ar-Pd(II)-(C≡C-R)(L)₂ Ar-Pd(II)-(C≡C-R)(L)₂ Transmetalation->Ar-Pd(II)-(C≡C-R)(L)₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)-(C≡C-R)(L)₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-C≡C-R CuX CuX Alkyne\nCoordination Alkyne Coordination CuX->Alkyne\nCoordination R-C≡C-H Base R-C≡C-Cu R-C≡C-Cu Alkyne\nCoordination->R-C≡C-Cu R-C≡C-Cu->Transmetalation

Sources

A Comparative Guide to the In Vivo Efficacy of Pyrazole Derivatives and Indomethacin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vivo anti-inflammatory and analgesic efficacy of emerging pyrazole derivatives against indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). By synthesizing data from multiple preclinical studies, this document offers a clear perspective on the therapeutic potential of this important heterocyclic scaffold.

Introduction: The Quest for Safer, More Effective Anti-Inflammatory Agents

Inflammation is a critical biological response, but its chronic dysregulation underlies numerous debilitating conditions, from arthritis to cardiovascular disease. For decades, NSAIDs like indomethacin have been mainstays of treatment. Indomethacin, approved for medical use in 1963, provides potent anti-inflammatory, analgesic, and antipyretic effects by inhibiting prostaglandin synthesis[1][2]. However, its clinical utility is often limited by significant side effects, most notably gastrointestinal ulcers and renal toxicity, which stem from its non-selective inhibition of cyclooxygenase (COX) enzymes[1][2].

This has driven a search for new agents with improved safety profiles. Pyrazole, a five-membered heterocyclic ring, has emerged as a "privileged scaffold" in medicinal chemistry[3][4]. Its structural versatility allows for the design of compounds that can selectively target the inducible COX-2 enzyme, which is primarily expressed at sites of inflammation, while sparing the constitutively expressed COX-1 enzyme responsible for protecting the gastric mucosa and maintaining renal blood flow[5][6]. Marketed drugs such as Celecoxib, a pyrazole-containing compound, validate the success of this approach[4][6]. This guide delves into the preclinical in vivo data that positions novel pyrazole derivatives as promising alternatives to traditional NSAIDs like indomethacin.

The Core Mechanism: Cyclooxygenase (COX) Inhibition

The anti-inflammatory action of both indomethacin and pyrazole derivatives is rooted in their ability to interrupt the arachidonic acid cascade. When a cell is damaged, arachidonic acid is released from the membrane and acted upon by COX enzymes to produce prostaglandins (PGs). These PGs are powerful mediators of inflammation, pain, and fever[2][5].

  • Indomethacin is a non-selective inhibitor, blocking both COX-1 and COX-2 enzymes[1][7]. While its inhibition of COX-2 reduces inflammation, its concurrent inhibition of COX-1 disrupts essential physiological processes, leading to the aforementioned adverse effects[1][5].

  • Modern Pyrazole Derivatives are often designed to be selective COX-2 inhibitors. By fitting into a unique side pocket present in the COX-2 active site but not in COX-1, these compounds can specifically block the production of inflammatory prostaglandins without affecting the protective functions of COX-1[6][8]. This targeted approach is the fundamental rationale for their development as potentially safer NSAIDs.

COX_Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Physiological Physiological Prostaglandins COX1->PG_Physiological PG_Inflammatory Inflammatory Prostaglandins COX2->PG_Inflammatory GI_Protection GI Mucosal Protection Platelet Aggregation Renal Function PG_Physiological->GI_Protection Inflammation Inflammation Pain Fever PG_Inflammatory->Inflammation Inhibitors Indomethacin & Pyrazole Derivatives Inhibitors->COX1 Non-selective (Indomethacin) Inhibitors->COX2 Selective (Pyrazoles)

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Comparative In Vivo Efficacy: A Data-Driven Overview

The anti-inflammatory and analgesic potential of new chemical entities is primarily evaluated using established animal models. The carrageenan-induced paw edema model is a gold standard for assessing anti-inflammatory activity, while the acetic acid-induced writhing test is widely used for screening peripheral analgesic effects[9][10][11]. Below is a summary of data from studies directly comparing pyrazole derivatives to indomethacin.

Compound Class Specific Derivative Dose (mg/kg) Animal Model % Inhibition of Edema/Writhing Standard (Dose) % Inhibition by Standard Reference
Pyrazole-ThiopheneCompound 5e50Acetic Acid Writhing75.8%Indomethacin (10)68.4%[12]
Pyrazole-ThiopheneCompound 5f50Acetic Acid Writhing72.4%Indomethacin (10)68.4%[12]
Pyrazole-ThiopheneCompound 5e50Carrageenan Paw Edema65.2%Indomethacin (10)58.7%[12]
Pyrazole-ThiopheneCompound 5f50Carrageenan Paw Edema62.1%Indomethacin (10)58.7%[12]
Pyrazole-NO HybridCompound 10100Carrageenan Paw Edema58.0%Indomethacin (50)52.0%[13]
Pyrazole-BenzophenoneCompound 9d50Carrageenan Paw Edema59.0%Indomethacin (10)54.0%[13]
Pyrazole-ThiazolidinoneCompound 3b100Carrageenan Paw Edema62.0%Indomethacin (50)52.0%[13]

Analysis of Results: The compiled data consistently demonstrates that novel pyrazole derivatives exhibit potent in vivo anti-inflammatory and analgesic activities. Several derivatives, such as the pyrazole-thiophene compounds 5e and 5f, showed efficacy that was not only comparable but superior to that of the standard drug indomethacin at the tested doses[12]. This suggests that the pyrazole scaffold is a highly effective pharmacophore for designing new anti-inflammatory agents.

Standardized In Vivo Experimental Protocols

To ensure the reproducibility and validity of these findings, standardized protocols are essential. The following sections detail the step-by-step methodologies for the two most common in vivo assays cited in the comparison.

Carrageenan-Induced Paw Edema in Rats

This model is a benchmark for evaluating acute anti-inflammatory activity. Carrageenan, a seaweed extract, is a strong chemical irritant that induces a well-characterized inflammatory response when injected into the paw[14][15].

Principle: The assay measures the ability of a compound to reduce the swelling (edema) that occurs after carrageenan injection. The increase in paw volume is a direct measure of acute inflammation[9][16].

Step-by-Step Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.

  • Grouping and Fasting: Animals are fasted overnight with free access to water and randomly divided into groups (n=6):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose).

    • Group II: Standard Drug (e.g., Indomethacin, 10 mg/kg, orally).

    • Group III-V: Test Compounds (Pyrazole derivatives at various doses, orally).

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The respective vehicle, standard, or test compound is administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat[16].

  • Data Collection: Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection[9][16].

  • Calculation: The percentage inhibition of edema is calculated using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing in Mice

This model assesses peripheral analgesic activity by inducing visceral pain. Intraperitoneal injection of acetic acid causes irritation and the release of pain mediators like prostaglandins, leading to a characteristic stretching behavior known as "writhing"[11][17][18].

Principle: The efficacy of an analgesic compound is determined by its ability to reduce the number of writhes compared to a control group[19].

Step-by-Step Protocol:

  • Animal Acclimatization: Swiss albino mice (20-25g) are acclimatized for one week.

  • Grouping and Fasting: Animals are fasted for 12 hours and divided into control, standard, and test groups (n=6).

  • Drug Administration: The vehicle, standard drug (Indomethacin, 10 mg/kg), or test compounds are administered orally 30-60 minutes before the induction of writhing[10].

  • Induction of Pain: Each mouse receives an intraperitoneal (i.p.) injection of 0.6% v/v acetic acid solution (10 mL/kg body weight)[11].

  • Observation and Data Collection: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The total number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10 or 20 minutes, starting 5 minutes after the injection[10][19].

  • Calculation: The percentage of analgesic activity (inhibition of writhing) is calculated as:

    • % Inhibition = [(Wc - Wt) / Wc] x 100

    • Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Experimental_Workflow start Start: In Vivo Study acclimatize 1. Animal Acclimatization (1 week) start->acclimatize grouping 2. Grouping & Fasting (Control, Standard, Test) acclimatize->grouping baseline 3. Baseline Measurement (e.g., Paw Volume) grouping->baseline admin 4. Drug Administration (Oral or IP) baseline->admin induce 5. Induction of Stimulus (Carrageenan or Acetic Acid) admin->induce collect 6. Data Collection (Measure Paw Volume / Count Writhes) induce->collect analyze 7. Statistical Analysis (% Inhibition Calculation) collect->analyze end End: Efficacy Determined analyze->end

Caption: General workflow for in vivo anti-inflammatory/analgesic assays.

Conclusion and Future Directions

The evidence strongly supports the continued investigation of pyrazole derivatives as a source of next-generation anti-inflammatory and analgesic drugs. Preclinical in vivo studies consistently show that these compounds can achieve efficacy comparable or superior to indomethacin, a potent clinical standard[12][13]. The key advantage lies in the potential for designing COX-2 selective inhibitors, which promises a reduction in the gastrointestinal and renal side effects that plague non-selective NSAIDs[6][20].

Future research should focus on comprehensive preclinical profiling, including pharmacokinetic studies, long-term toxicity assessments, and evaluation of cardiovascular safety, to identify lead candidates for clinical development. The versatility of the pyrazole scaffold ensures a rich pipeline of potential therapeutics that could offer a safer and more effective solution for managing inflammatory conditions.

References

  • Indometacin - Wikipedia. [Link]
  • Indomethacin - St
  • What is the mechanism of Indomethacin?
  • Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects - YouTube. [Link]
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  • Carrageenan induced Paw Edema Model - Cre
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  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab. [Link]
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  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. [Link]
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  • Selective COX‐2 inhibitor pyrazole derivatives derived
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC - PubMed Central. [Link]
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC - PubMed Central. [Link]
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  • Acetic acid-induced writhing method: Significance and symbolism. [Link]
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]
  • Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer N
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal. [Link]
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  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • Chemical structure of the selective COX-2 inhibitors celecoxib (I),...
  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm
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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 5-Iodo-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of specialized chemical compounds is a cornerstone of laboratory safety and scientific integrity. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 5-Iodo-1-phenyl-1H-pyrazole. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your research endeavors.

Hazard Identification and Risk Mitigation

Based on the hazard classifications of analogous compounds, this compound should be treated as a hazardous substance.[2] The primary risks are associated with its potential to cause severe irritation and damage upon contact with skin, eyes, or the respiratory system.

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.

  • Serious Eye Damage: Poses a significant risk of irreversible eye damage.

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]

To mitigate these risks, a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is essential. This aligns with the Occupational Safety and Health Administration's (OSHA) Laboratory Standard, which emphasizes the implementation of a Chemical Hygiene Plan (CHP) to minimize chemical exposure.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE, drawing on best practices for handling hazardous chemicals and halogenated aromatic compounds.[1][5][6]

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Chemical safety goggles and a face shield.[1]Protects against splashes and airborne particles that can cause severe eye damage. Standard safety glasses are insufficient.
Skin and Body Chemical-resistant gloves (Nitrile or Neoprene recommended), a flame-retardant lab coat, and closed-toe shoes.[1][6]Prevents skin contact, which can lead to irritation. Ensure gloves are inspected for integrity before each use. A lab coat should be kept buttoned.
Respiratory Use in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[4]Minimizes the inhalation of dust or vapors that can cause respiratory irritation. All work with the solid compound or its solutions should be performed in a well-ventilated area.

Step-by-Step Experimental Protocol for Safe Handling

A systematic workflow is crucial to ensure safety from the moment the compound is received until its final disposal. The following protocol provides a self-validating system for handling this compound.

Preparation and Pre-Handling
  • Consult the Chemical Hygiene Plan (CHP): Before beginning any work, review your institution's CHP.[3][7]

  • Designate a Work Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.[1]

  • Assemble all Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Don Appropriate PPE: Follow the guidelines outlined in the PPE table above.[5]

Handling and Experimental Use
  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.

    • Use a spatula for transfers and avoid creating dust.

    • Close the container immediately after use.

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Ensure the solvent is compatible with the compound and other reagents.

  • Running Reactions:

    • Conduct all reactions within the fume hood.

    • Use appropriate glassware and ensure it is free from defects.

    • Maintain a clear and organized workspace to prevent accidental spills.

Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_chp Review Chemical Hygiene Plan prep_area Designate Work Area (Fume Hood) prep_chp->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weighing and Transfer (in Fume Hood) prep_ppe->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution handle_reaction Conduct Reaction handle_solution->handle_reaction post_decon Decontaminate Glassware and Surfaces handle_reaction->post_decon post_waste Segregate and Label Hazardous Waste post_decon->post_waste disp_store Store Waste in Designated Area post_waste->disp_store disp_pickup Arrange for Professional Waste Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical.

  • Minor Spill (in Fume Hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[8]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside Fume Hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Waste Disposal Plan

Proper disposal of this compound and its containers is a legal and ethical responsibility to protect the environment.[8]

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated solvents, and disposable labware, must be collected as hazardous waste.[8]

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name and the words "Hazardous Waste."[8]

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[8]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[9] Never dispose of this chemical down the drain or in the regular trash.[8]

By adhering to these guidelines, you contribute to a safe and responsible research environment, ensuring the integrity of your work and the well-being of your colleagues.

References

  • BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Sigma-Aldrich. (n.d.). 5-Iodo-1-methyl-1H-pyrazole 97.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet.
  • (n.d.). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Case Western Reserve University. (n.d.). OSHA's Regulated Chemicals.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • European Chemicals Agency. (2025, October 7). Pyrazole - Substance Information.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet.
  • (n.d.). Safety Data Sheet.
  • European Chemicals Agency. (2023, August 12). 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - Substance Information.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • 3M. (n.d.). PPE Solutions for Chemical Industries.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.